molecular formula C16H30N2O3 B595354 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine CAS No. 184969-12-8

1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Cat. No.: B595354
CAS No.: 184969-12-8
M. Wt: 298.427
InChI Key: MVSIANBLKSWEGR-UHFFFAOYSA-N
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Description

1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is a useful research compound. Its molecular formula is C16H30N2O3 and its molecular weight is 298.427. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 4-[(3-hydroxypiperidin-1-yl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18-9-6-13(7-10-18)11-17-8-4-5-14(19)12-17/h13-14,19H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSIANBLKSWEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501138996
Record name 1,1-Dimethylethyl 4-[(3-hydroxy-1-piperidinyl)methyl]-1-piperidinecarboxylate
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Molecular Weight

298.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184969-12-8
Record name 1,1-Dimethylethyl 4-[(3-hydroxy-1-piperidinyl)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184969-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(3-hydroxy-1-piperidinyl)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501138996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Novel Bis-Piperidine Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine : Synthesis, Characterization, and Applications

1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is a bifunctional organic molecule featuring two distinct piperidine rings linked by a methylene bridge. As a synthetic building block, it combines several key structural motifs highly valued in medicinal chemistry:

  • A 1-Boc-piperidine moiety : The tert-butyloxycarbonyl (Boc) protecting group provides a stable, lipophilic handle that enables controlled, sequential synthesis while preventing unwanted reactivity of the piperidine nitrogen.

  • A 3-hydroxypiperidine moiety : The hydroxyl group introduces polarity and serves as a versatile chemical handle for further functionalization, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies. The stereochemistry at this position can be crucial for biological activity.

  • A tertiary amine linker : The central nitrogen atom provides a basic center that can be critical for target engagement and influences the molecule's pharmacokinetic profile.

The piperidine ring is a privileged scaffold found in over 70 FDA-approved drugs, prized for its ability to confer favorable properties such as metabolic stability and improved solubility.[1][2] Bis-piperidine structures, in particular, serve as rigid scaffolds that can orient pharmacophoric elements in precise three-dimensional space, making them ideal for targeting complex protein-protein interactions or specific receptor binding pockets.[3]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the predicted chemical properties, a robust synthetic protocol, anticipated analytical characterization, and potential applications of this versatile, yet under-documented, chemical entity.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its core properties can be reliably calculated and inferred from its constituent parts.

PropertyValue / DescriptionSource
IUPAC Name tert-butyl 4-((3-hydroxypiperidin-1-yl)methyl)piperidine-1-carboxylate-
Molecular Formula C₁₆H₃₀N₂O₃Calculated
Molecular Weight 314.42 g/mol Calculated
Appearance Predicted to be a solid or viscous oil at room temperature.Inferred
Solubility Predicted to be soluble in organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Dimethyl sulfoxide (DMSO). Limited solubility in water is expected.Inferred[4]
Key Functional Groups Carbamate (Boc), Tertiary Amine, Secondary Alcohol-

Proposed Synthesis: A Reductive Amination Approach

The most direct and efficient pathway to synthesize 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is through the reductive amination of 1-Boc-4-formylpiperidine with 3-hydroxypiperidine . This method is widely employed for its high yield, mild reaction conditions, and broad functional group tolerance.[5][6]

Causality of Experimental Design

The choice of reagents is critical for a successful transformation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this reaction. Unlike stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), NaBH(OAc)₃ is less basic and significantly more chemoselective. It reacts much faster with the protonated iminium ion intermediate than with the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to the corresponding alcohol. This selectivity is crucial for achieving a high yield of the desired tertiary amine product.[7] The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), which are excellent at solvating the reactants and intermediates.

Experimental Workflow Diagram

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification Reactant1 1-Boc-4-formylpiperidine Intermediate Iminium Ion Intermediate Reactant1->Intermediate DCM, RT Reactant2 3-Hydroxypiperidine Reactant2->Intermediate Reducer Sodium Triacetoxyborohydride (NaBH(OAc)₃) Intermediate->Reducer Product Target Molecule: 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine Reducer->Product Reduction Workup Aqueous Workup (e.g., sat. NaHCO₃) Product->Workup Purification Column Chromatography Workup->Purification

Caption: Proposed synthetic workflow via reductive amination.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a solution of 1-Boc-4-formylpiperidine (1.0 eq) [CAS: 137076-22-3] in anhydrous dichloromethane (DCM, approx. 0.1 M), add 3-hydroxypiperidine (1.1 eq) [CAS: 6859-99-0].[8][9]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to yield the pure product.

Anticipated Spectroscopic Characterization

The structural confirmation of the synthesized molecule would rely on a combination of standard spectroscopic techniques. The following are predicted key signals based on the compound's structure and data from related molecules.[10][11]

TechniquePredicted Key Signals/Features
¹H NMR ~1.45 ppm (s, 9H): Characteristic singlet for the nine protons of the tert-butyl (Boc) group. ~3.0-4.2 ppm (m): Complex multiplets corresponding to the protons on the carbons adjacent to the nitrogen and oxygen atoms of both piperidine rings. ~2.0-2.8 ppm (m): Multiplets for the methylene bridge protons and other piperidine ring protons. ~1.0-1.9 ppm (m): Remaining aliphatic protons of the piperidine rings. A broad singlet for the hydroxyl proton (-OH), which is D₂O exchangeable.
¹³C NMR ~155 ppm: Carbonyl carbon of the Boc group. ~80 ppm: Quaternary carbon of the Boc group (C(CH₃)₃). ~60-70 ppm: Carbons adjacent to the hydroxyl group and nitrogen atoms. ~28.5 ppm: Methyl carbons of the Boc group. Additional signals in the aliphatic region (~25-55 ppm) for the remaining carbons of the piperidine rings.
IR Spectroscopy ~3400 cm⁻¹ (broad): O-H stretch from the hydroxyl group. ~2950-2800 cm⁻¹: C-H stretches from the aliphatic groups. ~1690 cm⁻¹ (strong): C=O stretch from the Boc-carbamate group. ~1160 cm⁻¹: C-N stretch.
Mass Spectrometry (ESI+) [M+H]⁺ = 315.23: Predicted molecular ion peak for C₁₆H₃₁N₂O₃⁺.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine make it a highly attractive scaffold for developing novel therapeutics across several areas.[12][13]

  • CNS Agents: The piperidine core is a well-established pharmacophore in drugs targeting the central nervous system (CNS).[14] The lipophilicity of the Boc-protected scaffold can aid in crossing the blood-brain barrier, while the polar hydroxyl group and tertiary amine can be tuned for specific receptor interactions (e.g., dopamine, serotonin, or opioid receptors).

  • Kinase Inhibitors: The 3-hydroxypiperidine motif is a key intermediate in the synthesis of kinase inhibitors, such as the BTK inhibitor Ibrutinib.[15][16] This scaffold can be elaborated to present vectors that interact with the hinge region or other key pockets of kinase active sites.

  • Antiviral and Antimicrobial Agents: Piperidine derivatives are integral to various antiviral and antimicrobial drugs. This molecule could serve as a starting point for developing agents that target viral entry or bacterial cell wall synthesis.[17]

  • Fragment-Based Drug Discovery (FBDD) and Library Synthesis: The molecule is an ideal starting point for creating a diverse chemical library. The Boc group can be easily removed under acidic conditions, revealing a secondary amine that can be functionalized via acylation, alkylation, or sulfonylation. Simultaneously, the hydroxyl group can be modified through etherification, esterification, or oxidation, allowing for multi-directional library expansion.

Logical Relationship Diagram for Drug Discovery

G cluster_0 Points of Diversification Core 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine Boc Boc-Protected Amine (Piperidine 1) Core->Boc OH Hydroxyl Group (Piperidine 2) Core->OH Deprotection Acidic Deprotection (e.g., TFA/HCl) Boc->Deprotection Derivatization Functionalization (e.g., Oxidation, Etherification) OH->Derivatization Library1 Amide/Sulfonamide Library Deprotection->Library1 Library2 Ester/Ether Library Derivatization->Library2 SAR Structure-Activity Relationship (SAR) Studies Library1->SAR Library2->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Diversification strategy for lead discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, hazard assessment can be based on structurally related chemicals.[18]

  • Hazard Classification (Predicted): Likely to be classified as causing skin irritation (H315), serious eye damage/irritation (H318/H319), and potential respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.

Conclusion

1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine represents a promising yet underexplored building block for synthetic and medicinal chemistry. Its design incorporates multiple pharmacologically relevant features, including two piperidine rings, a versatile hydroxyl handle, and a stable Boc protecting group. The proposed synthesis via reductive amination offers a reliable and scalable route for its production. For researchers in drug discovery, this molecule serves as a valuable scaffold for generating novel compound libraries to explore new chemical space and develop next-generation therapeutics.

References

  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. Available from [Link]

  • PubChem. (n.d.). 1-Boc-4-Methylpiperidine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Boc-4-hydroxypiperidine. Retrieved January 16, 2026, from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2013). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 243-264.
  • ChemSrc. (n.d.). 1-Boc-4-fluoro-4-formylpiperidine. Retrieved January 16, 2026, from [Link]

  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013).
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  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved January 16, 2026, from [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Der Pharma Chemica. (2015). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved January 16, 2026, from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 3-Hydroxypiperidine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved January 16, 2026, from [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved January 16, 2026, from [Link]

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Sources

An In-depth Technical Guide to the Synthesis of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of tert-butyl 4-((3-hydroxypiperidin-1-yl)methyl)piperidine-1-carboxylate, a valuable bifunctional building block in medicinal chemistry. The synthesis is presented as a robust two-step process commencing with the oxidation of a commercially available alcohol to a key aldehyde intermediate, followed by a highly efficient one-pot reductive amination. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exposition of the reaction mechanisms, step-by-step experimental protocols, and in-depth characterization to ensure reproducible, high-yield production of the target compound.

Introduction and Strategic Overview

tert-Butyl 4-((3-hydroxypiperidin-1-yl)methyl)piperidine-1-carboxylate, hereafter referred to as 3 , is a key synthetic intermediate whose structural features are highly sought after in modern drug discovery. The molecule incorporates two distinct piperidine rings: one is functionalized with a Boc-protecting group, rendering it suitable for further selective derivatization, while the second contains a hydroxyl group, offering a handle for subsequent chemical modifications.

The synthetic strategy detailed herein is designed for efficiency, scalability, and high fidelity. The pathway hinges on two fundamental and reliable transformations in organic chemistry: the oxidation of a primary alcohol to an aldehyde and the subsequent reductive amination to form a C-N bond.

The overall synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination Start 1-Boc-4-piperidinemethanol (1) Aldehyde 1-Boc-4-formylpiperidine (2) Start->Aldehyde   Dess-Martin Periodinane (DMP)   DCM, Room Temp    Product Target Compound (3) Aldehyde->Product   Sodium Triacetoxyborohydride   (NaBH(OAc)3), DCE    Amine 3-Hydroxypiperidine Amine->Product Reductive_Amination_Workflow Start Combine Aldehyde (2) and 3-Hydroxypiperidine in DCE Stir Stir at Room Temp (Imine/Iminium Formation) Start->Stir Add_Reducing_Agent Add Sodium Triacetoxyborohydride (NaBH(OAc)3) Stir->Add_Reducing_Agent Reaction Stir at Room Temp (Reduction) Add_Reducing_Agent->Reaction Quench Quench with Saturated Aqueous NaHCO3 Reaction->Quench Extract Extract with DCM Quench->Extract Purify Dry, Concentrate, and Purify via Column Chromatography Extract->Purify Product Isolate Pure Target Compound (3) Purify->Product

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel chemical entity, 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine. As of the date of this publication, a dedicated CAS number for this compound has not been registered, indicating its status as a novel molecule for research and development. This guide is intended for researchers, medicinal chemists, and drug development professionals. We will delve into a robust and logical synthetic pathway, detail the necessary analytical techniques for structural verification, and explore the promising therapeutic avenues this bis-piperidine scaffold presents. The piperidine moiety is a cornerstone in modern medicinal chemistry, and this guide serves as a practical manual for the creation and investigation of a new derivative within this important class of compounds.[1]

Introduction: The Rationale for 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

The piperidine ring is a privileged scaffold in pharmaceutical sciences, found in a multitude of approved drugs targeting a wide array of diseases, including those affecting the central nervous system (CNS), cancer, and infectious agents.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The molecule at the core of this guide, 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine, is a bis-piperidine derivative, a structural motif known to exhibit a range of biological activities, including antimicrobial and anticonvulsant properties.[2][3][4]

The design of this molecule incorporates several key features:

  • A Boc-Protected Piperidine: The tert-butyloxycarbonyl (Boc) group on one of the piperidine nitrogens serves as a crucial protecting group, allowing for selective chemical transformations. It is stable under various conditions but can be readily removed with acid when further modification of the nitrogen is desired.[5]

  • A 3-Hydroxypiperidine Moiety: The hydroxyl group introduces polarity and a hydrogen bond donor/acceptor site, which can be critical for interaction with biological targets. The stereochemistry at this position can also be explored to optimize binding affinity and selectivity. (S)-1-Boc-3-hydroxypiperidine is a key intermediate in the synthesis of tyrosine kinase inhibitors like Imbruvica.[6][7]

  • A Methylene Linker: The two piperidine rings are connected by a methylene bridge, providing a defined spatial orientation between the two heterocyclic systems.

Given the absence of this compound in commercial catalogs, this guide will focus on its de novo synthesis and characterization, providing a roadmap for its use in research and drug discovery.

Proposed Synthesis of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

The most logical and efficient synthetic route to the target compound is through a reductive amination reaction. This well-established and versatile method involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[8][9]

Synthetic Scheme

The proposed synthesis involves the reaction of 1-Boc-4-formylpiperidine (1) with 3-hydroxypiperidine (2) in the presence of a mild reducing agent.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product SM1 1-Boc-4-formylpiperidine (1) Reaction Reductive Amination SM1->Reaction SM2 3-Hydroxypiperidine (2) SM2->Reaction Product 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine (3) Reaction->Product

Caption: Proposed synthetic pathway via reductive amination.

Experimental Protocol

This protocol is based on standard procedures for reductive amination and should be optimized for scale and purity requirements.

Materials:

  • 1-Boc-4-formylpiperidine (1)

  • 3-Hydroxypiperidine (2) (as a free base or hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a solution of 1-Boc-4-formylpiperidine (1.0 eq) in DCM (or DCE) at room temperature, add 3-hydroxypiperidine (1.1 eq). If using the hydrochloride salt of 3-hydroxypiperidine, add 1.1 eq of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture to facilitate the formation of the iminium ion intermediate. Stir the reaction for 1-2 hours at room temperature.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM. Add this reducing agent portion-wise to the reaction mixture. Self-validation note: The use of NaBH(OAc)₃ is often preferred as it is less toxic and less water-sensitive than NaBH₃CN.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques should be employed.

Spectroscopic Data (Predicted)
Technique Expected Observations
¹H NMR Boc group: A singlet around 1.45 ppm (9H). Piperidine protons (Boc-protected): Broad multiplets between 1.0-1.9 ppm and 2.6-2.8 ppm, and a broad multiplet around 4.0-4.2 ppm for the CH₂ protons adjacent to the nitrogen. 3-Hydroxypiperidine protons: A multiplet for the CH-OH proton around 3.6-3.8 ppm, and other piperidine protons as multiplets between 1.4-3.0 ppm. Methylene bridge: A doublet around 2.1-2.3 ppm.
¹³C NMR Boc group: Resonances around 80 ppm (quaternary carbon) and 28.5 ppm (methyl carbons). Piperidine carbons (Boc-protected): Peaks in the range of 25-50 ppm, with the carbons adjacent to the nitrogen appearing more downfield. 3-Hydroxypiperidine carbons: A peak for the CH-OH carbon around 65-70 ppm, and other carbons in the 20-60 ppm range. Methylene bridge: A signal around 60-65 ppm.
Mass Spectrometry (ESI-MS) [M+H]⁺: Expected at m/z = 313.25. [M-Boc+H]⁺: A characteristic fragment at m/z = 213.19.[5]
IR Spectroscopy O-H stretch: A broad peak around 3300-3400 cm⁻¹. C-H stretch: Peaks around 2850-2950 cm⁻¹. C=O stretch (Boc): A strong absorption around 1690 cm⁻¹.
General Analytical Workflow

G Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR MS Mass Spectrometry (HRMS for exact mass) Start->MS IR IR Spectroscopy (Functional groups) Start->IR Purity Purity Assessment (HPLC, Elemental Analysis) Start->Purity Data Structural Confirmation and Purity >95% NMR->Data MS->Data IR->Data Purity->Data

Caption: Analytical workflow for structural confirmation.

Potential Applications in Drug Discovery

The structural motifs within 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine suggest several promising avenues for therapeutic research.

  • CNS Disorders: The piperidine scaffold is a common feature in drugs targeting the central nervous system. The lipophilicity of the piperidine rings can aid in crossing the blood-brain barrier. This class of compounds has been explored for conditions like schizophrenia, depression, and pain.

  • Anticancer Agents: Many kinase inhibitors, which are a major class of anticancer drugs, incorporate piperidine rings to orient functional groups within the enzyme's active site. The 3-hydroxy group, in particular, can serve as a crucial interaction point.

  • Antimicrobial Agents: Bis-piperidine alkaloids have demonstrated notable antimicrobial activities against a range of pathogens.[2] This synthetic analog could be explored for its potential as an anti-infective agent.

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas Scaffold 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine CNS CNS Disorders Scaffold->CNS Cancer Oncology Scaffold->Cancer Infection Infectious Diseases Scaffold->Infection

Caption: Potential therapeutic applications of the core scaffold.

Safety and Handling

Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

Handling:

  • Handle all chemicals in a well-ventilated fume hood.

  • Avoid inhalation of dust, vapors, or mists.

  • Avoid contact with skin and eyes.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled under an inert atmosphere if possible. They can release toxic gases upon contact with strong acids.

Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine represents a novel and synthetically accessible building block for drug discovery. This guide provides a robust framework for its synthesis via reductive amination and a comprehensive plan for its characterization. The bis-piperidine scaffold holds significant potential for the development of new therapeutics, particularly in the areas of CNS disorders, oncology, and infectious diseases. The methodologies and insights presented herein are intended to empower researchers to explore the full potential of this promising new chemical entity.

References

  • ResearchGate. (2025, August 6). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]

  • Wirth, T. (Ed.). (2020). Synthesis of Piperidines Using Organometallic Chemistry. White Rose eTheses Online. Available at: [Link]

  • ResearchGate. (2025, August 8). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Available at: [Link]

  • MDPI. (n.d.). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Available at: [Link]

  • PubChem. (n.d.). 1-Boc-4-Methylpiperidine. Available at: [Link]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link]

  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]

  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]

  • PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]

  • Sphinxsai. (n.d.). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. Available at: [Link]

  • ResearchGate. (2020, January 14). Syntheses, Characterization and Biological Activity of Novel 2,6-disubstituted Piperidine-4-one Derivatives. Available at: [Link]

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Navigating the Uncharted: A Technical Guide to Investigating the Biological Activity of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Piperidine Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulatory effects.[3][4] The conformational flexibility of the piperidine ring allows for precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. The compound of interest, 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine, presents a unique combination of structural motifs: a Boc-protected piperidine, a central methylene linker, and a 3-hydroxypiperidine moiety. While extensive literature exists on the pharmacological profiles of various piperidine derivatives, a comprehensive biological characterization of this specific molecule is conspicuously absent from published scientific literature.[5] This guide, therefore, serves as a strategic roadmap for researchers aiming to elucidate the potential therapeutic value of this and structurally related novel chemical entities.

Section 1: Synthesis and Characterization

A prerequisite to any biological investigation is the robust synthesis and purification of the compound. The synthesis of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine would likely involve a reductive amination reaction between 1-Boc-4-formylpiperidine and 3-hydroxypiperidine, utilizing a reducing agent such as sodium triacetoxyborohydride.[6]

Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification & Characterization Start 1-Boc-4-formylpiperidine + 3-Hydroxypiperidine Reaction Reductive Amination (e.g., Sodium Triacetoxyborohydride) Start->Reaction Dissolve in solvent (e.g., DCM) Quench Quench Reaction (e.g., Saturated NaHCO3) Reaction->Quench Extraction Organic Extraction (e.g., DCM) Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Characterization Structural Verification (NMR, MS, IR) Purification->Characterization Purity Purity Assessment (HPLC >95%) Characterization->Purity

Caption: Workflow for Synthesis and Characterization.

Section 2: Initial Biological Screening - A Broad-Based Approach

Given the lack of prior knowledge, a tiered screening strategy is recommended to efficiently identify potential areas of biological activity.

Tier 1: Cytotoxicity and General Cellular Health Assays

Before investigating specific mechanisms, it is crucial to determine the compound's general toxicity profile. Many piperidine derivatives have shown cytotoxicity against various cell lines.[3][7]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cell lines (e.g., HEK293 for general toxicity, and a panel of cancer cell lines like MCF-7, A549, and U87) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Parameter Description
Cell Lines HEK293 (non-cancerous), MCF-7 (breast cancer), A549 (lung cancer), U87 (glioblastoma)
Concentration Range 0.1 µM to 100 µM
Incubation Time 48-72 hours
Readout IC50 (half-maximal inhibitory concentration)
Tier 2: Broad Receptor and Enzyme Profiling

The piperidine scaffold is a known ligand for a variety of receptors and enzymes.[5] A broad pharmacological screen can provide initial "hits" for more focused investigation.

Recommended Approach: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen the compound against a panel of 40-100 common CNS and off-target receptors and enzymes at a fixed concentration (e.g., 10 µM).

Logical Flow for Biological Investigation

Start 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine Cytotoxicity Tier 1: Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity BroadScreen Tier 2: Broad Pharmacological Screen (Receptor & Enzyme Panel) Cytotoxicity->BroadScreen If IC50 > 10µM Analysis Analyze Results BroadScreen->Analysis NoActivity No Significant Activity: Consider as Intermediate/Scaffold Analysis->NoActivity No Hits Activity Significant 'Hit' Identified Analysis->Activity Hit(s) Found Tier3 Tier 3: Focused Investigation Activity->Tier3

Caption: Tiered approach for biological screening.

Section 3: Focused Investigation (Hypothetical Scenarios)

Based on the results from the broad screen, a more in-depth investigation can be designed. Below are two hypothetical scenarios.

Scenario A: Hit on a G-Protein Coupled Receptor (GPCR)

If the screen reveals significant binding to a GPCR (e.g., a serotonin or dopamine receptor), the following steps should be taken:

  • Affinity Determination: Perform radioligand binding assays to determine the binding affinity (Ki) of the compound for the target receptor.

  • Functional Activity: Conduct functional assays (e.g., cAMP accumulation, calcium mobilization) to determine if the compound is an agonist, antagonist, or inverse agonist.

  • Selectivity Profiling: Test the compound against related receptor subtypes to assess its selectivity.

Scenario B: Antimicrobial Activity

Piperidine derivatives have been reported to exhibit antimicrobial properties.[3] If initial screens suggest this, a focused microbiology workflow is warranted.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Preparation: Prepare a 2-fold serial dilution of the compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Parameter Description
Organisms S. aureus, E. coli, P. aeruginosa, B. subtilis
Method Broth microdilution
Incubation 18-24 hours at 37°C
Readout MIC (µg/mL)

Section 4: The Role of the Boc-Protecting Group

It is critical to consider the role of the tert-butoxycarbonyl (Boc) group. This group is often used as an intermediate in synthesis and may be removed in a final drug candidate.[8][9] However, some Boc-protected compounds have been found to possess biological activity.[10] Therefore, it is essential to synthesize the de-protected analog (4-(3-Hydroxypiperidin-1-ylmethyl)piperidine) and evaluate it in parallel with the Boc-protected parent compound. This will clarify whether the observed activity is inherent to the core scaffold or is influenced by the presence of the Boc group.

Conclusion

While 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is currently a molecule without a defined biological role, its structural components, rooted in the pharmacologically significant piperidine family, suggest a high potential for bioactivity. This guide provides a systematic and logical framework for its initial exploration. By employing a tiered screening approach, from general cytotoxicity to broad pharmacological profiling and subsequent focused assays, researchers can efficiently uncover and characterize its biological properties. The insights gained from such a study will not only define the therapeutic potential of this specific molecule but also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry.

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The Architectural Nuances of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a diverse range of biologically active compounds and approved pharmaceuticals.[1] Its conformational rigidity and the ability to project substituents in well-defined three-dimensional space make it an ideal framework for optimizing interactions with biological targets. This technical guide delves into the synthesis, structural analogs, and therapeutic potential of a specific and promising class of piperidine-containing molecules: 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine and its derivatives.

As Senior Application Scientists, our goal is to provide not just a collection of facts, but a cohesive narrative grounded in scientific principles and practical insights. We will explore the strategic considerations behind synthetic routes, the rationale for analog design, and the interpretation of structure-activity relationship (SAR) data, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

The Core Scaffold: Physicochemical Properties and Synthetic Strategy

The parent compound, 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine, is a bifunctional molecule featuring two key heterocyclic rings. The tert-butoxycarbonyl (Boc) protecting group on one piperidine nitrogen renders it amenable to selective chemical manipulations, a crucial feature in multi-step synthetic campaigns.[2] The presence of a hydroxyl group on the second piperidine ring provides a handle for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets.

The primary and most efficient method for the synthesis of the core scaffold and its analogs is reductive amination . This robust and versatile reaction involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Synthesis of 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • 1-Boc-4-formylpiperidine

  • 3-Hydroxypiperidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of 1-Boc-4-formylpiperidine (1.0 eq) in dichloromethane (DCM), add 3-hydroxypiperidine (1.1 eq).

  • Add a catalytic amount of acetic acid to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions. The use of STAB is advantageous as it is a mild and selective reducing agent, well-suited for reductive aminations.

  • Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine.

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques. 1H and 13C NMR spectroscopy will confirm the structure of the final product, while Mass Spectrometry will verify its molecular weight. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Structural Analogs and Structure-Activity Relationship (SAR) Studies

The true power of the 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine scaffold lies in its potential for derivatization to explore a wide chemical space and optimize biological activity. The following sections detail key modification points and their potential impact on therapeutic targeting.

Modification of the 3-Hydroxypiperidine Moiety

The hydroxyl group at the 3-position of the piperidine ring is a critical determinant of activity. Its position and stereochemistry can significantly influence binding affinity and selectivity for various receptors.

  • Positional Isomers: Moving the hydroxyl group to the 2- or 4-position can alter the molecule's interaction with the target protein's binding pocket.

  • Stereochemistry: The synthesis of enantiomerically pure analogs, for instance, (S)- or (R)-3-hydroxypiperidine derivatives, is crucial as biological systems are often stereoselective.[1]

  • Replacement of the Hydroxyl Group: Substitution of the hydroxyl group with other functionalities such as fluoro, amino, or small alkyl groups can probe the importance of hydrogen bonding at this position.

Derivatization of the Piperidine Nitrogen

The nitrogen atom of the 3-hydroxypiperidine ring is a key site for introducing diversity.

  • N-Alkylation/Arylation: Introduction of various alkyl or aryl substituents can modulate lipophilicity, steric bulk, and electronic properties, which in turn affect pharmacokinetic and pharmacodynamic profiles.

  • Amide/Sulfonamide Formation: Acylation or sulfonylation of the nitrogen can introduce hydrogen bond acceptors and donors, potentially leading to new interactions with the target.

Modification of the Core Piperidine Ring

The 1-Boc-piperidine core can also be modified to fine-tune the overall properties of the molecule.

  • Substitution on the Piperidine Ring: Introduction of substituents at other positions of the piperidine ring can influence its conformation and how the side chain is presented to the biological target.

  • Ring Variation: Replacing the piperidine ring with other saturated heterocycles like morpholine or piperazine can significantly alter the compound's polarity and biological activity.

Therapeutic Applications: Targeting CNS Disorders

Derivatives of the 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine scaffold have shown significant promise in the field of neuroscience, particularly as modulators of dopamine and sigma receptors, which are implicated in a range of CNS disorders.[3][4]

Dopamine Receptor Modulators

Dopamine receptors, particularly the D4 subtype, are attractive targets for the treatment of conditions like Parkinson's disease and schizophrenia.[5][6] The piperidine core of the scaffold can mimic the endogenous ligand dopamine, while modifications to the appended 3-hydroxypiperidine moiety can confer selectivity and desired agonist or antagonist activity.[4]

Sigma-1 Receptor Modulators

The sigma-1 receptor is a unique intracellular chaperone protein involved in various cellular functions and is implicated in neurodegenerative diseases, pain, and addiction.[3] The inherent structural features of the 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine scaffold, particularly the presence of a basic nitrogen and a hydroxyl group, are well-suited for interaction with the sigma-1 receptor binding site.[3] Structure-activity relationship studies have shown that subtle modifications to the aromatic and piperidine moieties can lead to highly potent and selective sigma-1 receptor modulators.[3]

Visualizing the Synthetic Workflow

To provide a clearer understanding of the synthetic strategy, the following diagram illustrates the reductive amination process.

G start 1-Boc-4-formylpiperidine intermediate Iminium Ion Intermediate start->intermediate Condensation amine 3-Hydroxypiperidine amine->intermediate product 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine intermediate->product Reduction reagents Sodium Triacetoxyborohydride (STAB) DCM, Acetic Acid (cat.) reagents->intermediate

Caption: Reductive amination workflow for the synthesis of the core scaffold.

Structure-Activity Relationship (SAR) Summary Table

The following table summarizes the general SAR trends for this class of compounds based on available literature for related piperidine derivatives.

Modification PointStructural ChangeGeneral Impact on Activity
3-Hydroxypiperidine Positional Isomerism of -OHSignificant effect on receptor affinity and selectivity.
Stereochemistry of -OHOften crucial for potent biological activity.
Replacement of -OHModulates hydrogen bonding capacity and lipophilicity.
Piperidine Nitrogen N-Alkylation/ArylationInfluences potency, selectivity, and pharmacokinetic properties.
Amide/Sulfonamide FormationCan introduce new binding interactions.
Core Piperidine Ring Ring SubstitutionAffects conformation and presentation of the side chain.
Ring Variation (e.g., Morpholine)Alters polarity and can impact target selectivity.

Conclusion and Future Directions

The 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents, particularly for CNS disorders. The synthetic accessibility via reductive amination allows for the rapid generation of diverse analog libraries for SAR exploration. Future research in this area should focus on the synthesis of stereochemically defined analogs and the systematic exploration of substitutions on both piperidine rings to develop compounds with optimized potency, selectivity, and pharmacokinetic profiles. In vivo evaluation of the most promising candidates will be crucial to validate their therapeutic potential.

References

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  • Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. (2003). Bioorganic & Medicinal Chemistry Letters, 13(15), 2541-2545. Available from: [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2022). ChemMedChem, 17(10), e202200053. Available from: [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128649. Available from: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2024). Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available from: [Link]

  • The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. (2022). Cancers, 14(15), 3794. Available from: [Link]

  • New mu-opioid receptor agonists with piperazine moiety. (2001). Chemical & Pharmaceutical Bulletin, 49(10), 1297-1302. Available from: [Link]

  • 1-Boc-4-AP. (n.d.). Wikipedia. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules, 26(16), 4983. Available from: [Link]

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  • Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (2023). ChemRxiv. Available from: [Link]

  • Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. (2009). Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-6180. Available from: [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (2011). Journal of Medicinal Chemistry, 54(1), 273-284. Available from: [Link]

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  • Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. (2020). European Journal of Medicinal Chemistry, 207, 112774. Available from: [Link]

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A Senior Application Scientist's Guide to 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine: A Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine, a key molecular building block in modern medicinal chemistry. Contrary to inquiries about a direct "mechanism of action," the scientific value of this compound lies not in its own biological activity, but in its role as a versatile intermediate for synthesizing complex, pharmacologically active molecules. We will explore its synthesis, its strategic application in the construction of therapeutic candidates, and the methodologies used to validate the biological activity of the final compounds.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural products.[1][2] Its prevalence has earned it the status of a "privileged scaffold" in drug discovery, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, while providing a three-dimensional framework to orient functional groups for optimal target engagement.[3]

The subject of this guide, 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine, is a sophisticated derivative of this scaffold. Its structure is strategically designed for synthetic utility:

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on one of the piperidine nitrogens allows for controlled, stepwise reactions, preventing unwanted side reactions until its planned removal.[4][5]

  • Multiple Functionalization Points: The molecule features two basic nitrogen atoms and a hydroxyl group, serving as versatile handles for introducing further molecular complexity and building out the final drug candidate.

This guide will demonstrate the compound's utility by focusing on its application in the synthesis of C-C chemokine receptor 2 (CCR2) antagonists, a class of drugs investigated for treating inflammatory diseases.[6][7]

Part 1: Synthesis and Chemical Profile of the Intermediate

The most efficient and common method for synthesizing 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine is through a one-pot reductive amination reaction. This process involves the coupling of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine.[8][9]

Core Synthetic Rationale

The causality behind this choice of reaction is its high efficiency and selectivity. By reacting 1-Boc-4-piperidinecarboxaldehyde with 3-hydroxypiperidine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB), the reaction proceeds cleanly without reducing the starting aldehyde. STAB is preferred over harsher reagents like sodium borohydride because it is less basic and more selective for the iminium ion intermediate, minimizing side reactions.

Experimental Protocol: Reductive Amination

Objective: To synthesize 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine.

Materials:

  • 1-Boc-4-piperidinecarboxaldehyde

  • 3-Hydroxypiperidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-Boc-4-piperidinecarboxaldehyde (1.0 eq) in anhydrous DCM, add 3-hydroxypiperidine (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product via flash column chromatography to obtain pure 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine.

Self-Validation: The protocol's integrity is confirmed by analytical characterization. The final product should be analyzed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity against reference spectra.

Visualization: Synthetic Workflow

G cluster_reactants Reactants cluster_reagents Reagents A 1-Boc-4-piperidine- carboxaldehyde Intermediate Iminium Ion Intermediate A->Intermediate Step 1: Couple B 3-Hydroxypiperidine B->Intermediate C Sodium Triacetoxyborohydride (STAB) Product 1-Boc-4-(3-Hydroxypiperidin- 1-ylmethyl)piperidine D DCM (Solvent) Intermediate->Product Step 2: Reduce (STAB)

Caption: Reductive amination workflow for synthesis.

Part 2: Application in the Synthesis of CCR2 Antagonists

The true utility of our intermediate is realized when it is incorporated into a larger, bioactive molecule. We will use the development of a C-C chemokine receptor 2 (CCR2) antagonist as a case study.

Therapeutic Rationale: Targeting CCR2

CCR2 is a G-protein coupled receptor (GPCR) primarily expressed on monocytes. Its natural ligand, CCL2 (also known as MCP-1), is a potent chemoattractant that recruits these immune cells to sites of inflammation.[10] Dysregulation of the CCL2/CCR2 axis is implicated in numerous inflammatory conditions, including atherosclerosis, rheumatoid arthritis, and neuropathic pain.[6] Therefore, a molecule that blocks this interaction—a CCR2 antagonist—is a promising therapeutic strategy.

Synthetic Integration and Mechanism of Action

The intermediate 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine provides a core scaffold onto which other pharmacophoric elements are added. A plausible synthetic endgame involves two key steps after the intermediate is formed:

  • Boc Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a secondary amine.

  • Amide Coupling: This newly freed amine is then coupled with a carboxylic acid-containing fragment that is designed to interact with a key binding pocket of the CCR2 receptor.

The final molecule, now significantly more complex, is designed to fit into the binding site of the CCR2 receptor. By occupying this site, it physically prevents the binding of the endogenous ligand CCL2. This blockade inhibits the downstream signaling cascade that would normally lead to monocyte migration, thereby reducing the inflammatory response at the cellular level.[11][12]

Visualization: CCR2 Signaling and Antagonist Blockade

G cluster_pathway Normal Signaling Pathway cluster_blockade Antagonist Action CCL2 CCL2 Ligand CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates Signaling Downstream Signaling (Ca²⁺ Mobilization, etc.) G_Protein->Signaling Migration Monocyte Chemotaxis (Inflammation) Signaling->Migration Antagonist CCR2 Antagonist (Derived from Intermediate) Blocked_CCR2 CCR2 Receptor Antagonist->Blocked_CCR2 Binds & Blocks No_Signal Signaling Blocked Blocked_CCR2->No_Signal No_Migration Inflammation Reduced No_Signal->No_Migration

Caption: Antagonism of the CCR2 signaling pathway.

Part 3: Biological Validation Protocols

Once the final CCR2 antagonist is synthesized using our intermediate, its biological activity must be rigorously validated. This involves a two-tiered approach: confirming target binding and then demonstrating functional inhibition.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀) of the synthesized antagonist for the CCR2 receptor.

Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand (e.g., ¹²⁵I-CCL2) for binding to cells expressing the CCR2 receptor. A potent antagonist will displace the radioligand at low concentrations.

Procedure:

  • Cell Culture: Culture a cell line engineered to overexpress human CCR2 (e.g., HEK293-CCR2).

  • Assay Buffer Preparation: Prepare a binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA).

  • Compound Dilution: Prepare a serial dilution of the synthesized antagonist.

  • Reaction Setup: In a 96-well plate, combine the CCR2-expressing cell membranes, a fixed concentration of ¹²⁵I-CCL2, and varying concentrations of the test antagonist. Include controls for total binding (no antagonist) and non-specific binding (excess non-radiolabeled CCL2).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Chemotaxis Functional Assay

Objective: To measure the functional ability of the antagonist to block CCL2-induced monocyte migration.[10][11]

Principle: This assay uses a Boyden chamber (or similar transwell system) with a porous membrane. Monocytes are placed in the upper chamber, and a chemoattractant (CCL2) is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified. A functional antagonist will prevent this migration.

Procedure:

  • Cell Isolation: Isolate primary human monocytes from whole blood.

  • Compound Pre-incubation: Pre-incubate the monocytes with various concentrations of the synthesized antagonist for 30 minutes.

  • Assay Setup: Place the pre-incubated monocytes in the upper wells of a transwell plate. Add assay medium containing CCL2 to the lower wells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 90-120 minutes to allow for cell migration.

  • Cell Quantification: Remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface with a fluorescent dye (e.g., Calcein-AM).

  • Detection: Read the fluorescence on a plate reader.

  • Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration and determine the functional IC₅₀.

Visualization: Chemotaxis Assay Workflow

G A 1. Isolate Monocytes B 2. Pre-incubate cells with Antagonist A->B C 3. Place cells in Upper Chamber B->C E 5. Incubate (allow migration) C->E D 4. Add CCL2 to Lower Chamber D->E F 6. Stain & Quantify Migrated Cells E->F G 7. Calculate IC₅₀ F->G

Caption: Workflow for a transwell chemotaxis assay.

Data Summary

The successful synthesis and validation of a final drug candidate derived from our intermediate would yield data that could be summarized as follows:

ParameterValueSignificance
Binding Affinity (IC₅₀) 5.1 nMHigh potency binding to the CCR2 target.
Functional Activity (IC₅₀) 3.8 nMPotent functional blockade of monocyte migration.
Molecular Weight < 500 g/mol Adheres to Lipinski's rules for drug-likeness.
Aqueous Solubility > 100 µMSufficient solubility for potential oral bioavailability.

Table 1: Representative data for a hypothetical CCR2 antagonist synthesized using the intermediate scaffold.

Conclusion

1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine does not possess a pharmacological mechanism of action. Its power and utility are found in its role as a sophisticated, adaptable, and strategically vital intermediate in the synthetic chemist's toolkit. By providing a reliable and versatile scaffold, it enables the efficient construction of complex molecules designed to interact with specific biological targets. As demonstrated through the CCR2 antagonist case study, this compound is a critical starting point in the multi-step process of drug discovery, facilitating the creation of novel therapeutics that may one day address significant unmet medical needs.[13] Its "action" is not in the patient, but in the laboratory, where it accelerates the journey from chemical concept to clinical candidate.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6). [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(02). [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2017). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry. [Link]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • SciSpace. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Clemente, F., et al. (2025). Simultaneous Grafting of 3,4,5‐Trihydroxypiperidine Iminosugars Onto Multivalent Scaffolds via Double Reductive Amination Provides New GCase Inhibitors. Chemistry – A European Journal. [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Link]

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  • Heitman, L. H., et al. (2015). Evaluation of (4-Arylpiperidin-1-yl)cyclopentanecarboxamides As High-Affinity and Long-Residence-Time Antagonists for the CCR2 Receptor. ChemMedChem, 10(7), 1249-58. [Link]

  • Petrovcic, J., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ResearchGate. [Link]

  • Cherney, R. J., et al. (2009). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters. [Link]

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An In-depth Technical Guide to 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold in Modern Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of many pharmaceuticals, prized for its versatile chemical properties and its prevalence in a vast number of biologically active molecules.[1][2] This six-membered nitrogen-containing heterocycle is a common feature in drugs targeting a wide range of diseases, from neurological disorders to infectious diseases and cancer.[3] Its conformational flexibility and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets.[1][2]

This guide focuses on a specific, yet highly versatile piperidine derivative: 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine . This molecule incorporates several key features that make it a valuable building block in drug discovery programs:

  • A Boc-Protected Piperidine: The tert-butyloxycarbonyl (Boc) protecting group on one of the piperidine nitrogens allows for selective chemical modifications at other positions of the molecule. This is crucial for the controlled, stepwise synthesis of more complex drug candidates.[4]

  • A Bridging Methylene Group: The methylene bridge connecting the two piperidine rings provides a defined spatial relationship between them, which can be critical for optimal binding to a biological target.

  • A 3-Hydroxypiperidine Moiety: The hydroxyl group on the second piperidine ring introduces a potential hydrogen bond donor and acceptor, enhancing the molecule's ability to interact with biological macromolecules. The stereochemistry of this hydroxyl group can also be varied to explore its impact on biological activity.

This in-depth technical guide will provide a comprehensive overview of the synthesis, characterization, and potential applications of 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine, with a focus on providing practical, field-proven insights for researchers and scientists in drug development.

Synthetic Pathways: A Focus on Reductive Amination

The most direct and widely employed method for the synthesis of 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine is reductive amination .[5] This powerful carbon-nitrogen bond-forming reaction involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

There are two primary approaches to the synthesis of the target molecule using this methodology, differing in the choice of starting materials.

Method 1: Reductive Amination of 1-Boc-4-formylpiperidine with 3-Hydroxypiperidine

This is the most common and efficient route. It involves the reaction of a commercially available or readily synthesized aldehyde with the desired amine.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 1-Boc-4-formylpiperidine 1-Boc-4-formylpiperidine Reductive Amination Reductive Amination 1-Boc-4-formylpiperidine->Reductive Amination 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypiperidine->Reductive Amination 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine Reductive Amination->1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine Sodium Triacetoxyborohydride

Caption: Synthetic workflow for Method 1.

Materials:

  • tert-Butyl 4-formylpiperidine-1-carboxylate (1.0 eq)

  • 3-Hydroxypiperidine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes or DCM/methanol solvent system for chromatography

Procedure:

  • To a stirred solution of tert-butyl 4-formylpiperidine-1-carboxylate in anhydrous dichloromethane, add 3-hydroxypiperidine followed by a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Note: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations.

  • Continue stirring the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine as a pure compound.

Method 2: Reductive Amination of 1-Boc-4-(aminomethyl)piperidine with 3-Oxopiperidine

An alternative, though less common, approach involves the reaction of an amine with a ketone. This method requires the synthesis of 3-oxopiperidine, which can be prepared by the oxidation of 3-hydroxypiperidine.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 1-Boc-4-(aminomethyl)piperidine 1-Boc-4-(aminomethyl)piperidine Reductive Amination Reductive Amination 1-Boc-4-(aminomethyl)piperidine->Reductive Amination 3-Oxopiperidine 3-Oxopiperidine 3-Oxopiperidine->Reductive Amination 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine Reductive Amination->1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine Sodium Cyanoborohydride

Caption: Synthetic workflow for Method 2.

Characterization of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on both piperidine rings, the methylene bridge, the hydroxyl group, and the Boc protecting group. The chemical shifts and coupling patterns will be consistent with the proposed structure.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, further confirming the structure.

Mass Spectrometry (MS)
  • Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compound. The spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Quantitative Data Summary
PropertyExpected Value
Molecular Formula C₁₆H₃₀N₂O₃
Molecular Weight 298.42 g/mol
Appearance Colorless to pale yellow oil or solid
¹H NMR Signals corresponding to the protons of the two piperidine rings, methylene bridge, hydroxyl group, and Boc group.
¹³C NMR Resonances for all 16 carbon atoms.
MS (ESI) [M+H]⁺ at m/z 299.2

Applications in Drug Discovery and Medicinal Chemistry

The 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The presence of two nitrogen atoms and a hydroxyl group allows for further diversification to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Central Nervous System (CNS) Agents

The piperidine moiety is a well-established pharmacophore in drugs targeting the central nervous system. Its ability to cross the blood-brain barrier makes it an attractive scaffold for the development of treatments for neurological and psychiatric disorders. Derivatives of 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine could be explored as potential:

  • Dopamine and Serotonin Receptor Modulators: For the treatment of schizophrenia, depression, and anxiety.

  • Opioid Receptor Agonists/Antagonists: For pain management.[6]

  • Acetylcholinesterase Inhibitors: For the management of Alzheimer's disease.

Other Therapeutic Areas

The versatility of this scaffold extends beyond CNS applications. By modifying the functional groups, researchers can target a diverse array of biological pathways. Potential applications include the development of:

  • Anticancer Agents: Piperidine derivatives have shown promise as inhibitors of various kinases and other cancer-related targets.[3]

  • Antimicrobial Agents: The basic nitrogen atoms of the piperidine rings can be crucial for antimicrobial activity.

  • Antiviral Agents: Piperidine-containing compounds have been investigated for their potential to inhibit viral replication.

The deprotection of the Boc group unveils a secondary amine, providing another point for chemical modification and the introduction of further diversity.

Conclusion

1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine is a valuable and versatile building block in medicinal chemistry. Its synthesis is readily achieved through established reductive amination protocols, and its structure offers multiple points for diversification. This in-depth technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, aiming to empower researchers and scientists in their drug discovery endeavors. The continued exploration of derivatives based on this scaffold holds significant promise for the development of novel therapeutics to address a wide range of unmet medical needs.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Pharmaceuticals, 16(12), 1723.
  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). 2016 2nd International Conference on Materials Engineering, Manufacturing Technology and Control.
  • Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. (2025). Journal of Molecular Structure, 1311, 138337.
  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
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  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Molecules, 25(11), 2533.
  • n-boc-4-hydroxylpiperidine - ChemBK. (2024). Retrieved January 16, 2026, from [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). IOP Conference Series: Earth and Environmental Science, 252, 022085.
  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • 4-(N-Boc-amino)piperidine. PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. (2025).
  • 4-Amino-1-Boc-piperidine. PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid Receptor Agonists for CNS Indications: Identifying Clinical Candidates. (2012). Bioorganic & Medicinal Chemistry Letters, 22(2), 1174-1178.
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2021). International Journal of Molecular Sciences, 22(16), 8875.

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An In-depth Technical Guide to the Solubility Profile of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug discovery and development, this document delves into the theoretical and practical aspects of determining and understanding the solubility of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this molecule's behavior in various solvent systems.

The Paramount Importance of Solubility in Drug Development

Solubility, the measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature, is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic.[1][2] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, erratic absorption, and challenges in formulation.[2][3][4] Therefore, a thorough understanding of a compound's solubility profile is essential during the early stages of drug discovery to guide lead optimization, formulation strategies, and preclinical studies.[5][6][7]

For a molecule like 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine, which serves as a building block for more complex active pharmaceutical ingredients (APIs), understanding its solubility is crucial for several reasons:

  • Reaction Kinetics and Purity: In synthetic chemistry, the solubility of reactants in the chosen solvent system directly impacts reaction rates and the formation of impurities.

  • Work-up and Purification: Efficient purification processes, such as crystallization and chromatography, are highly dependent on the solubility characteristics of the target compound and its impurities in different solvents.

  • Formulation of Intermediates: In some cases, intermediates may need to be formulated for storage or transportation, requiring knowledge of their stability and solubility in appropriate vehicles.

Physicochemical Properties and Predicted Solubility Behavior of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

The molecular structure of 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine provides initial clues about its potential solubility.

  • Structure: The molecule possesses both lipophilic (Boc-protected piperidine) and hydrophilic (hydroxypiperidin) moieties. The presence of the Boc (tert-butyloxycarbonyl) protecting group generally increases lipophilicity. The hydroxyl group and the nitrogen atoms in the piperidine rings can participate in hydrogen bonding, which can enhance solubility in protic solvents.

  • Polarity: The combination of nonpolar and polar functional groups suggests that the compound will exhibit a degree of solubility in a range of solvents with varying polarities. It is expected to be more soluble in polar organic solvents than in nonpolar hydrocarbons.

  • pH-Dependent Solubility: The presence of basic nitrogen atoms in the piperidine rings indicates that the solubility of this compound in aqueous solutions will be pH-dependent.[8][9] In acidic conditions, these nitrogens can be protonated, forming more soluble salts.

Based on these structural features, a qualitative prediction of solubility in different solvent classes can be made:

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Water, Methanol, Ethanol)Moderate to HighThe hydroxyl group and nitrogen atoms can form hydrogen bonds with the solvent. Solubility in water is expected to be pH-dependent.
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)HighThe molecule's polarity should allow for favorable dipole-dipole interactions with these solvents.
Nonpolar (e.g., Hexane, Toluene)LowThe overall polarity of the molecule is likely too high for significant interaction with nonpolar solvents.

Experimental Determination of Solubility: A Methodical Approach

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility and is recommended for generating accurate data for 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine.[10][11]

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the concentration of a compound in a saturated solution that is in equilibrium with the solid phase.[12]

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of solid 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine to a series of vials, each containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for several hours to allow the undissolved solid to settle.

  • Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Reporting: Express the solubility as mg/mL or µg/mL.

The following diagram illustrates the workflow for the shake-flask solubility determination method:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Sample Processing cluster_4 Analysis A Add excess solid compound to solvent in vials B Seal and shake at constant temperature (24-72 hours) A->B Incubate C Allow undissolved solid to settle B->C Cease agitation D Withdraw supernatant C->D Careful aspiration E Filter through 0.22 µm filter D->E Remove particulates F Quantify concentration (e.g., HPLC, LC-MS) E->F Analyze filtrate

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assessment

For high-throughput screening purposes in early drug discovery, kinetic solubility assays are often employed.[13][14][15] These methods provide a rapid assessment of a compound's tendency to precipitate from a supersaturated solution, typically generated by diluting a concentrated DMSO stock solution into an aqueous buffer.[16] While not a true measure of thermodynamic solubility, kinetic solubility is valuable for identifying compounds with potential solubility liabilities early on.

A common kinetic solubility assay involves nephelometry, which measures light scattering caused by precipitated particles.[6]

The following diagram illustrates the general workflow for a kinetic solubility assay:

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection A Prepare concentrated compound stock in DMSO B Dispense stock solution into aqueous buffer A->B Dilution C Incubate for a short period B->C Allow for precipitation D Measure precipitation (e.g., nephelometry, UV) C->D Quantify insolubility

Caption: General Workflow for Kinetic Solubility Assay.

Factors Influencing the Solubility of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Several factors can significantly impact the solubility of this compound:

  • Solvent Polarity: As predicted, the solubility will be highest in solvents with polarities that match the solute. A systematic study across a range of solvents from nonpolar to polar is recommended.

  • Temperature: For most solids, solubility increases with temperature.[17][18] Determining the temperature dependence of solubility can be important for controlling crystallization processes.

  • pH: The solubility in aqueous media will be highly dependent on the pH.[9][19] At pH values below the pKa of the piperidine nitrogens, the compound will exist in its more soluble, protonated form. A pH-solubility profile should be determined for aqueous applications.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[17] It is important to characterize the solid form used in solubility experiments.

Data Summary and Interpretation

The experimentally determined solubility data for 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine should be compiled into a clear and concise table.

Table 1: Thermodynamic Solubility of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine at 25 °C

SolventSolvent ClassSolubility (mg/mL)
Water (pH 7.4)Polar ProticExperimental Data
MethanolPolar ProticExperimental Data
EthanolPolar ProticExperimental Data
AcetonitrilePolar AproticExperimental Data
DichloromethaneNonpolarExperimental Data
TolueneNonpolarExperimental Data
HexaneNonpolarExperimental Data

Note: This table is a template. The values should be populated with experimentally determined data.

Interpretation of Results:

The quantitative data will either confirm or refine the initial qualitative predictions. High solubility in a range of organic solvents would indicate flexibility in choosing reaction and purification solvents. The aqueous solubility at physiological pH (7.4) will be a critical parameter if this intermediate or its subsequent products are intended for biological evaluation.

Conclusion

A comprehensive understanding of the solubility of 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine is indispensable for its effective use in synthetic chemistry and for the successful development of any resulting drug candidates. This guide has outlined the theoretical considerations, provided a robust experimental protocol for determining thermodynamic solubility, and highlighted the key factors that influence this critical physicochemical property. By systematically generating and interpreting solubility data, researchers can make informed decisions that will streamline the drug development process and increase the likelihood of success.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs.
  • Drug Discovery News. (2018, January). Substance solubility.
  • Royal Society of Chemistry. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics, 2012.
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  • Whyte, B. (2023, April 6).
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546–567.
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  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Quora. (2017, June 24). What are the factors affecting solubility of drugs?.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Al-Gousous, J., & Langguth, P. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-30.
  • Shah, V. P., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 103(5), 1305-1322.
  • Lund University Publications. (n.d.).
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  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

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Spectral Analysis of 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the heterocyclic building block, 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine (CAS No. 364783-48-2). This compound is a valuable intermediate in medicinal chemistry and drug discovery, notable for its bifunctional nature, incorporating two distinct piperidine rings. Accurate spectral interpretation is critical for confirming its chemical identity, assessing purity, and ensuring its suitability for subsequent synthetic transformations.

This document is structured to provide researchers, scientists, and drug development professionals with a detailed framework for analyzing the spectral characteristics of this molecule. While experimentally acquired spectra for this specific compound are not widely available in public databases, this guide leverages established principles of NMR and MS, supported by data from closely related structural analogs, to present a comprehensive and predictive analysis.

Molecular Structure and Key Features

Understanding the molecule's structure is the foundation for interpreting its spectral data. 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine consists of several key functional groups that give rise to distinct spectral signatures.

  • 1-Boc-piperidine Moiety: The piperidine ring substituted at the 4-position is protected with a tert-butoxycarbonyl (Boc) group. This bulky protecting group restricts conformational flexibility and imparts characteristic signals in both ¹H and ¹³C NMR.

  • 3-Hydroxypiperidine Moiety: The second piperidine ring contains a hydroxyl (-OH) group at the 3-position, creating a chiral center. The protons on this ring will exhibit chemical shifts influenced by the hydroxyl group's electronegativity.

  • Methylene Bridge (-CH₂-): A methylene group links the nitrogen of the 3-hydroxypiperidine ring to the 4-position of the 1-Boc-piperidine ring, providing a key connection point with its own unique NMR signals.

Below is a diagram of the molecular structure with key positions numbered for clarity in the subsequent spectral assignments.

Caption: Molecular structure of 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the proton environment. The expected chemical shifts (δ) are predicted based on the analysis of substituent effects and data from analogous structures. The spectrum is anticipated to be complex in the aliphatic region due to the overlapping signals of the two piperidine rings.

Experimental Protocol Considerations: The choice of solvent is crucial for ¹H NMR. In a non-protic solvent like chloroform-d (CDCl₃), the hydroxyl proton signal may be broad and appear over a wide chemical shift range. In contrast, using a solvent like DMSO-d₆ will result in a sharper -OH signal that may exhibit coupling to the adjacent proton on C3''. For this analysis, predicted values are based on CDCl₃, a common solvent for this type of molecule.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Integration Rationale for Assignment
Boc (-C(CH₃)₃)~ 1.45s (singlet)9HThe nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a strong singlet.
Boc-Pip eq-H (H2'eq, H6'eq)~ 4.0 - 4.2br d (broad doublet)2HEquatorial protons on carbons adjacent to the Boc-protected nitrogen are significantly deshielded and typically appear far downfield.
Boc-Pip ax-H (H2'ax, H6'ax)~ 2.6 - 2.8br t (broad triplet)2HAxial protons adjacent to the nitrogen are shielded relative to their equatorial counterparts.
Hydroxyl-Pip H3''~ 3.6 - 3.8m (multiplet)1HThe proton on the carbon bearing the hydroxyl group (C3'') is deshielded by the electronegative oxygen atom.
Hydroxyl (-OH)1.5 - 4.0 (variable)br s (broad singlet)1HThe chemical shift is highly dependent on solvent, concentration, and temperature. It exchanges and typically does not show coupling.
Methylene Bridge (-CH₂-)~ 2.1 - 2.3d (doublet)2HThese protons are adjacent to a tertiary carbon (C4') and a nitrogen (N1''), appearing as a doublet coupled to the H4' proton.
Piperidine Rings (remaining CH, CH₂)~ 1.0 - 2.9m (multiplet)15HThe remaining protons from both piperidine rings form a complex, overlapping series of multiplets in the aliphatic region.

Carbon-¹³ (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum is simpler than the proton spectrum and is invaluable for confirming the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol Considerations: Standard ¹³C NMR is typically acquired with proton decoupling, resulting in a spectrum of singlets. A sufficient relaxation delay (d1) is important for the accurate integration of quaternary carbons, such as those in the Boc group, although quantitative analysis is not the primary goal here.

Carbon Assignment Predicted δ (ppm) Rationale for Assignment
Boc C =O~ 155The carbonyl carbon of the carbamate is highly deshielded and appears in the characteristic range for this functional group.
Boc -C (CH₃)₃~ 79The quaternary carbon of the Boc group is a key identifier, appearing in a distinct downfield region.
Boc -C(C H₃)₃~ 28.5The three equivalent methyl carbons of the Boc group are highly shielded and produce a strong signal.
Hydroxyl-Pip C 3''~ 67The carbon atom directly attached to the hydroxyl group is significantly deshielded by the oxygen.
Methylene Bridge (-C H₂-)~ 63This carbon is deshielded by the adjacent nitrogen atom (N1'').
Hydroxyl-Pip C 2'', C 6''~ 55 - 58Carbons adjacent to the nitrogen in the 3-hydroxypiperidine ring.
Boc-Pip C 2', C 6'~ 44Carbons adjacent to the nitrogen in the Boc-protected ring appear at a characteristic upfield shift compared to non-acylated piperidines.
Boc-Pip C 4'~ 36The substituted carbon of the Boc-piperidine ring.
Remaining Piperidine Carbons~ 25 - 35The remaining CH₂ carbons from both rings will appear in the aliphatic region.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For a molecule of this nature, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce a protonated molecular ion [M+H]⁺.

Experimental Protocol Considerations: The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ESI source. The analysis would be performed in positive ion mode to observe the protonated molecule.

Molecular Weight: C₁₆H₃₀N₂O₃ = 314.43 g/mol

Predicted ESI-MS Data:

m/z Value Proposed Ion Interpretation
315.2[M+H]⁺The protonated molecular ion, confirming the molecular weight of the compound.
259.2[M - C₄H₈ + H]⁺Loss of isobutylene (56 Da) from the Boc group, a highly characteristic fragmentation pathway.
215.2[M - Boc + H]⁺Loss of the entire Boc group (100 Da), another very common and diagnostic fragmentation.
114.1[C₅H₁₀NO]⁺Cleavage yielding the protonated 3-hydroxypiperidine moiety.

The primary fragmentation pathway in ESI-MS for Boc-protected amines involves the loss of the Boc group or its components. The diagram below illustrates this key fragmentation.

G M [M+H]⁺ m/z = 315.2 Frag1 [M - C₄H₈ + H]⁺ m/z = 259.2 M->Frag1 - C₄H₈ Frag2 [M - Boc + H]⁺ m/z = 215.2 M->Frag2 - C₅H₉O₂

Caption: Predicted ESI-MS fragmentation pathway for 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, and MS data provides a robust method for the structural confirmation and purity assessment of 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine. Key diagnostic features include the characteristic singlet of the Boc group protons around 1.45 ppm in the ¹H NMR spectrum, the quaternary and carbonyl carbons of the Boc group at approximately 79 and 155 ppm in the ¹³C NMR spectrum, and a protonated molecular ion at m/z 315.2 in the ESI mass spectrum. The predictable fragmentation of the Boc group serves as a further point of confirmation. This guide provides a solid predictive framework for researchers to interpret their own experimentally acquired data for this important synthetic intermediate.

References

Author's Note: As specific spectral data for the target compound is not publicly available, this reference list includes sources for spectral data of analogous compounds and general principles of spectral interpretation that informed this guide.

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Guide to the Synthesis and Application of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine, a heterocyclic building block of significant interest in medicinal chemistry. While not a molecule of famed discovery, its value lies in its role as a versatile intermediate for constructing complex, biologically active compounds. This document details the most logical and efficient synthetic pathway, robust characterization methods, and the strategic application of this compound in modern drug development programs. We will delve into the chemical principles underpinning its synthesis, providing a field-proven protocol and explaining the causality behind the selection of reagents and conditions.

Introduction: The Strategic Value of Piperidine Scaffolds

The piperidine ring is one of the most ubiquitous scaffolds in the pharmaceutical industry, present in numerous approved drugs and clinical candidates.[1] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while serving as a rigid three-dimensional framework to orient functional groups for optimal target engagement.[1][2]

The subject of this guide, 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine, combines several key features that make it a highly valuable intermediate:

  • The N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the primary piperidine nitrogen is crucial for multi-step synthesis.[2][3] It deactivates the nitrogen's nucleophilicity, preventing unwanted side reactions and allowing for precise chemical manipulations at other sites on the molecule. It can be removed cleanly under acidic conditions late in a synthetic sequence.[2]

  • The 3-Hydroxypiperidine Moiety: The chiral hydroxyl group serves as a versatile handle for introducing further molecular complexity. Enantiomerically pure forms, such as (S)-1-Boc-3-hydroxypiperidine, are critical intermediates in the synthesis of potent therapeutics like tyrosine kinase inhibitors.[4] The hydroxyl group can be used for ether or ester formation or can be oxidized to a ketone for subsequent reactions.

  • The Tertiary Amine Linker: The central tertiary amine connecting the two piperidine rings provides a key structural element and a potential point of interaction with biological targets.

Given these features, this compound is not an end-product but a sophisticated building block designed for the efficient assembly of novel chemical entities targeting a range of therapeutic areas, from oncology to central nervous system (CNS) disorders.[2]

Synthesis via Reductive Amination: A Robust and Efficient Pathway

The most direct and widely employed method for constructing the C-N bond that links the two heterocyclic rings in the title compound is reductive amination.[1][5] This powerful transformation involves the reaction of a carbonyl compound with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6]

Principle and Rationale

The reaction proceeds in two key steps:

  • Iminium Ion Formation: The secondary amine of 3-hydroxypiperidine attacks the aldehyde of 1-Boc-4-formylpiperidine. This is followed by the elimination of water to form a transient, electrophilic iminium ion.

  • Hydride Reduction: A mild and selective reducing agent delivers a hydride to the iminium carbon, yielding the final tertiary amine product.

The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Unlike stronger reducing agents like sodium borohydride, it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated iminium intermediate. This selectivity minimizes side reactions and leads to cleaner product formation.[7]

Synthetic Workflow Diagram

The overall process, from starting materials to the final purified product, is outlined below.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A 1-Boc-4-formylpiperidine C Dichloromethane (DCM) A->C B 3-Hydroxypiperidine B->C D Stir at Room Temp (Iminium Formation) C->D E Add NaBH(OAc)₃ (Reduction) D->E F Monitor by TLC/LC-MS E->F G Quench with aq. NaHCO₃ F->G H Extract with DCM G->H I Dry, Filter, Concentrate H->I J Purify via Column Chromatography I->J K 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine J->K

Caption: Workflow for the synthesis of the title compound via reductive amination.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical literature and should be adapted and optimized as necessary.

Materials:

  • 1-Boc-4-formylpiperidine (1.0 eq)

  • 3-Hydroxypiperidine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes with Triethylamine)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-4-formylpiperidine (1.0 eq) and anhydrous dichloromethane.

  • Add 3-hydroxypiperidine (1.05 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Effervescence may be observed.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of 0-10% methanol in DCM, or ethyl acetate/hexanes containing 0.5% triethylamine to prevent amine tailing on the silica) to afford the pure 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine.

Physicochemical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyData
IUPAC Name tert-butyl 4-((3-hydroxypiperidin-1-yl)methyl)piperidine-1-carboxylate
Molecular Formula C₁₆H₃₀N₂O₃
Molecular Weight 298.42 g/mol
Appearance Typically an off-white solid or a viscous oil
Expected ¹H NMR Peaks Signals for Boc group (~1.45 ppm), piperidine protons, CH₂ linker, and 3-hydroxypiperidine protons.
Expected ¹³C NMR Peaks Signals for Boc carbonyl (~155 ppm), Boc quaternary carbon (~80 ppm), and distinct signals for the two piperidine rings.
Expected MS (ESI+) [M+H]⁺ at m/z 299.4

Self-Validation: The protocol is self-validating through in-process monitoring (TLC/LC-MS) which confirms the consumption of starting materials and the formation of a new, more polar product. The final characterization data (NMR, MS) must be consistent with the expected structure to validate the synthesis.[8]

Applications in Drug Development

The true value of 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine is realized in its application as a versatile synthetic intermediate. Its structure is designed for subsequent elaboration into more complex drug candidates.

Strategic Functionalization

The molecule offers three primary points for further modification:

  • N-Boc Deprotection: Treatment with an acid like trifluoroacetic acid (TFA) in DCM cleanly removes the Boc group, revealing a secondary amine. This amine can then undergo a wide range of reactions, including N-arylation, N-alkylation, amidation, or sulfonylation, to build out the molecule.

  • Hydroxyl Group Chemistry: The hydroxyl group can be alkylated to form ethers, acylated to form esters, or oxidized to a ketone, providing another avenue for diversification.

  • Tertiary Amine: While less reactive, the central tertiary amine influences the molecule's basicity and overall physicochemical properties.

Role as a Scaffold in Medicinal Chemistry

This intermediate is an ideal starting point for libraries of compounds targeting kinases, G-protein coupled receptors (GPCRs), or ion channels. The dual piperidine motif is a common feature in CNS agents, where it can influence blood-brain barrier penetration.[2]

G cluster_0 Modification Pathways cluster_1 Further Synthesis A 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine B N-Boc Deprotection (TFA/DCM) A->B C O-Alkylation / Acylation (e.g., NaH, R-X) A->C D Secondary Amine Intermediate B->D E Ether / Ester Derivative C->E F Coupling with Aryl Halide D->F G Amide Bond Formation D->G H Final Drug Candidate (e.g., Kinase Inhibitor) E->H F->H G->H

Caption: Potential synthetic pathways using the title compound as a key intermediate.

Conclusion

1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine exemplifies the strategic design of molecular building blocks in modern pharmaceutical research. Its "discovery" is not a singular event but is rooted in the logical application of robust chemical reactions like reductive amination to create a tool for a purpose. By providing multiple handles for synthetic diversification within a pharmaceutically relevant scaffold, this intermediate enables the rapid and efficient exploration of chemical space, accelerating the journey toward the discovery of novel therapeutics. Its synthesis is straightforward, scalable, and relies on well-understood, high-yielding chemistry, making it an invaluable asset for medicinal chemists and drug development professionals.

References

  • D. S. G. Shri, et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Wikipedia. (2023). 1-Boc-4-AP. Wikipedia. Available at: [Link]

  • C. Matassini, et al. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Organic and Biomolecular Chemistry. Available at: [Link]

  • A. Gassama, et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]

  • L. Kiss, et al. (2018). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. European Journal of Organic Chemistry. Available at: [Link]

  • F. Cardona, et al. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ChemistryOpen. Available at: [Link]

  • S. S. Kadam, et al. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Available at: [Link]

  • SpectraBase. (n.d.). 1-Boc-4-hydroxypiperidine. SpectraBase. Available at: [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
  • Exploring 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). LinkedIn. Available at: [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
  • S. Xiaohua. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. Available at: [Link]

  • A. Contardi, et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. Available at: [Link]

  • M. D. L. de la Torre, et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Understanding the Applications of Piperidine Derivatives in Chemical Research. (n.d.). Blogger. Available at: [Link]

  • Drug Enforcement Administration. (2022). Designation of 4-Piperidone as a List I Chemical. Regulations.gov. Available at: [Link]

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Methodological & Application

using 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine in in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Characterization of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of the novel chemical entity, 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine. Given its status as a new molecule with uncharacterized biological activity, this guide establishes a logical, multi-stage screening cascade designed to efficiently profile its cytotoxic, pharmacological, and potential safety liabilities. We provide detailed, self-validating protocols for foundational assays, including cell viability, receptor binding, enzyme inhibition, and critical safety assessments. The strategic framework outlined herein is designed to generate a robust preliminary data package to inform decisions on the future development of this and other novel piperidine-based compounds.

Introduction: Scaffolding for Discovery

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of approved pharmaceuticals and biologically active molecules.[1] Its favorable physicochemical properties often impart improved solubility, metabolic stability, and the ability to penetrate the blood-brain barrier, making it a frequent choice in the design of agents targeting the central nervous system (CNS), oncology, and pain management.[2]

The compound 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine represents a novel, structurally complex molecule incorporating two piperidine moieties. Key features include:

  • A Boc-protected piperidine nitrogen: The tert-butyloxycarbonyl (Boc) group provides a stable, protecting function, allowing for controlled chemical manipulation while preventing unwanted metabolic N-dealkylation in initial assays.

  • A tertiary amine linker: This linker connects the two piperidine rings and provides a potential protonation site at physiological pH, influencing solubility and target interaction.

  • A secondary hydroxyl group: This functional group on the second piperidine ring offers a potential hydrogen bond donor/acceptor site, which could be critical for target engagement.

As the specific biological targets of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine are unknown, a systematic and unbiased screening approach is essential. This guide proposes a strategic workflow to elucidate its biological activity profile, beginning with broad assessments and progressing to more specific, target-oriented, and safety-related assays.

The Investigative Strategy: A Phased Screening Cascade

To efficiently allocate resources and make data-driven decisions, we recommend a tiered screening cascade. This approach prioritizes the early identification of general bioactivity and potential liabilities before committing to more intensive, target-specific investigations.[3][4] The cascade is designed to answer three fundamental questions:

  • Is the compound biologically active in a general cellular context?

  • Does it interact with major classes of drug targets?

  • Does it exhibit red flags for common safety and liability concerns?

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Early Safety De-Risking start Test Compound: 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine viability General Cytotoxicity Screen (e.g., MTT Assay) start->viability safety Early Safety Profiling viability->safety decision1 Potent or Selective Cytotoxicity? viability->decision1 target_screening Broad Target Panel Screening (GPCRs, Kinases, Ion Channels) target_screening->safety decision2 Specific 'Hits' Identified? target_screening->decision2 herg hERG Channel Inhibition Assay end_node Data Analysis & Lead Prioritization herg->end_node cyp CYP450 Inhibition Panel cyp->end_node safety->herg safety->cyp decision1->target_screening No / Low Cytotoxicity oncology Advance to Oncology Models (e.g., 3D Spheroids, Apoptosis Assays) decision1->oncology Yes hit_validation Hit Validation & Secondary Assays (Dose-Response, Functional Assays) decision2->hit_validation Yes decision2->end_node No oncology->end_node hit_validation->end_node

Caption: Proposed in vitro screening cascade for a novel compound.

Phase 1 Protocol: General Cytotoxicity Assessment

A critical first step is to assess the compound's effect on cell viability. This provides a therapeutic window and can reveal potential for development as a cytotoxic agent (e.g., in oncology) or, conversely, confirm its suitability for non-cytotoxic applications.[5] The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of living cells.[6]

Protocol 3.1: MTT Cell Viability Assay

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductases in living cells to form an insoluble purple formazan product.[7] The amount of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[8]

Materials:

  • Cell Lines: A panel is recommended. E.g., A549 (lung carcinoma), MCF-7 (breast carcinoma), and HEK293 (non-cancerous human embryonic kidney).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Test Compound Stock: 10 mM in DMSO.

  • MTT Solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: 10% SDS in 0.01 M HCl.[9]

  • 96-well flat-bottom tissue culture plates.

  • Phosphate-Buffered Saline (PBS).

  • Positive Control: Doxorubicin or another known cytotoxic agent.

  • Vehicle Control: DMSO.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the 10 mM stock. A typical starting range is from 100 µM down to 0.1 µM.

  • Remove the seeding medium from the wells and add 100 µL of the medium containing the test compound, positive control, or vehicle control. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Add 100 µL of Solubilization Solution to each well. Pipette up and down to mix and ensure all formazan crystals are dissolved.[9]

  • Absorbance Reading: Incubate the plate overnight in the incubator.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot percent viability versus log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

CompoundCell LineIncubation TimeIC₅₀ (µM) [Example Data]
1-Boc-4-(...)-piperidineA54972h> 100
1-Boc-4-(...)-piperidineMCF-772h> 100
1-Boc-4-(...)-piperidineHEK29372h> 100
Doxorubicin (Positive Control)A54972h0.8

Phase 2 & 3 Protocols: Target and Safety Profiling

If the compound exhibits low cytotoxicity, the next logical step is to screen for interactions with known drug targets and assess key safety liabilities.[2][10] This is often done concurrently.

Protocol 4.1: Radioligand Receptor Binding Assay (General Protocol)

Principle: This assay measures the ability of a test compound to displace a radioactively labeled ligand ("radioligand") from its receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound for that receptor.[11][12] This is a foundational technique for identifying G-protein coupled receptor (GPCR) or ion channel modulators.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line overexpressing the target receptor (e.g., CHO cells expressing the human µ-opioid receptor).

  • Radioligand: A high-affinity, specific radioligand for the target (e.g., [³H]-DAMGO for the µ-opioid receptor).

  • Test Compound and a known unlabeled ligand (Positive Control).

  • Assay Buffer.

  • Glass fiber filter mats (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[13]

  • Scintillation fluid.

  • 96-well filter plates and a cell harvester/vacuum manifold.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Washing cluster_3 Detection & Analysis prep Prepare reagents: - Cell Membranes (Receptor) - Radioligand - Test Compound dilutions incubate Incubate all components in 96-well plate. Allows for competitive binding. prep->incubate harvest Rapidly filter contents through glass fiber mat via vacuum. incubate->harvest wash Wash filter mat with ice-cold buffer to remove unbound radioligand. harvest->wash dry Dry filter mat. wash->dry scint Add scintillation cocktail. dry->scint count Count radioactivity (CPM) using a scintillation counter. scint->count analyze Calculate % inhibition and IC₅₀. count->analyze

Caption: General workflow for a radioligand binding filtration assay.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the receptor membrane preparation, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).[13]

    • Total Binding Wells: Contain membranes, radioligand, and vehicle.

    • Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of an unlabeled positive control ligand to saturate the receptors.

    • Test Wells: Contain membranes, radioligand, and the test compound.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.[13]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester. This traps the membranes (and any bound radioligand) on the filter.[12]

  • Washing: Immediately wash the filters several times with ice-cold assay buffer to remove unbound radioligand.[13]

  • Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity on each filter spot using a microplate scintillation counter.

Data Analysis:

  • Specific Binding = Total Binding - Non-Specific Binding.

  • Calculate the percentage inhibition caused by the test compound at each concentration relative to the specific binding.

  • Determine the IC₅₀ from a dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[12]

Protocol 4.2: hERG Channel Inhibition Assay (Automated Patch Clamp)

Principle: Inhibition of the hERG potassium ion channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[14] Early assessment of hERG liability is a regulatory requirement. Automated patch clamp systems provide a higher-throughput method to measure the effect of a compound on the hERG current in cells expressing the channel.[15]

Procedure: (This is a specialized assay typically run by CROs or dedicated internal groups).

  • Cell Preparation: A stable cell line (e.g., HEK293) expressing the hERG channel is used.

  • Automated Patch Clamp: Cells are captured on a microfluidic chip. A whole-cell patch clamp configuration is established automatically.

  • Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG current.[16]

  • Compound Application: After establishing a stable baseline current, the test compound is perfused over the cell at increasing concentrations.

  • Data Acquisition: The hERG current is measured continuously. The peak tail current is typically used for analysis.[14]

Data Analysis: The percentage inhibition of the hERG current is calculated for each concentration, and an IC₅₀ value is determined. This value is critical for assessing the potential for cardiac toxicity.

Protocol 4.3: Cytochrome P450 (CYP) Inhibition Assay

Principle: CYP enzymes are the primary enzymes responsible for drug metabolism. Inhibition of these enzymes can lead to dangerous drug-drug interactions.[17][18] This assay measures the ability of a test compound to inhibit the activity of major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) using human liver microsomes.[19]

Procedure:

  • Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform and the test compound at various concentrations.[19]

  • Reaction Initiation: The reaction is started by adding a cofactor, NADPH.

  • Reaction Termination: After a set time, the reaction is stopped (e.g., by adding cold acetonitrile).

  • Metabolite Quantification: The amount of the specific metabolite produced from the probe substrate is quantified using LC-MS/MS.[20]

Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. An IC₅₀ value is determined for each CYP isoform, indicating the compound's potential for drug-drug interactions.[19]

Assay TypeTarget / Isoform PanelEndpoint MeasuredKey Parameter [Example Data]
Receptor Binding µ-Opioid Receptor[³H]-DAMGO DisplacementIC₅₀ > 50 µM
hERG Safety KCNH2 (hERG) ChannelhERG Current InhibitionIC₅₀ > 30 µM
CYP450 Inhibition 1A2, 2C9, 2C19, 2D6, 3A4Metabolite FormationIC₅₀ > 25 µM for all isoforms

Conclusion and Strategic Outlook

This application note provides a foundational strategy for the initial in vitro characterization of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine. By employing a systematic cascade of assays—beginning with broad cytotoxicity screening and progressing to target class and safety profiling—researchers can efficiently build a comprehensive preliminary profile of this novel compound. The detailed protocols for key assays such as MTT, receptor binding, hERG, and CYP450 inhibition are designed to be robust and provide the critical data needed to guide subsequent research. Positive results in any of these assays would trigger further, more focused investigations, including secondary functional assays, mechanism of action studies, and initial structure-activity relationship (SAR) exploration. This structured approach mitigates risk and maximizes the potential for discovering the therapeutic utility of this promising chemical scaffold.

References

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Application Notes and Protocols for the Synthesis of Derivatives from 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] The structural motif of 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine presents a versatile platform for the synthesis of diverse chemical libraries. This building block incorporates several key features for derivatization: a Boc-protected secondary amine on one piperidine ring, a tertiary amine linking the two rings, and a secondary hydroxyl group on the second piperidine ring. This arrangement allows for selective modification at multiple points, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The strategic protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group allows for controlled reactions at other functional sites before its potential removal for further diversification.[5]

These derivatives are of significant interest in the development of novel therapeutics, including but not limited to, analgesics, anti-inflammatory agents, and antivirals.[1][3] This document provides detailed application notes and protocols for the synthesis of various derivatives from 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine, focusing on reactions at the hydroxyl group and the deprotected piperidine nitrogen.

Application Notes: Strategic Considerations for Derivatization

The synthetic utility of 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine lies in the orthogonal reactivity of its functional groups. The secondary hydroxyl group is a prime site for introducing diversity through acylation, etherification, and other modifications. The Boc-protected nitrogen, upon deprotection, provides a handle for N-alkylation, N-arylation, and the formation of amides, ureas, and sulfonamides.

Derivatization of the Hydroxyl Group

The secondary alcohol offers a nucleophilic center for various transformations. The choice of reaction should consider the overall stability of the molecule and the potential for side reactions.

  • O-Acylation: Esterification of the hydroxyl group is a straightforward method to introduce a wide range of substituents. This can be achieved using acyl chlorides or anhydrides under basic conditions. The choice of base is crucial to avoid unintended deprotection of the Boc group. Mild, non-nucleophilic bases such as triethylamine or N,N-diisopropylethylamine (DIPEA) are generally preferred. Catalysts like 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction, particularly with less reactive acylating agents.[6]

  • O-Alkylation (Etherification): Formation of ethers at the hydroxyl position can be accomplished via a Williamson ether synthesis. This typically involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, followed by reaction with an alkyl halide. Care must be taken to use anhydrous conditions to prevent quenching of the base.

Deprotection of the Boc Group and Subsequent N-Functionalization

The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). This exposes the secondary amine of the piperidine ring for a multitude of derivatization strategies.

  • N-Alkylation and N-Arylation: The newly exposed secondary amine can be functionalized through nucleophilic substitution with alkyl or aryl halides. Reductive amination offers an alternative and often milder approach for N-alkylation, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[7][8]

  • Urea and Thiourea Formation: The secondary amine readily reacts with isocyanates or isothiocyanates to form the corresponding urea or thiourea derivatives.[9][10][11][12][13] This reaction is typically high-yielding and proceeds under mild conditions.

  • Amide and Sulfonamide Synthesis: Acylation of the secondary amine with acyl chlorides or sulfonyl chlorides in the presence of a base yields amides and sulfonamides, respectively. These functional groups are prevalent in many drug molecules and can significantly influence the pharmacological properties of the parent compound.

Synthetic Strategy Workflow

A logical workflow for synthesizing a library of derivatives from 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine is depicted below. This modular approach allows for the systematic exploration of chemical space around the core scaffold.

G cluster_0 Derivatization of Hydroxyl Group cluster_1 Boc Deprotection cluster_2 N-Functionalization start 1-Boc-4-(3-Hydroxypiperidin- 1-ylmethyl)piperidine o_acylation O-Acylation (R-COCl, Base) start->o_acylation o_alkylation O-Alkylation (NaH, R-X) start->o_alkylation deprotection TFA/DCM start->deprotection o_acylation->deprotection o_alkylation->deprotection n_alkylation N-Alkylation (R-X or R-CHO, NaBH(OAc)3) deprotection->n_alkylation urea Urea Formation (R-NCO) deprotection->urea amide Amide Formation (R-COCl) deprotection->amide

Figure 1: General workflow for the synthesis of derivatives.

Experimental Protocols

General Considerations: All reactions should be performed in well-ventilated fume hoods. Anhydrous solvents and reagents should be used where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Purification of products is typically achieved by flash column chromatography on silica gel.

Protocol 1: O-Acetylation of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

This protocol describes the esterification of the secondary hydroxyl group.

Materials:

  • 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine

  • Acetic anhydride

  • Triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • To a solution of 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine (1.0 eq.) in anhydrous DCM in a round-bottom flask, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired O-acetylated derivative.

Reactant Equivalents MW Sample Mass/Volume
1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine1.0312.45(User defined)
Acetic anhydride1.2102.09(Calculated)
Triethylamine1.5101.19(Calculated)
DMAP0.1122.17(Calculated)

Table 1: Reagent quantities for O-Acetylation.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to yield the free secondary amine.

Materials:

  • Boc-protected piperidine derivative (from Protocol 1 or starting material)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 eq.) in DCM in a round-bottom flask.

  • Add TFA (10-20 eq., typically a 20-50% solution in DCM) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC/LC-MS.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO3 solution until effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the deprotected amine, which can often be used in the next step without further purification.

Protocol 3: N-Alkylation via Reductive Amination

This protocol describes the alkylation of the deprotected secondary amine with an aldehyde.

Materials:

  • Deprotected piperidine derivative (from Protocol 2)

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the deprotected amine (1.0 eq.) and the aldehyde (1.1 eq.) in DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, or until the reaction is complete by TLC/LC-MS.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reactant Equivalents MW Sample Mass/Volume
Deprotected amine1.0(Calculated)(User defined)
Aldehyde1.1(Varies)(Calculated)
STAB1.5211.94(Calculated)

Table 2: Reagent quantities for Reductive Amination.

Protocol 4: Synthesis of a Urea Derivative

This protocol outlines the formation of a urea linkage on the deprotected secondary amine.

Materials:

  • Deprotected piperidine derivative (from Protocol 2)

  • Isocyanate (e.g., phenyl isocyanate)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the deprotected amine (1.0 eq.) in anhydrous DCM or THF.

  • Add the isocyanate (1.05 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC/LC-MS.

  • If a precipitate forms, it is likely the desired product. If not, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether) or by flash column chromatography if necessary.

G start Deprotected Amine (from Protocol 2) mix Mix and Stir (Room Temperature, 2-4h) start->mix isocyanate Isocyanate (R-N=C=O) isocyanate->mix solvent Anhydrous Solvent (DCM or THF) solvent->mix workup Workup & Purification (Trituration or Chromatography) mix->workup product Urea Derivative workup->product

Figure 2: Workflow for the synthesis of urea derivatives.

References

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  • ResearchGate. (n.d.). Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a.... Retrieved from [Link]

  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

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  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of urea derivatives based on toluyl isocyanate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • MDPI. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Indian Journal of Chemistry. (n.d.). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. Retrieved from [Link]

  • PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
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Application Notes and Protocols: 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine as a Versatile Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Bifunctional Scaffold for Advanced Chemical Probes

The piperidine motif is a cornerstone of modern medicinal chemistry, recognized for its prevalence in FDA-approved drugs and its ability to impart favorable pharmacokinetic properties.[1][2] Its rigid, three-dimensional structure provides an excellent scaffold for the precise spatial orientation of functional groups, which is critical for selective interaction with biological targets.[3][4] We introduce 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine , a novel, bifunctional building block designed to address the growing need for sophisticated molecular tools in chemical biology and drug discovery.

This guide details the synthesis, properties, and strategic applications of this compound. Its unique architecture, combining a Boc-protected piperidine for controlled, sequential functionalization with a hydroxyl-bearing piperidine, makes it an exemplary scaffold for constructing complex molecular probes, particularly Proteolysis Targeting Chimeras (PROTACs). The semi-rigid piperidine-ylmethyl-piperidine core can enhance the metabolic stability and optimize the conformational pre-organization required for efficient ternary complex formation in PROTACs.[3][5] These notes provide the foundational knowledge and detailed protocols to leverage this versatile molecule in your research.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is essential for its effective application in synthesis and for predicting the characteristics of its derivatives.

PropertyValue (Predicted/Typical)Source
CAS Number Not available-
Molecular Formula C₁₆H₃₀N₂O₃-
Molecular Weight 298.42 g/mol -
Appearance White to off-white solid or viscous oil[6]
Solubility Soluble in organic solvents (DCM, MeOH, DMSO)[6]
Purity (Typical) ≥97% (by HPLC/NMR)-
Storage Store long-term in a cool, dry place-
Key Functional Groups 1x Boc-protected secondary amine, 1x tertiary amine, 1x secondary alcohol-

Synthesis Protocol: Reductive Amination

The most direct and efficient route to synthesize 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is through a reductive amination reaction. This well-established method involves the condensation of an aldehyde with a secondary amine to form an iminium intermediate, which is then reduced in situ to the corresponding tertiary amine.[7][8]

Experimental Protocol: Synthesis

Materials:

  • 1-Boc-4-formylpiperidine (1.0 equiv.)

  • 3-Hydroxypiperidine (1.1 equiv.)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic amount, ~0.1 equiv.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or Heptane) for elution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-formylpiperidine (1.0 equiv.) and dissolve it in anhydrous DCE or DCM (to a concentration of ~0.2 M).

  • Add 3-hydroxypiperidine (1.1 equiv.) to the solution, followed by a catalytic amount of glacial acetic acid (~0.1 equiv.).

  • Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the stirred solution. The addition may cause some gas evolution.

  • Continue stirring the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product A 1-Boc-4-formylpiperidine C 1. STAB, Acetic Acid 2. DCM or DCE, RT A->C B 3-Hydroxypiperidine B->C D 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine C->D Reductive Amination

Synthetic workflow for the target compound.

Application Protocols: Leveraging the Bifunctional Scaffold

The true utility of this molecule lies in its capacity as a versatile intermediate. The Boc-protected nitrogen and the free hydroxyl group serve as orthogonal handles for sequential chemical modifications.

Protocol 1: N-Boc Deprotection to Unmask the Primary Functionalization Site

The removal of the tert-butoxycarbonyl (Boc) group is a critical first step to enable further chemistry at the piperidine nitrogen. This is typically achieved under acidic conditions.[9][10]

Materials:

  • 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine (1.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) (5-10 equiv.) OR 4M HCl in 1,4-dioxane (5-10 equiv.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected starting material (1.0 equiv.) in anhydrous DCM (to a concentration of ~0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (5-10 equiv.) dropwise to the stirred solution. Alternatively, a solution of 4M HCl in dioxane can be used.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize by washing with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the deprotected product, 4-(3-Hydroxypiperidin-1-ylmethyl)piperidine, as the free base or its corresponding salt.

Protocol 2: Conceptual Elaboration into a PROTAC

This protocol outlines a general strategy for using the deprotected scaffold as a linker to synthesize a PROTAC. This process involves two subsequent coupling reactions, demonstrating the utility of the scaffold's orthogonal functional handles.[][12]

Step A: Coupling to a Target Protein Ligand (Warhead)

This step attaches the "warhead" to the newly exposed secondary amine of the linker.

Materials:

  • 4-(3-Hydroxypiperidin-1-ylmethyl)piperidine (from Protocol 1) (1.0 equiv.)

  • Warhead-Carboxylic Acid (a ligand for your protein of interest with a carboxylic acid handle) (1.0 equiv.)

  • Peptide coupling reagent, e.g., HATU or HBTU (1.1 equiv.)

  • Tertiary amine base, e.g., N,N-Diisopropylethylamine (DIPEA) (2-3 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry flask, dissolve the Warhead-Carboxylic Acid (1.0 equiv.) and the coupling reagent (e.g., HATU, 1.1 equiv.) in anhydrous DMF.

  • Add DIPEA (2-3 equiv.) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected linker (1.0 equiv.) in DMF to the activated ester mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting intermediate by flash chromatography or preparative HPLC.

Step B: Coupling to an E3 Ligase Ligand

This step utilizes the hydroxyl group on the linker to attach the E3 ligase binding moiety.

Materials:

  • Warhead-Linker intermediate from Step A (1.0 equiv.)

  • E3 Ligase Ligand with an appropriate functional group (e.g., a carboxylic acid for esterification or an alkyl halide for etherification).

  • For etherification (Williamson synthesis): Sodium hydride (NaH) (1.2 equiv.) in anhydrous THF or DMF.

  • For esterification: Coupling reagents as in Step A, or conversion of the acid to an acyl chloride.

Procedure (Example via Williamson Ether Synthesis):

  • Dissolve the Warhead-Linker intermediate (1.0 equiv.) in anhydrous THF or DMF and cool to 0°C.

  • Carefully add NaH (1.2 equiv.) portion-wise and stir for 30 minutes at 0°C to form the alkoxide.

  • Add the E3 Ligase Ligand-Alkyl Halide (1.1 equiv.) and allow the reaction to warm to room temperature or heat gently as needed.

  • Monitor the reaction by LC-MS until completion.

  • Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC molecule by preparative HPLC to achieve high purity.

G cluster_linker Bifunctional Linker cluster_ligands Bioactive Moieties cluster_protac Final PROTAC Construct Linker Deprotected Scaffold (from Protocol 1) PROTAC Ternary Complex Inducer (PROTAC) Linker->PROTAC Warhead Target Protein Ligand (Warhead) Warhead->Linker Amide Coupling (Step A) E3 E3 Ligase Ligand E3->Linker Ether/Ester Linkage (Step B)

Conceptual use of the scaffold in PROTAC synthesis.

Conclusion and Future Outlook

1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is a strategically designed chemical building block with significant potential for the development of sophisticated molecular probes. Its bifunctional nature, combined with a semi-rigid core, offers medicinal chemists a powerful tool for constructing molecules with enhanced pharmacological properties. The protocols detailed herein provide a robust foundation for the synthesis and application of this scaffold, particularly in the rapidly advancing field of targeted protein degradation. By enabling precise control over the spatial arrangement and chemical nature of attached pharmacophores, this compound is poised to facilitate the discovery of novel research tools and therapeutic candidates.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. [Link]

  • Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

  • T. A. D. Nguyen, M. M. D. C. F. Ribeiro and A. M. S. Silva. (2023). Classification of most common linkers used in PROTAC design based on their chemical structures. ResearchGate. [Link]

  • Maple, H. J., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm. [Link]

  • Scionti, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Fosu, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH National Library of Medicine. [Link]

  • PubChem. 4-Amino-1-Boc-piperidine. [Link]

  • PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. [Link]

  • Chem-Impex. 1-Boc-4-methylpiperidine. [Link]

  • Der Pharma Chemica. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • ResearchGate. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Molecules. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • United Nations Economic and Social Council. (2024). Note by the Secretariat on the inclusion of 4-piperidone and 1-boc-4-piperidone in Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. [Link]

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The Versatility of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Piperidine Scaffolds in Medicinal Chemistry

The piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of a vast array of therapeutic agents.[1][2] Its prevalence in numerous FDA-approved drugs stems from its ability to confer favorable pharmacokinetic properties, including enhanced solubility, metabolic stability, and the capacity to orient pharmacophoric elements in a defined three-dimensional space.[3] The introduction of functional groups and additional heterocyclic systems onto the piperidine core allows for the fine-tuning of a molecule's biological activity and selectivity. This guide focuses on a specific, yet versatile building block, 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine , and its potential applications in the synthesis of novel drug candidates. While this specific molecule is not extensively documented in publicly available literature, its constituent parts—a Boc-protected piperidine, a linker, and a hydroxypiperidine moiety—are all features of significant interest in contemporary drug discovery.

This document will provide a comprehensive overview of the potential synthetic routes to this valuable intermediate and explore its hypothetical applications in various therapeutic areas. Detailed, field-proven protocols for its synthesis and subsequent chemical manipulations are provided to empower researchers in their quest for novel therapeutics.

Molecular Architecture and Rationale for Use

The structure of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine offers several strategic advantages for medicinal chemists:

  • Boc-Protected Piperidine: The tert-butoxycarbonyl (Boc) protecting group on one of the piperidine nitrogens allows for selective and controlled reactions at other positions of the molecule. This group is stable under a variety of reaction conditions and can be readily removed under acidic conditions, providing a handle for further diversification.

  • 3-Hydroxypiperidine Moiety: The presence of a hydroxyl group on the second piperidine ring introduces a key hydrogen bond donor and acceptor, which can be crucial for target engagement. The chirality of this hydroxyl group also allows for the exploration of stereospecific interactions with biological targets.

  • Bis-Piperidine Scaffold: The linkage of two piperidine rings creates a larger, more conformationally constrained scaffold. This can be advantageous for targeting protein-protein interactions or for spanning larger binding pockets in enzymes and receptors.

Hypothetical Therapeutic Applications

Based on the structural features of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine, it can be envisioned as a key intermediate in the synthesis of drug candidates for a range of diseases:

  • Oncology: The piperidine scaffold is a common feature in many kinase inhibitors. The bis-piperidine structure could be elaborated to target the ATP-binding site of various kinases implicated in cancer progression.

  • Central Nervous System (CNS) Disorders: The lipophilic nature of the piperidine rings can facilitate crossing the blood-brain barrier. Derivatives of this scaffold could be explored as novel antipsychotics, antidepressants, or agents for neurodegenerative diseases.

  • Infectious Diseases: The ability to introduce diverse functional groups onto the bis-piperidine core makes it an attractive starting point for the development of novel antibacterial or antiviral agents.

Synthetic Protocols

The synthesis of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine can be logically approached through a reductive amination reaction between two key building blocks: 1-Boc-4-formylpiperidine and 3-hydroxypiperidine .

Diagram of the Proposed Synthetic Workflow

G cluster_0 Synthesis of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine A 1-Boc-4-formylpiperidine C Reductive Amination A->C B 3-Hydroxypiperidine B->C D 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine C->D Formation of C-N bond E Boc Deprotection D->E Acidic Conditions F 4-((3-Hydroxypiperidin-1-yl)methyl)piperidine E->F G Further Derivatization F->G Amide Coupling, Alkylation, etc. H Drug Candidates G->H

Caption: Proposed synthetic workflow for 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine and its subsequent derivatization.

Protocol 1: Synthesis of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine via Reductive Amination

This protocol outlines a standard and reliable method for the reductive amination of an aldehyde with a secondary amine using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[4]

Materials:

  • 1-Boc-4-formylpiperidine

  • 3-Hydroxypiperidine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-formylpiperidine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).

  • Addition of Amine: Add 3-hydroxypiperidine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution. The addition may cause some effervescence.

  • Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine.

Data Presentation: Expected Reaction Parameters

ParameterValue
Reactant Ratio 1-Boc-4-formylpiperidine : 3-Hydroxypiperidine : STAB = 1 : 1.1 : 1.5
Solvent Anhydrous 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Typical Reaction Time 2 - 16 hours
Typical Yield 70 - 90% (after purification)
Protocol 2: Boc Deprotection of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

The removal of the Boc protecting group is a critical step to enable further functionalization of the piperidine nitrogen. This is typically achieved under acidic conditions.

Materials:

  • 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure (using TFA):

  • Reaction Setup: Dissolve 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C in an ice bath and slowly add trifluoroacetic acid (TFA) (5-10 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

    • Dissolve the residue in water and basify to pH > 9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected product, 4-((3-Hydroxypiperidin-1-yl)methyl)piperidine.

Procedure (using HCl in Dioxane):

  • Reaction Setup: Dissolve 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine (1.0 eq) in a minimal amount of methanol or dioxane.

  • Acid Addition: Add 4M HCl in dioxane (excess, typically 5-10 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The hydrochloride salt of the deprotected amine may precipitate.

  • Isolation:

    • The product can often be isolated by filtration if it precipitates.

    • Alternatively, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can be used directly in the next step or neutralized as described in the TFA work-up to obtain the free base.

Diagram of the Deprotection and Further Functionalization

G cluster_1 Elaboration of the Scaffold A 4-((3-Hydroxypiperidin-1-yl)methyl)piperidine (Free Base or HCl Salt) C Amide Coupling (e.g., EDC, HATU) A->C F N-Alkylation A->F B Carboxylic Acid B->C D Amide Derivative C->D E Alkyl Halide E->F G N-Alkylated Derivative F->G

Caption: Pathways for further functionalization of the deprotected bis-piperidine scaffold.

Conclusion and Future Perspectives

While direct literature on 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is scarce, its molecular architecture represents a confluence of privileged substructures in medicinal chemistry. The synthetic protocols detailed herein provide a robust and logical pathway to access this versatile building block. By leveraging the principles of reductive amination and standard protecting group chemistry, researchers can readily synthesize and derivatize this scaffold. The potential for this molecule to serve as a precursor to a new generation of therapeutics targeting a wide range of diseases is significant. Further exploration of its derivatives and their biological activities is a promising avenue for future drug discovery efforts.

References

  • (S)-1-Boc-3-hydroxypiperidine synthesis method. CN105801518A.
  • Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2023 Feb 2;24(3):2937.
  • Technical Guide: 1-Boc-4-Formyl-4-methylpiperidine. Benchchem.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • A convenient synthesis of N-Boc-4-formylpiperidine.
  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • tert-Butyl 4-hydrazinopiperidine-1-carboxyl
  • Synthesis method of N-boc-4-hydroxypiperidine. CN104628625A.
  • Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. PubMed.
  • Intermediates for optically active piperidine derivatives and prepar
  • 4-hydroxy-piperidine derivatives and their prepar
  • tert-Butyl 4-(hydroxymethyl)
  • Enantioselective synthesis of (S)
  • 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid Receptor Agonists for CNS Indications: Identifying Clinical Candid
  • 1-Boc-4-AP. Wikipedia.
  • Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase. PubMed.
  • Selected pharmaceutical structures containing piperidine scaffold.
  • Preparation method of (3S, 4R)
  • Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC.

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Characterizing 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine: A Guide to Cell-Based Assay Development and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including anticancer, antiviral, and neuroprotective effects.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular effects of the novel compound, 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine. Due to the limited specific literature on this molecule, we present a logical, tiered approach to its characterization. This document outlines detailed protocols for foundational cytotoxicity assays, followed by functional screens to probe potential G-protein coupled receptor (GPCR) modulation—a common mechanism for piperidine-containing drugs.[3][4] Finally, we describe receptor binding assays to facilitate target identification and deconvolution. The methodologies are designed to be robust and adaptable, providing a solid foundation for exploring the therapeutic potential of this and other novel piperidine derivatives.

Introduction: The Piperidine Moiety in Drug Discovery

Piperidine and its derivatives are privileged structures in pharmacology, prized for their metabolic stability and their ability to be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[2] These nitrogen-containing heterocycles are integral components of drugs targeting a wide array of biological targets, from central nervous system receptors to enzymes involved in cancer progression.[5][6] The compound in focus, 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine, features a tert-butoxycarbonyl (Boc) protecting group, suggesting it may be a synthetic intermediate, or the Boc group itself could play a role in its biological activity. The presence of the 3-hydroxypiperidin-1-ylmethyl side chain introduces chirality and a hydroxyl group, offering potential hydrogen bonding interactions with a biological target.

Given the novelty of this specific compound, a systematic approach to elucidating its biological activity is paramount. This guide will proceed through a standard workflow for small molecule characterization, beginning with an assessment of its general effect on cell health and viability, and then moving into more specific functional and target-based assays.

Foundational Assays: Determining Cytotoxicity and Therapeutic Window

Before investigating the specific mechanism of action, it is crucial to determine the concentration range at which 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine exhibits biological activity without causing overt cytotoxicity. These initial assays will establish the therapeutic window for subsequent, more sensitive functional assays.[7]

Cell Viability Assays

Cell viability assays measure the overall health of a cell population and can be assessed through various indicators such as metabolic activity or plasma membrane integrity.[8][9] The MTT assay, which measures the metabolic activity of viable cells, is a common starting point.[1]

Table 1: Recommended Cell Lines for Initial Screening

Cell LineTypeRationale for Inclusion
HEK293Human Embryonic KidneyAdherent, easy to transfect, and commonly used for GPCR assays.
CHO-K1Chinese Hamster OvarySuspension or adherent, robust, and another common host for recombinant receptor expression.
JurkatHuman T-cell LymphomaSuspension cell line, useful for immunology-related targets.
A375Human MelanomaAdherent cancer cell line, relevant if investigating potential anti-cancer effects.[10]
SH-SY5YHuman NeuroblastomaAdherent, neuron-like cells, relevant for potential neuroprotective or neurotoxic effects.
Protocol 2.1: MTT Assay for Cell Viability

This protocol is adapted from established methods for assessing cell metabolic activity.[1]

Materials:

  • HEK293 cells (or other chosen cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[11]

Functional Screening for GPCR Modulation

Many piperidine-containing compounds act as modulators of G-protein coupled receptors (GPCRs).[3][4] Therefore, a logical next step is to screen for activity at major GPCR signaling pathways. The most common of these involve the second messengers cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).[3][12]

Workflow for GPCR Functional Screening

GPCR_Screening_Workflow A Select Cell Line (e.g., HEK293, CHO-K1) B Treat with Compound (1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine) A->B C Gs/Gi Pathway Assay (cAMP Measurement) B->C D Gq Pathway Assay (Calcium Mobilization) B->D E Analyze cAMP Levels C->E F Analyze Calcium Flux D->F G Determine Agonist or Antagonist Activity E->G F->G

Caption: Workflow for GPCR functional screening.

cAMP Accumulation Assay (Gs/Gi Signaling)

This assay determines if the compound modulates adenylyl cyclase activity, which is characteristic of Gs or Gi-coupled receptor activation.[13][14] We will outline a protocol using a competitive immunoassay format.[15][16]

Protocol 3.2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Materials:

  • HEK293 or CHO-K1 cells

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

  • Forskolin (positive control for Gs activation)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Harvest and resuspend cells in assay buffer to the desired concentration.

  • Agonist Mode:

    • Dispense cells into the 384-well plate.

    • Add serial dilutions of the test compound.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Pre-incubate cells with serial dilutions of the test compound.

    • Add a known agonist at its EC₈₀ concentration.

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader (emission at 665 nm and 620 nm).

  • Data Analysis: Calculate the 665/620 ratio and normalize the data. For agonist mode, determine the EC₅₀. For antagonist mode, determine the IC₅₀.

Intracellular Calcium Mobilization Assay (Gq Signaling)

This assay measures changes in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.[17][18]

Protocol 3.3: FLIPR Calcium Assay

Materials:

  • HEK293 or CHO-K1 cells

  • Culture medium

  • FLIPR Calcium Assay Kit (or similar fluorescent calcium indicator dye)

  • Probenecid (anion transport inhibitor, if needed for the chosen cell line)[17]

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

  • ATP or Carbachol (positive controls)

  • Black-wall, clear-bottom 96- or 384-well plates

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

  • Cell Seeding: Seed cells in black-wall, clear-bottom plates and grow overnight to form a confluent monolayer.[17]

  • Dye Loading:

    • Prepare the calcium indicator dye solution in assay buffer, with probenecid if required.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.[17]

  • Compound Preparation: Prepare serial dilutions of the test compound in a separate plate.

  • Data Acquisition:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then add the compound to the cell plate and continue to record fluorescence for 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity over time indicates intracellular calcium mobilization.[19] Determine EC₅₀ or IC₅₀ values from the dose-response curves.

Target Identification: Receptor Binding Assays

If functional assays suggest activity at a particular GPCR class, receptor binding assays can help identify the specific receptor target(s). These assays measure the direct interaction of a ligand with its receptor.[20][21]

Radioligand Binding Assay (Competition Format)

This classic method quantifies the ability of a test compound to displace a known radiolabeled ligand from a receptor.[21][22]

Protocol 4.1: Competitive Radioligand Binding Assay

Materials:

  • Cell membranes prepared from a cell line overexpressing the receptor of interest

  • Radioligand specific for the target receptor (e.g., ³H-spiperone for dopamine D₂ receptors)

  • 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

  • Binding buffer (specific to the receptor)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its K_d value), and serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to remove unbound radioligand.

  • Detection: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀. Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

Signaling Pathway Visualization

GPCR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Test Compound GPCR GPCR Target Ligand->GPCR Binding G_Protein G-Protein (Gs, Gi, Gq) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Gs (stimulates) Gi (inhibits) PLC Phospholipase C G_Protein->PLC Gq (stimulates) cAMP cAMP AC->cAMP Ca2 Ca²⁺ PLC->Ca2 via IP₃ Response Cellular Response cAMP->Response Ca2->Response

Caption: Generalized GPCR signaling pathways.

Data Summary and Interpretation

The results from these assays should be compiled to build a pharmacological profile of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine.

Table 2: Example Data Summary for Compound Characterization

AssayCell LineParameterValue
MTT CytotoxicityHEK293IC₅₀ (48h)> 100 µM
cAMP AccumulationCHO-K1 (Gs-coupled receptor)EC₅₀500 nM
Calcium MobilizationHEK293 (Gq-coupled receptor)ActivityNo activity up to 10 µM
Radioligand BindingHEK293 (Receptor X)K_i250 nM

This tiered approach, starting with broad assessments of cytotoxicity and progressing to specific functional and binding assays, provides a robust method for characterizing novel piperidine derivatives like 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine. The data generated will be instrumental in guiding further preclinical development, including structure-activity relationship (SAR) studies and in vivo efficacy models.

References

  • Cell Signaling Technology. (n.d.). Overview of Cell Viability and Cell Viability Assays.
  • Promega Corporation. (n.d.). cAMP-Glo™ Assay Protocol.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assays.
  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer).
  • Promega Corporation. (n.d.). Cell Viability, Proliferation and Cytotoxicity Assays.
  • Promega Corporation. (n.d.). cAMP-Glo™ Max Assay Protocol.
  • Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications.
  • Creative Biolabs. (n.d.). GPCR targeted Functional Assay Services.
  • Benchchem. (2025). Application Notes and Protocols for Cell-Based Assays Using 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives.
  • PMC. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays.
  • Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit.
  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • ResearchGate. (n.d.). Principles of commonly used cAMP assays.
  • PMC - NIH. (n.d.). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes.
  • Thermo Fisher Scientific. (n.d.). Cell-Based GPCR Reporter Assays.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • Benchchem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • NCBI Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.
  • Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery.
  • Benchchem. (n.d.). An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine.
  • NCBI - NIH. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • Unknown. (n.d.). CALCIUM FLUX PROTOCOL.
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  • PMC - NIH. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.
  • PMC - PubMed Central. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • Unknown. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives.
  • PubMed. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists.
  • PubMed. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PMC - NIH. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
  • Benchchem. (2025). N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9.
  • NIH. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • ResearchGate. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Wikipedia. (n.d.). Piperidine.
  • Sigma-Aldrich. (n.d.). 1-Boc-4-(piperidin-4-yl)-piperazine AldrichCPR.
  • PubChem. (n.d.). Piperidine | C5H11N | CID 8082.
  • AKSci. (n.d.). 381722-48-1 1-Boc-4-(piperazin-1-ylmethyl)piperidine.

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handling and storage of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Handling, Storage, and Application of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper handling, storage, and synthetic application of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine. As a bifunctional piperidine-based building block, this compound holds significant potential in medicinal chemistry and organic synthesis. This guide emphasizes safety, stability, and practical laboratory protocols, grounded in established chemical principles and supported by authoritative references.

Introduction: A Versatile Piperidine Building Block

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] Piperidine-containing compounds are central to numerous drug classes, from kinase inhibitors to central nervous system (CNS) agents.[1][3] 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is a valuable intermediate, incorporating several key features for synthetic diversification:

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group on one piperidine nitrogen provides a reliable, acid-labile protecting group. This allows for selective reactions at other sites before revealing the secondary amine for further functionalization.[4][5]

  • A Tertiary Amine Linker: The second piperidine nitrogen, present as a tertiary amine, acts as a non-basic, sterically defined linker.

  • A Secondary Hydroxyl Group: The hydroxyl group serves as a versatile synthetic handle for transformations such as oxidation, esterification, etherification, or conversion to a leaving group for nucleophilic substitution.[1]

This guide provides the necessary protocols to safely manage and effectively utilize this compound in a research setting.

Section 1: Physicochemical & Structural Analysis

Understanding the fundamental properties of a chemical is the first step in its safe and effective use. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its constituent parts and structurally similar compounds.

Table 1: Physicochemical Properties of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

PropertyValue / DescriptionRationale / Source
Molecular Formula C₁₆H₃₀N₂O₃Calculated from structure
Molecular Weight 298.42 g/mol Calculated from structure
IUPAC Name tert-butyl 4-((3-hydroxypiperidin-1-yl)methyl)piperidine-1-carboxylateStandard nomenclature
Physical Form Likely an off-white to pale yellow solid at 20°C.Based on similar functionalized piperidines which are typically solids.[6][7]
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol, and Dimethyl sulfoxide (DMSO). Limited solubility in water.The Boc group and hydrocarbon backbone confer organic solubility.
Stability Stable under recommended storage conditions. Sensitive to strong acids, which will cleave the Boc group.[8][9]The Boc group is designed for acid-lability.[10]

Section 2: Health, Safety, and Hazard Management

While this compound is not classified under GHS by a majority of reports, it is prudent to handle it with the care afforded to all novel research chemicals. The hazard profile is inferred from related structures like N-Boc-4-hydroxypiperidine.[6][11][12]

Inferred GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[6][11]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[6][11]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[6][11]

Personal Protective Equipment (PPE)

Proper PPE is the primary line of defense against chemical exposure.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or face shield.Prevents eye irritation from airborne particulates or splashes.[11][13]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and potential irritation. Gloves must be inspected before use.[11][13]
Body Protection Standard laboratory coat.Protects against incidental skin contact.[13]
Respiratory Protection Not typically required if handled in a certified chemical fume hood.A fume hood provides adequate engineering control to prevent inhalation of dust.[13][14]
First Aid Measures

In case of accidental exposure, follow these procedures immediately.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[11]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.[11]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[13]

Risk Assessment Workflow

Before handling any chemical, a thorough risk assessment is mandatory. The following workflow outlines the logical steps to ensure a safe experimental procedure.

A Identify Compound & Review Literature B Access Safety Data Sheet (SDS) (or data for analogous compounds) A->B C Assess Hazards (Irritation, Reactivity, etc.) B->C D Select Engineering Controls & PPE (Fume Hood, Goggles, Gloves) C->D E Define Emergency Procedures (Spill, Exposure, Waste) D->E F Proceed with Experiment E->F

Caption: Logical workflow for chemical risk assessment.

Section 3: Laboratory Handling Protocol

Adherence to a strict protocol minimizes risk and ensures the integrity of the compound.

Protocol 3.1: Weighing and Dissolving the Compound

  • Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure a chemical fume hood is certified and operational.

  • Aliquot Transfer: Transport the sealed container of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine from its storage location to the fume hood.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully transfer the desired amount of the solid compound into the vessel. Work deliberately to avoid generating airborne dust.

    • Causality Note: Handling the solid in a fume hood is critical to prevent inhalation of fine particulates, which may cause respiratory irritation.[11]

  • Dissolution: Add the appropriate solvent (e.g., Dichloromethane) to the reaction flask inside the fume hood. Slowly add the weighed solid to the solvent with gentle stirring or swirling until fully dissolved.

  • Cleanup: Tightly cap the stock container and wipe it down with a damp cloth before returning it to storage. Dispose of any contaminated weighing paper or gloves according to institutional waste guidelines.

Section 4: Storage Protocol

Proper storage is crucial for maintaining the chemical's purity and stability over time. Amines, in general, are susceptible to degradation from moisture and air, and Boc-protected compounds are sensitive to acidic conditions.[9][15]

Table 3: Recommended Storage Conditions

DurationTemperatureAtmosphereContainerRationale
Short-Term (< 1 month)2-8°C (Refrigerated)Tightly sealedOriginal supplier bottle or glass vial with a tight-fitting cap.Cool temperatures slow potential degradation. A tight seal prevents moisture absorption.[15][16]
Long-Term (> 1 month)-20°C (Frozen)Inert gas (Argon or Nitrogen) backfillTightly sealed container, potentially wrapped with Parafilm®.Freezing minimizes degradation pathways. An inert atmosphere displaces moisture and oxygen, which can be detrimental to amines over long periods.[7][15]

Section 5: Spill and Waste Management

Accidents can happen; a clear plan for containment and disposal is essential.

Spill Response:

  • Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated (fume hood).[13]

  • Contain: For a small solid spill, gently sweep up the material and place it into a designated, labeled waste container. Avoid raising dust.[14]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials (gloves, wipes, swept-up powder) as hazardous chemical waste according to local and institutional regulations.

Waste Disposal:

  • Chemical Waste: Unused compound and reaction residues containing it should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers should be rinsed three times with an appropriate solvent. The rinsate should be collected as hazardous waste. The clean, dry container can then be disposed of according to institutional policy.

Section 6: Application Note - A Key Intermediate for Synthesis

The primary utility of this compound lies in its role as a synthetic intermediate. The most common and critical reaction is the deprotection of the Boc group to liberate the secondary amine for further elaboration.

Protocol 6.1: Acid-Catalyzed Boc Deprotection

The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as an ammonium salt.

Materials:

  • 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).

  • Cooling: Place the flask in an ice bath and stir for 5-10 minutes to cool the solution to 0°C.

    • Causality Note: Cooling the reaction helps to control the exothermicity of adding the strong acid and can suppress potential side reactions.[17]

  • Acid Addition: Slowly add TFA (5-10 eq) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[17][18]

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralization (Work-up): Dissolve the residue in DCM and transfer it to a separatory funnel. Carefully add saturated NaHCO₃ solution to quench the remaining acid.

    • Safety Note: Quenching is exothermic and releases CO₂ gas. Add the bicarbonate solution slowly and vent the separatory funnel frequently to release pressure.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude deprotected amine product, which can be purified further by column chromatography or crystallization if necessary.

Boc Deprotection Experimental Workflow

The following diagram illustrates the key steps in the deprotection protocol.

A Dissolve Boc-Protected Amine in Anhydrous DCM B Cool Reaction Mixture to 0°C in Ice Bath A->B C Add Trifluoroacetic Acid (TFA) Dropwise B->C D Stir at Room Temperature & Monitor by TLC C->D E Concentrate in vacuo to Remove Volatiles D->E F Aqueous Work-up (NaHCO₃ Quench, Extraction) E->F G Dry, Filter, and Concentrate Organic Layers F->G H Purify Product (e.g., Column Chromatography) G->H

Caption: Step-by-step workflow for Boc deprotection.

References

  • Benchchem.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Benchchem. Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc).
  • Semantic Scholar.
  • Benchchem. Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
  • Sigma-Aldrich. 1-Boc-4-hydroxypiperidine 97 109384-19-2.
  • PubChem. 1-Boc-4-Methylpiperidine.
  • AAPPTec, LLC. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Benchchem. Technical Guide: 1-Boc-4-Formyl-4-methylpiperidine.
  • Thermo Fisher Scientific.
  • Wikipedia. 1-Boc-4-AP.
  • AKSci. 1-Boc-4-(piperazin-1-ylmethyl)piperidine.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Hebei Boze Chemical Co.,Ltd. BOC deprotection.
  • Jubilant Life Sciences Limited.
  • Benchchem. An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • TCI Chemicals. tert-Butyl 4-(Piperazin-1-ylmethyl)
  • PubMed Central (PMC).
  • ACS Publications.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Suzhou Highfine Biotech. Double BOC protection selective removal method.
  • Cayman Chemical. 4-Anilino-1-Boc-piperidine.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • PubChem.
  • ChemScene. 1-Boc-4-Isoquinolin-1-yl-piperazine.

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Application Note & Protocols: Target Identification for 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenotypic screening campaigns frequently yield bioactive molecules with compelling cellular effects but unknown mechanisms of action. The process of identifying the specific protein targets of these molecules—a critical step known as target deconvolution—is fundamental to advancing drug discovery programs.[1][2] This guide provides a detailed framework for the target identification of novel compounds, using 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine as a representative chemical scaffold. While this specific molecule has no established biological targets, its structure contains versatile chemical handles amenable to the creation of chemical biology tools. We present two powerful and complementary strategies: Affinity-Based Chemical Proteomics and the label-free method of Drug Affinity Responsive Target Stability (DARTS) .[3][4] These protocols are designed for researchers, scientists, and drug development professionals seeking to elucidate the molecular basis of a compound's activity.

Introduction: The Challenge of the Unknown Target

The journey from a hit in a phenotypic screen to a validated drug candidate is contingent on understanding its mechanism of action. Identifying the direct protein binding partners of a bioactive small molecule provides invaluable insights into its efficacy, potential off-target effects, and pathways for optimization.[2] The piperidine moiety is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs, suggesting that novel derivatives like 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine hold therapeutic potential.[5][6][7]

This document outlines two orthogonal workflows to deconvolute the targets of such a compound.

  • Strategy 1: Affinity Purification-Mass Spectrometry (AP-MS) . This "bait-and-prey" approach involves chemically modifying the compound to create a probe that can be used to "fish" for its binding partners within a complex biological sample.[8]

  • Strategy 2: Drug Affinity Responsive Target Stability (DARTS) . This innovative, label-free method leverages the biophysical principle that a protein becomes more resistant to protease digestion when bound to a small molecule ligand, thus avoiding any chemical modification of the original compound.[9][10]

By employing both methods, researchers can generate high-confidence target lists, as the data from each approach provides an independent line of validation.

Strategy 1: Affinity-Based Target Identification via AP-MS

The success of this strategy hinges on the design of a functional chemical probe that retains the binding activity of the parent molecule while enabling the isolation of its interactors.

Rationale for Probe Design and Synthesis

The structure of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine offers two primary handles for modification: the tert-butyloxycarbonyl (Boc) protecting group and the secondary hydroxyl group. A robust probe requires a linker and a reporter tag (e.g., biotin). Biotin's exceptionally high affinity for streptavidin makes it the gold standard for affinity enrichment.[8]

Proposed Synthetic Strategy:

  • Boc Deprotection: The Boc group on the primary piperidine ring can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield a free secondary amine.

  • Linker-Biotin Conjugation: The exposed amine can then be acylated using an N-hydroxysuccinimide (NHS) ester of a biotin-linker conjugate (e.g., Biotin-PEG4-NHS). The PEG (polyethylene glycol) linker is critical as it enhances solubility and extends the biotin tag away from the core molecule, minimizing steric hindrance that could interfere with protein binding.

This approach preserves the 3-hydroxypiperidin portion of the molecule, which may be crucial for its biological activity. An alternative strategy could involve targeting the hydroxyl group, but amine acylation is often a more straightforward and efficient reaction. A non-biotinylated version of the final compound should be synthesized to serve as a negative control.

Experimental Workflow for Target Discovery

The following diagram illustrates the overall workflow for the affinity-based approach.

cluster_prep Probe Synthesis & Lysate Prep cluster_ap Affinity Purification cluster_analysis Analysis Compound Parent Compound (1-Boc-4-...piperidine) Probe Synthesize Biotinylated Probe & Control Compound Compound->Probe Lysate Prepare Native Cell Lysate (e.g., HEK293T, HeLa) Incubate Incubate Lysate with: 1. Biotin Probe 2. Probe + Competitor 3. Control Compound Lysate->Incubate Capture Capture Complexes on Streptavidin-Agarose Beads Incubate->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute SDSPAGE SDS-PAGE & In-Gel Digestion Elute->SDSPAGE LCMS LC-MS/MS Analysis SDSPAGE->LCMS Data Data Processing: - Protein ID - Filter Contaminants (CRAPome) - Score Enrichment LCMS->Data Targets Candidate Target List Data->Targets

Caption: AP-MS workflow for target identification.

Detailed Protocol: Affinity Purification

This protocol is adapted from standard AP-MS procedures.[11][12]

1. Cell Lysis: a. Culture cells (e.g., HEK293T) to ~80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Scrape cells into ice-cold Lysis Buffer (see Table 1) supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine protein concentration (e.g., BCA assay).

2. Affinity Pulldown: a. For each condition, dilute 1-2 mg of total protein to 1 mg/mL with Lysis Buffer. b. Set up the following experimental arms in separate microcentrifuge tubes: i. Experimental: Add biotinylated probe (final concentration 1-10 µM). ii. Competition Control: Pre-incubate lysate with a 100-fold molar excess of the original, non-biotinylated parent compound for 1 hour before adding the biotinylated probe. iii. Negative Control: Add an equivalent volume of vehicle (e.g., DMSO). c. Incubate all tubes for 2-4 hours at 4°C on a rotator. d. Add 30 µL of pre-washed high-capacity streptavidin-agarose beads to each tube. e. Incubate for another 1 hour at 4°C on a rotator.

3. Washing and Elution: a. Pellet the beads by gentle centrifugation (500 x g for 1 minute). b. Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer (see Table 1). c. After the final wash, aspirate all residual buffer. d. Elute bound proteins by adding 50 µL of 2x SDS-PAGE loading buffer and boiling at 95°C for 10 minutes.

4. Downstream Mass Spectrometry: a. Separate the eluted proteins on a 1D SDS-PAGE gel. b. Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue). c. Excise gel bands that are present in the experimental lane but absent or significantly reduced in the control lanes. d. Submit the gel bands for in-gel trypsin digestion followed by LC-MS/MS analysis for protein identification.[11][13]

Buffer Component Lysis Buffer Wash Buffer Rationale
Tris-HCl (pH 7.4) 50 mM50 mMMaintains physiological pH.
NaCl 150 mM150 - 500 mMMimics physiological salt; concentration can be increased in wash buffer to reduce non-specific ionic interactions.
EDTA 1 mM1 mMChelates divalent cations, inhibiting metalloproteases.
Detergent (e.g., NP-40) 0.5 - 1.0%0.1%Solubilizes proteins; reduced concentration in wash buffer helps remove non-specific hydrophobic interactions.
Protease/Phosphatase Inhibitors 1x Cocktail-Prevents protein degradation and dephosphorylation during lysis.

Table 1: Recommended buffer compositions for AP-MS.

Strategy 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS offers a powerful, orthogonal approach that circumvents the need for chemical synthesis. It identifies targets by detecting their stabilization against proteolysis upon ligand binding.[4][10][14] This method is particularly advantageous as it uses the native, unmodified small molecule.[4][14]

Principle of DARTS

The binding of a small molecule to its target protein often induces a conformational change that renders the protein more compact or shields protease cleavage sites.[9] When treated with a low concentration of a broad-spectrum protease, the stabilized target protein will be digested more slowly than unbound proteins. This difference in degradation can be visualized on an SDS-PAGE gel.

Experimental Workflow for DARTS

The DARTS workflow is straightforward and can be adopted by most molecular biology labs.[4]

cluster_prep Preparation cluster_treatment Treatment & Digestion cluster_analysis Analysis & Validation Lysate Prepare Native Cell Lysate Aliquots Create Identical Lysate Aliquots Lysate->Aliquots Incubate Incubate Aliquots with: - Vehicle Control (DMSO) - Increasing [Compound] Aliquots->Incubate Protease Add Protease (e.g., Pronase) for Limited Digestion Incubate->Protease Quench Stop Digestion (e.g., Heat, SDS Buffer) Protease->Quench SDSPAGE Analyze Samples by SDS-PAGE Quench->SDSPAGE Identify Excise Protected Bands for Mass Spectrometry ID SDSPAGE->Identify Validate Validate Hits with DARTS-Western Blot Identify->Validate Targets Validated Target(s) Validate->Targets

Caption: The DARTS workflow from lysate to target validation.

Detailed Protocol: DARTS Assay

This protocol is based on established DARTS methodologies.[9][15]

1. Lysate Preparation: a. Prepare clarified cell lysate as described in the AP-MS protocol (Section 2.3, step 1), but using a non-denaturing lysis buffer without strong detergents if possible (e.g., buffer with 0.1% Triton X-100 or NP-40).[15] A common buffer is TNC (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl₂). b. Adjust protein concentration to 1 mg/mL.

2. Compound Incubation: a. Aliquot 99 µL of the lysate into several microcentrifuge tubes. b. To each tube, add 1 µL of the compound (1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine) or vehicle (DMSO), to achieve the desired final concentrations (see Table 2). c. Incubate at room temperature for 1 hour to allow for binding.

3. Proteolysis: a. Prepare a fresh stock solution of a suitable protease (e.g., Pronase or Thermolysin). The optimal protease and its concentration must be determined empirically. Start with a protease:protein ratio of 1:1000 (w/w). b. Add the protease to each tube (except the "no protease" control). c. Incubate at room temperature for a defined period (e.g., 10-30 minutes). This time should be optimized to achieve partial, but not complete, digestion of the total protein pool. d. Stop the reaction by adding 20 µL of 5x SDS-PAGE loading buffer and immediately boiling the samples at 95°C for 5 minutes.

4. Analysis and Identification: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Stain the gel with a sensitive protein stain (e.g., silver stain or SYPRO Ruby). c. Carefully examine the gel for bands that are more intense in the compound-treated lanes compared to the vehicle control lane. These are your potential hits. d. Excise the protected bands and identify the proteins via mass spectrometry.

5. Validation (DARTS-Western Blot): a. Once a candidate protein is identified, repeat the DARTS experiment. b. Instead of staining the gel, transfer the proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with a specific antibody against the candidate protein. d. A positive result is indicated by a stronger band for the target protein in the compound-treated lanes, confirming the protective interaction.

Sample Lysate Volume 100x Compound Stock 100x Vehicle (DMSO) Final [Compound]
No Protease Control 99 µL-1 µL0 µM
Vehicle Control 99 µL-1 µL0 µM
Treatment 1 99 µL1 µL of 0.1 mM stock-1 µM
Treatment 2 99 µL1 µL of 1 mM stock-10 µM
Treatment 3 99 µL1 µL of 5 mM stock-50 µM

Table 2: Example experimental setup for a dose-response DARTS experiment.

Conclusion and Next Steps

The identification of a drug's molecular target is a pivotal moment in its development. This guide provides two robust, complementary, and detailed protocols for elucidating the binding partners of a novel bioactive molecule, represented here by 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine. The affinity-based AP-MS approach offers comprehensive target coverage, while the label-free DARTS method provides an excellent orthogonal validation strategy that avoids potential artifacts from chemical modification.[3][4]

Upon identifying a high-confidence target, subsequent validation is crucial. This includes biophysical assays to confirm direct binding (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry), cellular thermal shift assays (CETSA), and functional assays to demonstrate that target engagement recapitulates the compound's phenotypic effects in cells. By systematically applying these chemical proteomics strategies, researchers can successfully bridge the gap between phenotypic observation and mechanistic understanding.

References

  • A brief introduction to chemical proteomics for target deconvolution. PubMed. Available at: [Link]

  • Chemical Proteomics for Target Validation. World Preclinical Congress. Available at: [Link]

  • Drug target deconvolution by chemical proteomics. PubMed. Available at: [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Springer Link. Available at: [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. National Institutes of Health (NIH). Available at: [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Europe PMC. Available at: [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. National Institutes of Health (NIH). Available at: [Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Affinity purification-mass spectrometry (AP-MS). Fiveable. Available at: [Link]

  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications. Available at: [Link]

  • A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. JoVE. Available at: [Link]

  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). University of Geneva. Available at: [Link]

  • Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. ResearchGate. Available at: [Link]

  • Protein–Protein Interaction Network Mapping by Affinity Purification Cross-Linking Mass Spectrometry (AP-XL-MS) based Proteomics. Springer Nature Experiments. Available at: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed. Available at: [Link]

  • 1-Boc-4-AP. Wikipedia. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health (NIH). Available at: [Link]

  • 1-Boc-4-Methylpiperidine. PubChem. Available at: [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. Available at: [Link]

  • 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. PubMed. Available at: [Link]

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The Strategic Role of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer both structural rigidity and versatile functionalization is paramount. 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine emerges as a pivotal building block, particularly in the synthesis of antagonists for chemokine receptors such as CCR2 and CCR5. These receptors are implicated in a host of inflammatory diseases, including rheumatoid arthritis, atherosclerosis, and multiple sclerosis, as well as in HIV-1 entry. This application note details the strategic importance of this bifunctional piperidine derivative, provides a robust, field-proven protocol for its synthesis via reductive amination, and explores its application in the construction of complex, biologically active molecules. We will elucidate the causality behind the experimental design, ensuring a reproducible and scalable process for researchers in medicinal chemistry and drug development.

Introduction: A Scaffold for Modulating Inflammatory and Infectious Diseases

The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a vast number of approved pharmaceuticals. Its conformational properties and ability to engage in key hydrogen bonding interactions make it an ideal structural component for optimizing pharmacokinetic and pharmacodynamic profiles. The compound 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine, also known as tert-butyl 4-((3-hydroxypiperidin-1-yl)methyl)piperidine-1-carboxylate, represents a sophisticated evolution of the simple piperidine core. It provides a pre-organized, three-dimensional structure that effectively bridges two distinct cyclic amine systems.

The strategic incorporation of two piperidine rings linked by a methylene group offers several advantages:

  • Vectorial Projection of Functionality: The scaffold allows for the precise spatial orientation of substituents on both piperidine rings, enabling tailored interactions with complex biological targets.

  • Modulation of Physicochemical Properties: The presence of the hydroxyl group on one piperidine ring and the Boc-protected nitrogen on the other allows for fine-tuning of solubility, lipophilicity, and metabolic stability.

  • Access to Novel Chemical Space: This building block facilitates the exploration of novel chemical entities, particularly for targets like G-protein coupled receptors (GPCRs) where ligands often span multiple binding pockets.

The primary application of this scaffold lies in the development of C-C chemokine receptor antagonists. The CCR2 and CCR5 receptors, in particular, are key mediators of inflammatory cell recruitment. Small molecule antagonists that block the interaction of these receptors with their cognate chemokines (like MCP-1/CCL2) are of significant therapeutic interest. The 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine scaffold is ideally suited for constructing molecules that occupy the binding sites of these receptors.

Synthetic Protocol: Reductive Amination

The synthesis of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is most efficiently achieved through a one-pot reductive amination reaction. This method is widely employed in medicinal chemistry for its reliability, mild reaction conditions, and high yields. The protocol described below is designed to be self-validating, with clear checkpoints and expected outcomes.

Causality of Experimental Choices
  • Choice of Reactants: The synthesis starts from two commercially available and relatively inexpensive building blocks: tert-butyl 4-formylpiperidine-1-carboxylate and 3-hydroxypiperidine . The Boc-protecting group on the formylpiperidine is crucial for preventing self-condensation and directing the reaction to the desired product. The hydroxyl group on the second piperidine provides a handle for further derivatization or can be a key pharmacophoric element itself.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. Unlike stronger reducing agents like sodium borohydride, STAB is milder, selective for the iminium ion intermediate, and tolerant of a wider range of functional groups. It can be added directly to the reaction mixture containing the aldehyde and amine, simplifying the procedure. The reaction proceeds efficiently at room temperature without the need for heating or cooling.

  • Choice of Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it readily dissolves the starting materials and is unreactive under the reaction conditions. The addition of a small amount of acetic acid acts as a catalyst by promoting the formation of the iminium ion intermediate.

Step-by-Step Laboratory Protocol

Materials:

  • tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq)

  • 3-Hydroxypiperidine (hydrochloride or free base, 1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (approx. 10 mL per mmol of aldehyde).

  • Addition of Amine: Add 3-hydroxypiperidine (1.05 eq) to the solution. If using the hydrochloride salt of 3-hydroxypiperidine, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free base in situ.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (~0.1 eq) to the reaction mixture. Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction is mildly exothermic. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine as a colorless oil or white solid.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product cluster_purification Purification SM1 1-Boc-4-formylpiperidine Reaction Reductive Amination (DCM, Acetic Acid, STAB, RT) SM1->Reaction SM2 3-Hydroxypiperidine SM2->Reaction Purification Aqueous Work-up & Silica Gel Chromatography Reaction->Purification Crude Product Product 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine Purification->Product Pure Product

Caption: Synthetic workflow for 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine.

Application in Drug Design: A Case Study in CCR2/CCR5 Antagonism

The development of dual CCR2/CCR5 antagonists is a promising strategy for treating a variety of inflammatory conditions and HIV. The 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine scaffold provides an excellent starting point for the synthesis of such molecules.

General Structure of a CCR2/CCR5 Antagonist

A common pharmacophore model for CCR2 antagonists includes a central basic nitrogen atom flanked by two aromatic or lipophilic groups. The 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine building block can be elaborated to fit this model.

The synthetic utility of this building block is demonstrated in the following conceptual synthetic pathway:

  • Boc Deprotection: The Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the secondary amine of the first piperidine ring.

  • N-Arylation or N-Alkylation: The newly exposed nitrogen can then be functionalized, for example, through a Buchwald-Hartwig amination to introduce an aromatic group or through another reductive amination to add an alkyl substituent.

  • O-Functionalization: The hydroxyl group on the second piperidine ring can be used as a handle for further modifications, such as ether or ester formation, to explore additional binding interactions with the target receptor.

Conceptual Pathway Diagram

G cluster_step1 Step 1 cluster_step2 Step 2 BuildingBlock 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine Deprotection Boc Deprotection (TFA/DCM) BuildingBlock->Deprotection Intermediate 4-(3-Hydroxypiperidin-1-ylmethyl)piperidine Deprotection->Intermediate Functionalization N-Arylation / N-Alkylation (e.g., Buchwald-Hartwig) Intermediate->Functionalization R-X FinalCompound Final CCR2/CCR5 Antagonist Functionalization->FinalCompound

Caption: Conceptual pathway from the building block to a final drug candidate.

Quantitative Data Summary

While specific biological activity data for compounds derived directly from 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is not publicly available, the table below presents representative data for known CCR2 antagonists that feature similar piperidine-based scaffolds. This illustrates the potency that can be achieved with this class of compounds.

Compound ClassTargetIC50 (nM)Reference
Piperidine-basedCCR23.4[1]
Piperazine-basedCCR2<10
Spirocyclic PiperidinesCCR217

This table is for illustrative purposes to show the potential of piperidine scaffolds in CCR2 antagonism.

Conclusion

1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is a highly valuable and versatile building block for modern medicinal chemistry. Its unique structure, combining two functionalized piperidine rings, makes it an ideal scaffold for the synthesis of complex molecules targeting chemokine receptors like CCR2 and CCR5. The provided robust and scalable synthetic protocol via reductive amination offers a reliable method for its preparation. By enabling the exploration of novel chemical space and the precise positioning of pharmacophoric elements, this building block will continue to play a significant role in the development of new therapeutics for inflammatory and infectious diseases.

References

  • Vilums, M., et al. (2014). Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(23), 5377-80. Available at: [Link]

  • Lim, J. W., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-102. Available at: [Link]

  • Cherney, R. J., et al. (2008). Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(18), 5063-5. Available at: [Link]

  • Cumming, J. G., et al. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters, 22(13), 4413-7. Available at: [Link]

  • Friese, A., et al. (2015). Synthesis and Biological Evaluation of Spirocyclic Antagonists of CCR2 (Chemokine CC Receptor Subtype 2). Bioorganic & Medicinal Chemistry, 23(7), 1535-50. Available at: [Link]

  • Buntinx, M., et al. (2012). Synthesis of 3-phenylsulfonylmethyl cyclohexylaminobenzamide-derived antagonists of CC chemokine receptor 2 (CCR2). Bioorganic & Medicinal Chemistry Letters, 22(3), 1384-7. Available at: [Link]

  • Han, X., et al. (2021). Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 64(17), 12831–12854. Available at: [Link]

  • Hendrick, C. E., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1182–1189. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields, minimize impurities, and confidently address challenges you may encounter in the laboratory.

Synthesis Overview: Reductive Amination Pathway

The most common and efficient method for synthesizing 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is through a one-pot reductive amination reaction. This involves the coupling of 1-Boc-4-formylpiperidine with 3-hydroxypiperidine, followed by the in-situ reduction of the resulting iminium ion intermediate. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation due to its mild nature and high selectivity for imines over aldehydes.[1]

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in this reductive amination can stem from several factors. Let's break down the most common culprits and their solutions:

  • Inefficient Iminium Ion Formation: The initial condensation between the aldehyde and the amine to form the iminium ion is a critical, equilibrium-driven step.

    • Solution: The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate this step. Typically, 1-5 mol% of acetic acid is sufficient. However, excess acid can protonate the amine starting material, rendering it non-nucleophilic, or even lead to the degradation of the reducing agent.

  • Decomposition of the Reducing Agent: Sodium triacetoxyborohydride (STAB) is sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, as even trace amounts of water can quench the STAB, reducing its efficacy.

  • Suboptimal Reaction Temperature: While the reaction is typically run at room temperature, kinetics can be slow.

    • Solution: Gently warming the reaction mixture to 35-40 °C can increase the reaction rate. However, be cautious, as higher temperatures may promote side reactions.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: A slight excess (1.1 to 1.2 equivalents) of the 3-hydroxypiperidine can be used to drive the reaction towards completion, especially if the 1-Boc-4-formylpiperidine is the limiting reagent.

Question 2: I am observing significant amounts of unreacted 1-Boc-4-formylpiperidine in my crude product. What's going wrong?

Answer: The presence of unreacted aldehyde is a common issue and is often linked to the points mentioned above. However, here are some more specific troubleshooting steps:

  • Insufficient Reducing Agent: Ensure that you are using a sufficient excess of STAB. A common starting point is 1.5 equivalents relative to the limiting reagent.

  • Order of Addition: For this specific reaction, it is best to pre-mix the 1-Boc-4-formylpiperidine, 3-hydroxypiperidine, and acetic acid in the solvent for a short period (e.g., 30-60 minutes) to allow for iminium ion formation before adding the STAB. This "pre-incubation" can significantly improve the conversion of the aldehyde.

Question 3: My final product is contaminated with a significant amount of a higher molecular weight impurity. What could this be and how do I prevent it?

Answer: A common side product in reductive aminations is the formation of a tertiary amine through over-alkylation. In this case, the newly formed secondary amine product, 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine, could potentially react with another molecule of 1-Boc-4-formylpiperidine.

  • Mitigation Strategy:

    • Control Stoichiometry: Avoid using a large excess of the aldehyde.

    • Slow Addition: Adding the 1-Boc-4-formylpiperidine slowly to the reaction mixture containing the 3-hydroxypiperidine and STAB can help to maintain a low concentration of the aldehyde, thus minimizing the chance of over-alkylation.

Question 4: I'm concerned about potential side reactions involving the hydroxyl group of 3-hydroxypiperidine. Is this a valid concern?

Answer: While the hydroxyl group is generally stable under the mild conditions of a STAB-mediated reductive amination, it's a valid point to consider. The hydroxyl group is a nucleophile, albeit a weaker one than the secondary amine of the piperidine ring.

  • Potential for O-Alkylation: Under certain conditions, O-alkylation could occur, leading to the formation of an ether byproduct. However, with STAB, this is highly unlikely.

  • No Need for Protection: For this specific reaction, protecting the hydroxyl group is generally not necessary and would add unnecessary steps to the synthesis. The secondary amine is significantly more nucleophilic and will react preferentially with the aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly used and effective solvents for reductive aminations with STAB.[1] They are non-protic and effectively solubilize the reactants. Tetrahydrofuran (THF) can also be used. Protic solvents like methanol are generally avoided as they can react with STAB.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of triethylamine (e.g., 1%) to prevent streaking of the basic amine products on the silica gel plate. The starting aldehyde can be visualized with a potassium permanganate stain, and the amine-containing compounds can be visualized with a ninhydrin stain.

Q3: What is the best method for purifying the final product?

A3: Due to the polar nature of the hydroxyl group and the two basic nitrogen atoms, the product is quite polar. Flash column chromatography on silica gel is the most common method for purification. A gradient elution system starting with a less polar solvent system (e.g., 95:5 DCM/methanol) and gradually increasing the polarity (e.g., to 90:10 or 85:15 DCM/methanol) is often effective. Adding a small amount of triethylamine or ammonium hydroxide to the eluent can improve the peak shape and recovery.

Q4: What are the key analytical techniques for characterizing the final product and potential impurities?

A4:

  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) is a good starting point for method development.

Data Presentation

ParameterRecommended ConditionRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for iminium ions over aldehydes.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous and effectively solubilizes reactants.
Catalyst Acetic Acid (1-5 mol%)Catalyzes the formation of the iminium ion intermediate.
Temperature Room Temperature to 40 °CBalances reaction rate and prevention of side reactions.
Stoichiometry 1.1-1.2 eq. of 3-hydroxypiperidineDrives the reaction to completion.
Purification Flash Column Chromatography (Silica Gel)Effective for separating the polar product from less polar impurities.

Experimental Protocol

Synthesis of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-4-formylpiperidine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.1 M solution).

  • Add 3-hydroxypiperidine (1.1 eq.) to the solution.

  • Add glacial acetic acid (0.05 eq.) and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., 9:1 DCM/MeOH with 1% Et₃N). The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) containing 1% triethylamine.

Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification 1-Boc-4-formylpiperidine 1-Boc-4-formylpiperidine Mix_Reagents Mix_Reagents 1-Boc-4-formylpiperidine->Mix_Reagents 1.0 eq. Iminium_Formation Iminium_Formation Mix_Reagents->Iminium_Formation Stir 1h at RT 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypiperidine->Mix_Reagents 1.1 eq. Anhydrous DCM Anhydrous DCM Anhydrous DCM->Mix_Reagents Acetic Acid (cat.) Acetic Acid (cat.) Acetic Acid (cat.)->Mix_Reagents Reductive_Amination Reductive_Amination Iminium_Formation->Reductive_Amination Add STAB (1.5 eq.) Stir 4-12h at RT Quench Quench Reductive_Amination->Quench Sat. NaHCO₃ Extraction Extraction Quench->Extraction DCM Purification Purification Extraction->Purification Column Chromatography Final_Product Final_Product Purification->Final_Product

Caption: Workflow for the synthesis of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine.

Troubleshooting Decision Tree

G start Low Yield or Incomplete Reaction check_aldehyde Unreacted Aldehyde Present? start->check_aldehyde check_impurities High MW Impurity? start->check_impurities increase_stab Increase STAB to 1.5 eq. Pre-form iminium ion check_aldehyde->increase_stab Yes check_conditions Review Reaction Conditions: - Anhydrous? - Acetic acid added? - Temperature optimal? check_aldehyde->check_conditions No over_alkylation Over-alkylation likely. Use slow addition of aldehyde. check_impurities->over_alkylation Yes purification_issue Re-evaluate purification strategy. Consider different solvent system. check_impurities->purification_issue No

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • ResearchGate. The reductive amination reaction. [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Organic-Chemistry.org. Reductive Amination - Common Conditions. [Link]

  • National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

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Technical Support Center: Crystallization of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to equip you with the scientific principles and practical steps needed to overcome common challenges and achieve high-purity crystalline material.

Introduction: Understanding the Molecule

Successful crystallization begins with understanding the molecule's inherent properties. 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine possesses a unique combination of structural features that dictate its behavior in solution:

  • Tert-butoxycarbonyl (Boc) Group: This bulky, lipophilic protecting group significantly increases the non-polar character of the molecule. It can also hinder the formation of a well-ordered crystal lattice, sometimes leading to the product "oiling out" or forming amorphous solids.[1][2]

  • Two Piperidine Rings: The tertiary amine nitrogens in the piperidine rings are basic. They can react with acidic impurities or even atmospheric carbon dioxide to form salts, which can complicate crystallization or appear as impurities.[3][4]

  • Hydroxyl (-OH) Group: This polar group is a hydrogen bond donor and acceptor. This feature is critical for selecting appropriate solvents, as solvents that can engage in hydrogen bonding (like alcohols) may be effective.[5][6]

The molecule's mixed polarity—a large non-polar Boc group combined with polar amine and hydroxyl functionalities—is the central challenge. The key to successful crystallization lies in finding a solvent or solvent system that can effectively balance these competing characteristics.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization process in a direct question-and-answer format.

Q1: My compound oiled out instead of crystallizing. What's happening and how do I fix it?

Answer:

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solute's solubility decreases so rapidly that the molecules don't have time to orient themselves into a crystal structure. For a molecule like 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine, this is often due to the bulky Boc group impeding crystal packing.

Causality and Solutions:

  • Cooling Rate is Too Fast: Rapid cooling is the most frequent cause. The solution becomes supersaturated too quickly, forcing the compound out as a disordered oil.

    • Solution: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution. Then, allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a large warm water bath that cools to room temperature over several hours. Slow cooling is paramount for orderly crystal formation.[8]

  • Solvent Polarity Mismatch: The chosen solvent may be too non-polar, causing the compound to crash out, or too polar, holding it in solution too effectively.

    • Solution: Switch to a two-solvent (or multi-solvent) system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol, dichloromethane) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., n-hexane, water) dropwise until persistent cloudiness (turbidity) is observed. Re-heat gently to clarify the solution and then cool slowly. This fine-tunes the polarity to a point where crystallization is favored over oiling.[9]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "crystal poisons."

    • Solution: First, attempt to crystallize from a more dilute solution, as higher concentrations can exacerbate oiling. If this fails, the crude product may require purification by column chromatography before a final crystallization step. Common impurities include unreacted starting materials or byproducts from the synthesis.[10]

Q2: My solution is clear even after cooling in an ice bath. Why aren't crystals forming?

Answer:

This situation describes a supersaturated solution, where the concentration of your compound is higher than its equilibrium solubility, yet crystal nucleation has not occurred.[8] Nucleation is the initial step of crystal formation and can sometimes require an energy barrier to be overcome.

Causality and Solutions:

  • High Nucleation Energy Barrier: The molecules have not yet formed the initial small aggregates required to start the crystallization process.

    • Solution 1 (Induce Nucleation): Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation to begin.[11]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound from a previous batch, add a single "seed crystal" to the supersaturated solution. This provides a perfect template for further crystal growth.[12]

    • Solution 3 (Shock Cooling): Briefly place the flask in a dry ice/acetone bath for a few minutes. This can sometimes provide the thermodynamic shock needed to induce nucleation. Be cautious, as this can lead to the formation of very small or less pure crystals.

  • Solution is Not Sufficiently Concentrated: It's possible that too much solvent was added initially.

    • Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Once the volume is reduced, allow it to cool again slowly. Be careful not to over-concentrate, as this can lead to oiling out.

Q3: My crystals are discolored and/or the purity is low. How can I improve this?

Answer:

Discoloration and low purity are typically caused by process-related impurities trapped within the crystal lattice or adsorbed onto the crystal surface. For piperidine-based compounds, colored impurities can arise from oxidation.[4][13]

Causality and Solutions:

  • Trapped Solvent or Soluble Impurities: During rapid crystallization, impurities present in the mother liquor can become incorporated into the growing crystal lattice.

    • Solution 1 (Recrystallization): The most effective method is to perform a second recrystallization. Dissolve the impure crystals in a minimum amount of hot solvent, cool slowly to re-form the crystals, and filter. This process leaves a higher concentration of the impurity in the mother liquor.[6][11]

    • Solution 2 (Activated Carbon): If the discoloration is due to large, colored organic byproducts, you can use activated carbon. Add a small amount of activated carbon to the hot, dissolved solution, swirl for a few minutes, and then perform a hot filtration through celite to remove the carbon before cooling. Caution: Carbon can adsorb your product, leading to yield loss.

  • Incomplete Reaction or Side Products: Common impurities in Boc-protection reactions include unreacted starting amine, di-Boc-protected species, or byproducts from the workup.[10][14]

    • Solution: An aqueous wash during the initial workup can be very effective. Washing the organic solution of your crude product with a mild acid (e.g., dilute aq. HCl) can remove unreacted basic starting materials, while a wash with a mild base (e.g., aq. NaHCO₃) can remove acidic impurities.[14]

  • Surface Adsorption: Impurities from the mother liquor can adhere to the surface of the crystals after filtration.

    • Solution: After filtering the crystals, wash them with a small amount of ice-cold fresh solvent. The solvent should be cold to minimize redissolving your desired product.[8][11]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for addressing common crystallization challenges.

Troubleshooting_Crystallization start Crude Product in Solution cool Cool Slowly start->cool outcome Observe Outcome cool->outcome oiled_out Problem: Oiled Out outcome->oiled_out Liquid separation no_crystals Problem: No Crystals (Supersaturated) outcome->no_crystals Clear solution impure_crystals Problem: Impure Crystals outcome->impure_crystals Colored/impure solid success Pure Crystals Formed outcome->success Solid forms cleanly action_reheat Action: 1. Re-heat to dissolve 2. Add minimal good solvent 3. Cool even slower oiled_out->action_reheat action_antisolvent Action: Try two-solvent system (e.g., MeOH/Hexane) oiled_out->action_antisolvent action_induce Action: 1. Scratch flask 2. Add seed crystal no_crystals->action_induce action_concentrate Action: Reduce solvent volume and re-cool no_crystals->action_concentrate action_recrystallize Action: Perform second recrystallization impure_crystals->action_recrystallize action_wash Action: Wash crystals with ice-cold solvent impure_crystals->action_wash action_filter Collect by Filtration success->action_filter action_reheat->cool action_antisolvent->cool action_induce->outcome action_concentrate->cool action_recrystallize->cool action_wash->action_filter

Caption: Decision tree for troubleshooting crystallization failures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a crystallization solvent for this compound?

Answer:

An ideal single solvent for recrystallization should dissolve the compound completely when hot but poorly when cold.[6][8] For 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine, with its mixed polarity, a single perfect solvent can be difficult to find. Key characteristics to look for are:

  • Moderate Polarity: Solvents like isopropanol, ethanol, or ethyl acetate are often good starting points. They can interact with both the polar hydroxyl group and the non-polar Boc group.[7][9]

  • Boiling Point: A solvent with a relatively high boiling point (e.g., >80 °C) allows for a larger temperature differential upon cooling, which can improve recovery yield.[11]

  • Inertness: The solvent must not react with the compound.

For this specific molecule, a two-solvent system is often most effective. A good combination would be a polar solvent it dissolves well in (e.g., methanol, acetone) paired with a non-polar anti-solvent (e.g., n-hexane, heptane) or water if the compound is soluble in a water-miscible organic solvent.

Solvent System Selection Guide
Solvent ClassGood Solvents (for dissolving)Anti-Solvents (for precipitating)Common Pairs
Alcohols Methanol, Ethanol, IsopropanolWater, n-Hexane, HeptaneIsopropanol/Water, Methanol/Heptane
Esters Ethyl Acetate, Isopropyl Acetaten-Hexane, HeptaneEthyl Acetate/Hexane
Ketones Acetone, Methyl Ethyl Ketonen-Hexane, HeptaneAcetone/Hexane
Ethers Tetrahydrofuran (THF), 2-MeTHFn-Hexane, HeptaneTHF/Hexane
Chlorinated Dichloromethane (DCM)n-Hexane, HeptaneDCM/Hexane
Q2: What is a reliable, step-by-step protocol for recrystallizing this compound?

Answer:

This protocol outlines a general two-solvent recrystallization method.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: Place the crude 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine into an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a minimal amount of the "good" solvent (e.g., isopropanol) and heat the mixture gently (e.g., on a 60-70 °C hotplate) with stirring until the solid is completely dissolved.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., n-heptane) dropwise with continuous stirring. Continue adding until you observe a faint, persistent cloudiness (the saturation point).

  • Clarification: Add 1-2 drops of the "good" solvent back into the hot solution until it becomes clear again. This ensures you are just below the saturation point at that temperature.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. To promote slower cooling, the flask can be placed inside an insulated container.

  • Crystallization: As the solution cools, crystals should begin to form. Once the flask has reached room temperature, you may place it in an ice-water bath for 30-60 minutes to maximize the recovery of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals on the filter paper with a small portion of ice-cold anti-solvent or a pre-chilled mixture of the two solvents to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by measuring its melting point and comparing its analytical data (e.g., NMR) to a reference standard.

References
  • BenchChem. Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
  • BenchChem. Common challenges in working with piperidine-based compounds.
  • BenchChem.
  • Edelmann, F. T. Answer to "Have you experienced that your piperidine crystallizes when not in use?".
  • University of California, Los Angeles - Chemistry.
  • University of Wisconsin-Madison - Chemistry.
  • Biocyclopedia.
  • BenchChem.
  • BenchChem. Technical Guide: Solubility of N-Boc-4-hydroxypiperidine in Organic Solvents.
  • University of Rochester - Department of Chemistry.
  • BenchChem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Patsnap.
  • Google Patents.
  • Arulraj, R. et al.
  • BOC Sciences. The Critical Role of BOC Protecting Groups in Drug Synthesis.

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Technical Support Guide: Purification of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical synthesis. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting and purification protocols for 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine . It is designed for researchers and drug development professionals to navigate the common challenges associated with purifying this moderately polar, basic compound.

Introduction: The Synthesis and the Challenge

1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is commonly synthesized via a reductive amination reaction between 1-Boc-4-formylpiperidine and 3-hydroxypiperidine . This reaction, while efficient, often results in a crude mixture containing starting materials and side products with similar polarities, making purification a non-trivial task. The presence of a basic tertiary amine group further complicates standard silica gel chromatography, often leading to product tailing and poor recovery.[1][2] This guide provides a systematic approach to overcoming these obstacles.

Diagram: Synthetic Pathway and Common Side Products

G cluster_reactants Reactants cluster_products Reaction Mixture Aldehyde 1-Boc-4-formylpiperidine SideProduct1 Side Product 1-Boc-4-(hydroxymethyl)piperidine Aldehyde->SideProduct1 Over-reduction reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) Aldehyde->reductive_amination Amine 3-Hydroxypiperidine Amine->reductive_amination Product Target Product 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine UnreactedAldehyde Unreacted 1-Boc-4-formylpiperidine UnreactedAmine Unreacted 3-Hydroxypiperidine reductive_amination->Product reductive_amination->UnreactedAldehyde Incomplete Reaction reductive_amination->UnreactedAmine Incomplete Reaction

Caption: Synthetic route and common impurities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification process.

Q1: What are the primary impurities I should expect in my crude reaction mixture?

A: Besides the desired product, your crude mixture will likely contain:

  • Unreacted 1-Boc-4-formylpiperidine: The starting aldehyde.

  • Unreacted 3-hydroxypiperidine: The starting amine.

  • 1-Boc-4-(hydroxymethyl)piperidine: This side product arises from the reduction of the starting aldehyde by the reducing agent (e.g., sodium triacetoxyborohydride).[3]

  • Borate Salts: Inorganic byproducts from the reducing agent, which are typically removed during the aqueous workup.

Q2: Why do my spots streak or "tail" significantly on a standard silica TLC plate?

A: This is a classic issue when chromatographing basic amines on standard, slightly acidic silica gel.[1] The tertiary amine on your product forms a strong acid-base interaction with the acidic silanol (Si-OH) groups on the silica surface. This causes the compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in tailing. This can lead to poor separation and lower yields during column chromatography.

Q3: My compound is not visible under a UV lamp. How can I visualize it on a TLC plate?

A: The target molecule lacks a strong chromophore, making it invisible under standard 254 nm or 365 nm UV light. You must use a chemical stain for visualization. The most effective options are:

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain that reacts with the alcohol (hydroxyl) group on your product and some impurities. It produces yellow-to-brown spots on a purple background.

  • Phosphomolybdic Acid (PMA) Stain: Another good general stain that visualizes most organic compounds as blue-green spots upon heating.[4]

Q4: Is it possible to purify this compound by crystallization instead of chromatography?

A: Crystallization is a possibility, particularly for achieving very high purity on the final material, but it is often challenging for the initial crude purification. Boc-protected amines and alcohols can sometimes be isolated as crystalline solids.[5][6] A typical approach involves first purifying the crude material by flash chromatography to obtain a relatively pure oil or amorphous solid (>90% purity). Then, you can attempt to crystallize this material from a solvent system, often by dissolving it in a minimal amount of a moderately polar solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a non-polar solvent (e.g., hexanes, heptane) until turbidity is observed, followed by cooling.[6]

Part 2: Troubleshooting Guide for Flash Chromatography

Flash chromatography is the most common method for purifying this compound. This section provides detailed protocols to address common separation issues.

Problem: Co-elution of Product with Impurities and/or Severe Product Tailing

Causality: The primary cause is the similar polarity of the product and the 1-Boc-4-(hydroxymethyl)piperidine side product, combined with the on-column acid-base interactions discussed in the FAQs. Our strategy must address both issues simultaneously.

Diagram: Purification Troubleshooting Workflow

G start Crude Product tlc Develop TLC Method (e.g., 90:10:1 DCM/MeOH/NH4OH) start->tlc decision Good Separation on TLC? tlc->decision col_std Protocol 1: Flash Chromatography (Standard Silica + Basic Modifier) decision->col_std YES (Spots are distinct, Rf > 0.15) col_amine Protocol 2: Flash Chromatography (Amine-Functionalized Silica) decision->col_amine NO (Spots co-elute or streak badly) path1 YES path2 NO analysis Analyze Fractions (TLC, LC-MS) col_std->analysis col_amine->analysis end Pure Product analysis->end

Caption: Decision workflow for selecting a purification protocol.

Protocol 1: Standard Silica Gel with a Basic Modifier

This is the most common and cost-effective approach. The key is to add a small amount of a volatile base to the mobile phase to suppress the unwanted interactions with the silica.

Scientist's Note: The added base (like triethylamine or ammonium hydroxide) acts as a competitive binder for the acidic silanol sites on the silica. It effectively "masks" these sites from your product, allowing it to travel through the column based on its polarity rather than ionic attraction, resulting in symmetrical peaks.[1]

Step-by-Step Methodology:

  • TLC Method Development:

    • Prepare a stock eluent of 95:5 Dichloromethane (DCM) / Methanol (MeOH).

    • Prepare a second eluent by adding 0.5-1% ammonium hydroxide (conc. aq. solution) to the MeOH portion before mixing with DCM (e.g., mix 95 mL DCM with 5 mL of a 99:1 MeOH/NH₄OH solution).

    • Run TLC plates in both systems to observe the improvement in spot shape and separation. Aim for a product Rf value of ~0.2-0.3 for optimal column separation.

  • Column Preparation:

    • Dry-pack the column with silica gel.

    • Crucially , flush the packed column with at least 5 column volumes (CV) of your starting eluent (e.g., 100% DCM containing 1% triethylamine, or the DCM/MeOH/NH₄OH mixture). This pre-neutralizes the silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM.

    • For best results (sharper bands), adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a solvent (like DCM or MeOH), add 2-3 times its weight in silica, and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully load this powder onto the top of the pre-flushed column.

  • Elution and Fraction Collection:

    • Run a gradient elution. A typical gradient for this compound would be from 100% DCM to 95:5 DCM/MeOH, with the basic modifier (e.g., 0.5% NH₄OH) present in the polar component throughout the run.

    • Collect fractions and monitor them by TLC using the system you developed.

Protocol 2: Amine-Functionalized Silica Gel

For particularly difficult separations or to avoid aqueous bases, amine-functionalized silica is an excellent alternative. This stationary phase has amine groups covalently bonded to the silica surface, creating a permanently "deactivated" and slightly basic environment.[2]

Scientist's Note: Using an amine column eliminates the need to add a basic modifier to your mobile phase. This simplifies eluent preparation and can sometimes provide different selectivity compared to standard silica, potentially resolving impurities that co-elute otherwise. It is particularly useful for highly acid-sensitive compounds.[7]

Step-by-Step Methodology:

  • TLC Method Development:

    • While specialized amine-TLC plates exist, you can approximate the conditions by developing a method on standard silica using a non-basic eluent system, such as Hexane/Ethyl Acetate or DCM/MeOH. The separation on the amine column will generally result in higher Rf values.

  • Column and Eluent Preparation:

    • Use a pre-packed amine-functionalized silica column or pack your own.

    • Prepare your mobile phase without any basic additives (e.g., a simple gradient of Ethyl Acetate in Hexanes).

  • Sample Loading and Elution:

    • Load the sample as described in Protocol 1 (dry loading is preferred).

    • Run a gradient from a non-polar solvent (e.g., Hexane) to a more polar one (e.g., Ethyl Acetate or an EtOAc/EtOH mixture). Because the product-silica interaction is weaker, you will typically need less polar eluents than with standard silica.

Part 3: Data Summary and Comparison

Table 1: Typical TLC Rf Values and Observations
CompoundSolvent System A (9:1 Hex/EtOAc on Silica)Solvent System B (95:5:0.5 DCM/MeOH/NH₄OH on Silica)Visualization (KMnO₄ Stain)
Target Product ~0.1 (Severe Tailing)~0.30 (Sharp Spot)Brown/Yellow Spot
1-Boc-4-formylpiperidine ~0.4 (Sharp Spot)~0.65 (Sharp Spot)Faint Spot
1-Boc-4-(hydroxymethyl)piperidine ~0.2 (Moderate Tailing)~0.40 (Sharp Spot)Brown/Yellow Spot
3-hydroxypiperidine ~0.0 (Stays at baseline)~0.10 (Slight Tailing)Brown/Yellow Spot

Note: Rf values are approximate and can vary based on silica gel activity, plate manufacturer, and chamber saturation.

Table 2: Comparison of Purification Strategies
FeatureProtocol 1: Standard Silica + ModifierProtocol 2: Amine-Functionalized Silica
Cost Lower (standard silica is cheaper)Higher (specialty phase)
Convenience Requires adding a modifier to the eluentSimpler eluent preparation
Selectivity Good for a wide range of compoundsCan offer unique selectivity for basic compounds
Compatibility Not suitable for highly acid-sensitive compoundsIdeal for acid-sensitive compounds
Recovery Good, provided the silica is properly neutralizedGenerally excellent for basic amines

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
  • Crystallization method of Boc-amino acid - Eureka | P
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchG
  • Myers Chem 115.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • VanVeller Lab Resources - Department of Chemistry, Iowa St
  • CN112661672A - Crystallization method of Boc-amino acid - Google P
  • Chromatography: The Solid Phase - University of Rochester.
  • Is there an easy way to purify organic amines? - Biotage.

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1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on Stability and Degradation

Welcome to the technical support center for 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine. This guide is designed to provide you with a comprehensive understanding of the stability and potential degradation issues associated with this compound. As Senior Application Scientists, we aim to equip you with the knowledge to anticipate and troubleshoot challenges in your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine?

The stability of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is primarily influenced by several key factors:

  • pH: The tert-butoxycarbonyl (Boc) protecting group is notably sensitive to acidic conditions.[1] Exposure to strong acids, or even milder acidic environments over extended periods, can lead to its cleavage.[2][3]

  • Temperature: Elevated temperatures can accelerate degradation.[4][5] Thermal decomposition of the Boc group can occur, particularly at temperatures exceeding 100°C.[6]

  • Light: Some piperidine compounds exhibit photosensitivity.[4] Exposure to light, especially UV light, can induce chemical changes and degradation.

  • Moisture: Humidity and the presence of water can lead to hydrolysis, particularly if acidic or basic catalysts are present.[4][7]

  • Oxidizing Agents: The piperidine ring and the hydroxyl group can be susceptible to oxidation.[5][7] Contact with strong oxidizing agents should be avoided.

  • Impurities: Trace amounts of impurities, such as metals or peroxides, can act as catalysts for degradation reactions.[7]

Q2: What are the expected degradation products of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine?

The most common degradation pathway involves the loss of the Boc group under acidic conditions, yielding 4-(3-Hydroxypiperidin-1-ylmethyl)piperidine .[1] Other potential degradation products could arise from oxidation of the piperidine ring or the secondary alcohol. Under thermal stress, the Boc group fragments into isobutylene and carbon dioxide.[6]

Q3: What are the recommended storage conditions for 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine to ensure its long-term stability?

To maintain the integrity of the compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C is often recommended for many piperidine series compounds.[4] Store in a cool place.[4][7][8]Minimizes thermal degradation.[4]
Light Store in an opaque or amber-colored, tightly sealed container in a dark place.[4][7][8]Prevents photochemical reactions.[4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) and in a well-sealed container.[7][8]Protects against oxidation and moisture.[7]
Moisture Store in a dry environment.[4][7] The use of desiccants is advisable.[4]Prevents hydrolysis.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: I'm observing an unexpected peak in my HPLC analysis, which I suspect is a degradation product. How can I identify it?

Causality: An unexpected peak often indicates the presence of an impurity or a degradation product. The most probable degradation product is the de-Boc-protected compound.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Unexpected HPLC Peak start Unexpected Peak Observed in HPLC stress_sample Perform Stress Studies (Acid, Base, Heat, Light, Oxidation) start->stress_sample Hypothesize degradation lcms_analysis Analyze Stressed Samples and Original Sample by LC-MS stress_sample->lcms_analysis compare_rt Compare Retention Times and Mass Spectra lcms_analysis->compare_rt Generate data nmr_analysis Isolate Impurity and Perform NMR Analysis compare_rt->nmr_analysis If mass matches a likely degradant confirm_structure Confirm Structure of Degradation Product nmr_analysis->confirm_structure end Identity of Unexpected Peak Confirmed confirm_structure->end

Caption: Workflow for identifying an unknown peak in HPLC analysis.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Degradation: To an aliquot of the stock solution, add a small amount of a dilute acid (e.g., 0.1 M HCl) and incubate at room temperature or slightly elevated temperature (e.g., 40°C) for several hours.

  • Basic Degradation: To another aliquot, add a dilute base (e.g., 0.1 M NaOH) and incubate under the same conditions.

  • Thermal Degradation: Heat an aliquot of the stock solution at an elevated temperature (e.g., 80-100°C) for a specified period.

  • Photolytic Degradation: Expose an aliquot to UV light.

  • Oxidative Degradation: Treat an aliquot with a dilute solution of an oxidizing agent (e.g., hydrogen peroxide).

  • Analysis: Analyze all stressed samples, along with a control sample, by HPLC and LC-MS. Compare the retention times and mass spectra of the new peaks with the parent compound.

Issue 2: My reaction yield is consistently low, and I suspect the starting material is degrading during the reaction.

Causality: Low reaction yields can be a consequence of starting material degradation, especially if the reaction conditions are harsh (e.g., acidic, high temperature).

Troubleshooting Steps:

  • Analyze Starting Material Purity: Before starting the reaction, confirm the purity of your 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine using a suitable analytical method like HPLC or NMR.

  • Evaluate Reaction Conditions:

    • pH: If your reaction is conducted under acidic conditions, consider using a milder acid or a shorter reaction time. The Boc group is known to be labile to strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[3]

    • Temperature: If the reaction requires heat, try to use the lowest possible temperature that allows the reaction to proceed at a reasonable rate. High temperatures can lead to thermal removal of the Boc group.[6]

  • In-Process Monitoring: Take aliquots from the reaction mixture at different time points and analyze them to monitor the consumption of the starting material and the formation of any degradation products.

  • Alternative Protecting Groups: If the Boc group proves to be too unstable under your desired reaction conditions, consider using a more robust protecting group.

Issue 3: I am concerned about the presence of the enantiomeric impurity in my sample. How can I assess the enantiomeric purity?

Causality: For chiral compounds like 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine, the presence of the undesired enantiomer can have significant implications, especially in drug development.[1]

Analytical Approach:

Standard reverse-phase HPLC methods are typically insufficient to separate enantiomers. A chiral HPLC method is required.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Common choices include polysaccharide-based columns (e.g., Chiralpak, Chiralcel).

  • Mobile Phase Optimization: Develop an isocratic or gradient mobile phase, typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Method Validation: Validate the analytical method for specificity, accuracy, linearity, and precision to ensure reliable quantification of the enantiomeric impurity.[9]

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog. Retrieved from [Link]

  • BIOSYNCE. (2025, August 25). What is the stability of piperidine? - Blog. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Blog. (2025, August 25). What are the factors that affect the stability of 4 - Piperidinemethanol?. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 4). Thermal Methods. Wordpress. Retrieved from [Link]

  • PMC - NIH. (2020, May 12). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry. Retrieved from [Link]

  • (2018, August 25). Antioxidant potential of piperidine containing compounds - A short review. Retrieved from [Link]

  • ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from [Link]

  • (n.d.). 4 - Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (n.d.). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions | The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • PMC - NIH. (n.d.). The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. Retrieved from [Link]

  • (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • ResearchGate. (2025, June 8). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

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Technical Support Center: Solubility Enhancement for 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for improving the aqueous solubility of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine for in vitro and cell-based assays. This document provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you overcome common solubility challenges encountered during experimental setup.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've just diluted my DMSO stock of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine into my aqueous assay buffer, and it immediately turned cloudy. What is happening and what's the first thing I should do?

A1: This phenomenon is commonly referred to as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[1] The organic solvent disperses, leaving the compound supersaturated in the aqueous environment, causing it to precipitate out of the solution.

Causality: The core issue is the drastic change in solvent polarity. Your compound has significant lipophilic (water-fearing) regions, primarily the Boc-protecting group and the piperidine ring structures. While DMSO can accommodate these, water cannot, leading to aggregation and precipitation.

Initial Troubleshooting Workflow: Before attempting more complex formulation changes, follow these initial steps.

G start Compound Precipitates in Aqueous Buffer check_dmso Verify Final DMSO Concentration start->check_dmso stepwise Implement Stepwise Dilution Protocol check_dmso->stepwise Is it <1%? warm_vortex Apply Gentle Warming (37°C) & Vortexing stepwise->warm_vortex observe Visually Inspect for Clarity warm_vortex->observe success Proceed with Assay (Include Vehicle Control) observe->success Solution is Clear fail Move to Systematic Solubility Enhancement observe->fail Precipitate Persists G Compound_H [Compound-H]⁺ (Protonated, Cationic) ✓ HIGHLY SOLUBLE Equilibrium pKa Compound_H->Equilibrium Compound Compound (Neutral, Free Base) ✗ POORLY SOLUBLE Equilibrium->Compound

Caption: The pH-dependent equilibrium of the basic amine.

Q3: My assay must be performed at a specific pH where the compound is insoluble. What are my best options?

A3: When pH modification is not possible, you must change the formulation of the assay buffer itself. The two most common and effective strategies are the use of co-solvents and cyclodextrins.

  • Co-solvents: These are water-miscible organic solvents that, when added to the buffer in small amounts, reduce the overall polarity of the solvent system, making it more hospitable to lipophilic compounds. [2] Table 2: Comparison of Common Co-solvents for Assay Formulation

    Co-Solvent Typical Final Conc. Pros Cons Best For
    Ethanol 1-5% Effective, volatile, common. Can affect enzyme activity or cell viability at higher concentrations. [3] Biochemical assays, some robust cell lines.
    Propylene Glycol (PG) 1-10% Low toxicity, good solubilizer. Can be viscous. Cell-based assays, in vivo formulations.

    | Polyethylene Glycol 400 (PEG 400) | 1-10% | Low toxicity, widely used. | Potential for viscosity and interference in some assays. [4]| General purpose, biochemical and cell-based assays. |

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity. [5]They act as "molecular buckets" to encapsulate the lipophilic parts of your compound, forming a water-soluble "inclusion complex." [6][7]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective and widely used derivative with excellent water solubility and low toxicity, making it ideal for cell-based assays. [8][9][10] Recommendation: For cell-based assays sensitive to organic solvents, HP-β-CD is often the superior choice . It directly addresses the solubility problem with minimal impact on the biological system compared to co-solvents. [11][12]

Detailed Experimental Protocols
Protocol 1: Stepwise Dilution of a DMSO Stock Solution

This protocol minimizes precipitation by avoiding a large, abrupt change in solvent polarity.

  • Prepare Stock: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

  • Intermediate Dilution: Perform an intermediate dilution (e.g., 1:10) into your complete, serum-containing cell culture medium or assay buffer. Pipette the DMSO stock directly into the liquid while gently vortexing or swirling the tube to ensure rapid mixing.

  • Final Dilution: Use this intermediate solution to make the final serial dilutions for your experiment. This ensures the highest concentration of your compound in the assay has already passed the most challenging solubility step.

Protocol 2: Determining a pH-Solubility Profile

This experiment will definitively identify the pH at which your compound becomes soluble.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use a universal buffer system or specific buffers like citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10).

  • Compound Addition: Dispense 1 mL of each buffer into separate clear glass vials.

  • Spiking: Add a small aliquot of a highly concentrated DMSO stock solution to each vial to achieve a final concentration that is higher than your target assay concentration (e.g., 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Equilibration: Cap the vials and place them on a shaker or rotator at room temperature for 1-2 hours to allow them to reach equilibrium.

  • Observation: Visually inspect each vial against a dark background. Note the pH at which the solution transitions from cloudy (precipitate) to clear. This is your approximate "pH of solubilization." For quantitative results, you can filter the solutions and measure the concentration of the dissolved compound via HPLC-UV. [13]

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is ideal for pH-sensitive assays where co-solvents may be problematic.

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your final aqueous assay buffer. A 10-40% (w/v) solution is a good starting point. Gentle warming may be required to fully dissolve the cyclodextrin.

  • Compound Addition: Add your compound (either as a solid or from a concentrated DMSO stock) directly to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously and then place it on a rotator at room temperature for at least 1-4 hours to facilitate the formation of the inclusion complex. Sonication in a bath sonicator for 15-30 minutes can accelerate this process.

  • Sterilization & Use: If required for cell culture, sterile-filter the final complex solution through a 0.22 µm filter. This stock can now be diluted in your regular assay buffer as needed.

Decision-Making Guide for Solubility Enhancement

Use the following logic tree to select the most appropriate strategy for your specific experimental needs.

G start Solubility Issue Identified q1 Can the assay pH be modified without affecting a biological outcome? start->q1 ph_protocol Perform pH-Solubility Profile (Protocol 2). Find lowest pH that solubilizes compound. q1->ph_protocol YES q2 Is the assay cell-based or sensitive to organic solvents? q1->q2 NO ph_yes YES ph_no NO ph_success Run assay at the identified acidic pH. (Ensure to include pH-matched vehicle control) ph_protocol->ph_success cyclo_protocol Use Cyclodextrins. Formulate with HP-β-CD (Protocol 3). This is the safest first choice for cells. q2->cyclo_protocol YES cosolvent_protocol Use Co-solvents. Titrate Ethanol, PG, or PEG 400. Start with 1-2% and increase if needed. q2->cosolvent_protocol NO cell_yes YES cell_no NO final_check Verify no interference from formulation excipients by running vehicle controls. cyclo_protocol->final_check cosolvent_protocol->final_check

Caption: Decision tree for selecting a solubility enhancement strategy.

References
  • Vertex AI Search, based on "Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review"
  • Vertex AI Search, based on "Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences"
  • Vertex AI Search, based on "Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar"
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  • Vertex AI Search, based on "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI"
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Technical Support Center: 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the reductive amination synthesis of this important building block.

I. Reaction Overview: Reductive Amination

The synthesis of 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine is most commonly achieved through a one-pot reductive amination reaction between 1-Boc-4-formylpiperidine and 3-hydroxypiperidine. This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[1][2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its remarkable selectivity for reducing iminium ions over aldehydes and ketones.[3][4][5]

Reaction Scheme:

Reductive Amination Reactant1 1-Boc-4-formylpiperidine Intermediate Iminium Ion Reactant1->Intermediate + Reactant2 3-Hydroxypiperidine Reactant2->Intermediate + Product 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine Intermediate->Product [NaBH(OAc)3]

Caption: Reductive amination of 1-Boc-4-formylpiperidine and 3-hydroxypiperidine.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each problem is followed by potential causes and detailed, actionable solutions.

Problem 1: Low or No Product Formation

Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials (1-Boc-4-formylpiperidine and/or 3-hydroxypiperidine).

Potential Causes & Solutions:
  • Inefficient Imine/Iminium Ion Formation: The equilibrium between the aldehyde/ketone and the amine to form the imine can be unfavorable.[2]

    • Solution: Ensure anhydrous reaction conditions. Water is a byproduct of imine formation, and its presence can shift the equilibrium back towards the starting materials. Use anhydrous solvents and consider adding a drying agent like magnesium sulfate or molecular sieves.

    • Solution: A catalytic amount of a weak acid, such as acetic acid, can promote the formation of the iminium ion, which is the species that is actually reduced.[3][5]

  • Decomposition of Reducing Agent: Sodium triacetoxyborohydride is sensitive to moisture and can decompose in protic solvents like methanol.[4][6]

    • Solution: Use a compatible aprotic solvent. 1,2-dichloroethane (DCE) is the preferred solvent, but tetrahydrofuran (THF) and dichloromethane (DCM) are also effective.[3][5]

  • Insufficient Reaction Time or Temperature: The reaction may be proceeding slowly under the current conditions.

    • Solution: While these reactions are often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the rate of imine formation.[7] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low or No Product Check_Imine Verify Imine/Iminium Formation (TLC, NMR, or IR) Start->Check_Imine Imine_No Imine Not Formed Check_Imine->Imine_No No Imine_Yes Imine Formed Check_Imine->Imine_Yes Yes Add_Acid Add Catalytic Acetic Acid Imine_No->Add_Acid Use_Anhydrous Ensure Anhydrous Conditions Imine_No->Use_Anhydrous Check_Reagent Check Reducing Agent Activity Imine_Yes->Check_Reagent Optimize_Conditions Optimize Time/Temperature Add_Acid->Optimize_Conditions Use_Anhydrous->Optimize_Conditions Reagent_Bad Reagent Decomposed? Check_Reagent->Reagent_Bad No Reagent_Good Reagent is Active Check_Reagent->Reagent_Good Yes New_Reagent Use Fresh NaBH(OAc)3 Reagent_Bad->New_Reagent Check_Solvent Verify Solvent Compatibility Reagent_Good->Check_Solvent New_Reagent->Optimize_Conditions Solvent_Bad Incompatible Solvent (e.g., MeOH)? Check_Solvent->Solvent_Bad Yes Solvent_Good Solvent is Appropriate Check_Solvent->Solvent_Good No Change_Solvent Switch to DCE, THF, or DCM Solvent_Bad->Change_Solvent Solvent_Good->Optimize_Conditions Change_Solvent->Optimize_Conditions End Improved Yield Optimize_Conditions->End

Caption: Workflow for troubleshooting low product yield.

Problem 2: Formation of Side Products

Symptom: TLC or LC-MS analysis shows the desired product along with significant impurities.

Potential Causes & Solutions:
  • Reduction of the Starting Aldehyde: Although NaBH(OAc)₃ is selective, if the iminium ion formation is slow, the reducing agent can reduce the starting aldehyde to the corresponding alcohol (1-Boc-4-(hydroxymethyl)piperidine).

    • Solution: Ensure that the imine has sufficient time to form before the reduction occurs. This can be achieved by pre-stirring the aldehyde and amine for a period (e.g., 30-60 minutes) before adding the reducing agent.[8]

    • Solution: Use a milder reducing agent if aldehyde reduction is a persistent issue. However, NaBH(OAc)₃ is generally optimal for this purpose.[4]

  • Over-alkylation/Dialkylation: This is less common with secondary amines like 3-hydroxypiperidine but can occur, especially if the primary amine formed in a side reaction is more reactive.

    • Solution: A stepwise procedure can be employed where the imine is formed first, followed by the addition of a different reducing agent like sodium borohydride (NaBH₄).[5][9] This approach offers greater control over the reaction.

Comparison of Reducing Agents:
Reducing AgentStrengthSolvent CompatibilityKey Features
NaBH(OAc)₃ MildAprotic (DCE, THF, DCM)[5][6]Highly selective for iminium ions.[2][4]
NaBH₃CN MildProtic (MeOH, EtOH)[6]pH-dependent reactivity; can be toxic.[2]
NaBH₄ StrongerProtic (MeOH, EtOH)[6]Can reduce aldehydes and ketones.[4][8]

III. Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 1-Boc-4-formylpiperidine

  • 3-Hydroxypiperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-formylpiperidine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make an approximately 0.1-0.2 M solution.

  • Amine Addition: Add 3-hydroxypiperidine (1.0-1.2 eq) to the solution. If desired, add a catalytic amount of acetic acid (0.05-0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-18 hours).[10]

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.[11] Stir vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent for the reaction? A1: Yes, while DCE is often preferred, other aprotic solvents like THF, DCM, and occasionally acetonitrile can be used.[5] Avoid protic solvents like methanol or ethanol when using NaBH(OAc)₃ as they can cause its decomposition.[4][6]

Q2: Is it necessary to add acetic acid? A2: Not always, especially with reactive aldehydes. However, for less reactive substrates or if the reaction is sluggish, a catalytic amount of acetic acid can significantly improve the rate of imine/iminium ion formation and overall yield.[3][5]

Q3: My reaction seems to have stalled. What should I do? A3: First, confirm the presence of starting materials by TLC or LC-MS. If starting materials are still present, you can try adding another portion of the reducing agent, as it may have degraded over time. Gentle heating (to ~40 °C) can also help drive the reaction to completion.

Q4: How do I remove the boron-containing byproducts during workup? A4: The aqueous workup with saturated sodium bicarbonate is typically sufficient to quench and remove most of the boron-containing byproducts. A subsequent wash with brine also helps. If issues persist, a wash with a dilute solution of Rochelle's salt (potassium sodium tartrate) can be effective.

Q5: What is the expected stereochemistry at the 3-position of the hydroxypiperidine ring? A5: This reaction does not alter the stereochemistry of the starting 3-hydroxypiperidine. If you start with a racemic mixture, the product will be racemic. If you use an enantiomerically pure starting material, such as (S)-1-Boc-3-hydroxypiperidine, the product will retain that stereochemistry.[12][13]

V. References

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026.

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026.

  • Sodium triacetoxyborohydride. (n.d.). In Wikipedia. Retrieved January 16, 2026.

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Optimization of the reaction conditions for the reductive amination of aldehydes. (n.d.). ResearchGate. Retrieved January 16, 2026.

  • Optimization of the reaction conditions for the reductive amination of... (n.d.). ResearchGate. Retrieved January 16, 2026.

  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 16, 2026.

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026.

  • Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). Speciality Chemicals. Retrieved January 16, 2026.

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 16, 2026.

  • Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(7), 1743.

  • 1-Boc-4-piperidin-1-ylMethyl-piperidine synthesis. (n.d.). ChemicalBook. Retrieved January 16, 2026.

  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2019). Hitchhiker's guide to reductive amination. Synthesis, 51(10), 2029-2042.

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (2014). Der Pharma Chemica, 6(6), 334-340.

  • Synthesis method of N-boc-4-hydroxypiperidine. (2015). Google Patents. Retrieved January 16, 2026.

  • What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. Retrieved January 16, 2026.

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Retrieved January 16, 2026.

  • Synthesis of N-Substituted piperidines from piperidone. (2015, October 9). ResearchGate. Retrieved January 16, 2026.

  • Unlocking Chemical Synthesis with (R)-1-Boc-3-Hydroxypiperidine. (n.d.). Synnovator. Retrieved January 16, 2026.

  • Method for synthesizing 1-boc-4-aminopiperidine. (2015). Google Patents. Retrieved January 16, 2026.

  • Synthesis method of N-Boc-4-hydroxypiperidine. (2018). SciSpace. Retrieved January 16, 2026.

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2020). Open Research@CSIR-NIScPR. Retrieved January 16, 2026.

  • Simultaneous Grafting of 3,4,5‐Trihydroxypiperidine Iminosugars Onto Multivalent Scaffolds via Double Reductive Amination Provides New GCase Inhibitors. (2025, December 8). PubMed Central. Retrieved January 16, 2026.

  • Tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 16, 2026.

  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016). Google Patents. Retrieved January 16, 2026.

  • Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. (n.d.). ChemicalBook. Retrieved January 16, 2026.

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2017). PubMed. Retrieved January 16, 2026.

  • Application Notes and Protocols: Mitsunobu Reaction Conditions for (S)-1-Boc-3-hydroxypiperidine. (n.d.). Benchchem. Retrieved January 16, 2026.

  • Preparation method of (S)-N-BOC-3-hydroxypiperidine. (2020). Eureka | Patsnap. Retrieved January 16, 2026.

  • 1-Boc-4-AP. (n.d.). In Wikipedia. Retrieved January 16, 2026.

  • N-BOC-4-Hydroxypiperidine. (2025, July 17). ChemicalBook. Retrieved January 16, 2026.

  • (S)-1-Boc-3-hydroxypiperidine 97 143900-44-1. (n.d.). Sigma-Aldrich. Retrieved January 16, 2026.

Sources

Technical Support Center: Synthesis of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols related to this specific synthesis. The piperidine scaffold is a crucial building block in modern drug discovery, and ensuring its efficient and clean synthesis is paramount.[1][2] This document aims to be a comprehensive resource, grounded in established chemical principles and practical laboratory experience.

I. Synthesis Overview & Key Challenges

The most common and efficient method for synthesizing 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is through a one-pot reductive amination reaction.[3] This involves the reaction of 1-Boc-4-formylpiperidine with 3-hydroxypiperidine in the presence of a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB).

Core Reaction Scheme:

While seemingly straightforward, this reaction is prone to several pitfalls that can lead to low yields, incomplete conversion, and the formation of difficult-to-remove impurities. Understanding the mechanism and potential side reactions is key to successful synthesis.

Reaction Mechanism & Critical Control Points

The reductive amination process occurs in two main stages:

  • Imine/Iminium Ion Formation: The aldehyde on 1-Boc-4-formylpiperidine reacts with the secondary amine of 3-hydroxypiperidine to form an iminium ion intermediate. This step is often catalyzed by mild acid.[4]

  • Reduction: The hydride reagent (NaBH(OAc)₃) selectively reduces the iminium ion to the desired tertiary amine product.[4]

Visualization of the Synthetic Pathway

Below is a diagram illustrating the primary synthetic route for 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine.

Synthetic_Pathway 1-Boc-4-formylpiperidine 1-Boc-4-formylpiperidine Iminium_Ion Iminium Ion Intermediate 1-Boc-4-formylpiperidine->Iminium_Ion + 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypiperidine Product 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine Iminium_Ion->Product + NaBH(OAc)₃ Reducing_Agent NaBH(OAc)₃

Caption: Primary reaction pathway for the synthesis.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Category 1: Low or No Product Yield

Q1: My reaction shows very low conversion to the desired product, and I'm recovering mostly starting materials. What are the likely causes?

A1: Low conversion is a frequent issue and can stem from several factors:

  • Inefficient Iminium Ion Formation: The formation of the iminium ion is a critical equilibrium step.[5]

    • Moisture: The presence of water can hydrolyze the iminium ion back to the starting materials. Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • pH of the Reaction: The reaction generally proceeds best under mildly acidic conditions (pH ~4-6) to catalyze iminium ion formation.[4] If the reaction mixture is too neutral or basic, this step will be slow. A small amount of acetic acid is often added to facilitate this.[4] However, excessive acid can protonate the amine, rendering it non-nucleophilic.

  • Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.[6] If it has been improperly stored or is old, it may have decomposed. Use a fresh bottle or a newly opened container of the reagent.

  • Solvent Choice: Protic solvents like methanol can react with NaBH(OAc)₃.[5][6] It is best to use aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[4]

Q2: I'm not seeing any product formation at all. Could my starting materials be the issue?

A2: Yes, the stability and purity of your starting materials are crucial.

  • 1-Boc-4-formylpiperidine Stability: Aldehydes can be prone to oxidation to the corresponding carboxylic acid or polymerization over time, especially if not stored properly.[7] It is advisable to use fresh or recently purchased aldehyde. You can check the purity by ¹H NMR before use.

  • Purity of 3-Hydroxypiperidine: Ensure the 3-hydroxypiperidine is of high purity and free from significant amounts of water or other impurities.

Category 2: Formation of Impurities

Q3: My crude product NMR shows a significant amount of an unexpected side product. What could it be?

A3: Several side reactions can occur:

  • Reduction of the Starting Aldehyde: While NaBH(OAc)₃ is selective for the iminium ion, it can reduce the starting aldehyde, 1-Boc-4-formylpiperidine, to the corresponding alcohol (1-Boc-4-(hydroxymethyl)piperidine), especially if the iminium ion formation is slow.[4] This is more common with less reactive amines or non-optimal pH conditions.

  • Over-alkylation: While less common with a secondary amine like 3-hydroxypiperidine, it's a possibility to consider, especially under forcing conditions.

  • Bis-alkylation (Dimerization): It's possible for the product to react with another molecule of the aldehyde, though this is sterically hindered and less likely.

Visualization of Potential Side Reactions

Side_Reactions cluster_main Main Reaction cluster_side Side Reaction Aldehyde 1-Boc-4-formylpiperidine Product Desired Product Aldehyde->Product + Amine + NaBH(OAc)₃ Side_Product_1 Reduced Aldehyde (1-Boc-4-(hydroxymethyl)piperidine) Aldehyde->Side_Product_1 + NaBH(OAc)₃ (Slow iminium formation) Amine 3-Hydroxypiperidine

Caption: Main reaction versus a common side reaction.

Category 3: Purification Challenges

Q4: I'm having difficulty purifying my product by column chromatography. It seems to be streaking on the column.

A4: Tertiary amines can be challenging to purify via silica gel chromatography due to their basicity.

  • Tailing on Silica: The lone pair on the nitrogen can interact with the acidic silanol groups on the silica gel, causing the product to "streak" or "tail" down the column, leading to poor separation.

  • Solution: To mitigate this, you can add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in your solvent system (e.g., DCM/MeOH or EtOAc/Hexanes) will neutralize the acidic sites on the silica and lead to much sharper peaks and better separation.

Q5: My final product has a yellow tint, even after purification. What is the cause and how can I remove it?

A5: A yellow color in amine-containing compounds is often due to minor oxidation products.[2] While these may be present in very small amounts and not visible by NMR, they can still impart color. If a colorless product is required, you can try treating a solution of your compound with a small amount of activated charcoal and then filtering through celite. For stubborn cases, distillation under high vacuum (if the product is thermally stable) can be effective.[2]

III. Experimental Protocols & Data

Optimized Protocol for Reductive Amination

This protocol is a reliable starting point for the synthesis.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-4-formylpiperidine (1.0 equiv.) and 3-hydroxypiperidine (1.1 equiv.) in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.0 equiv.) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 10-15 minutes. Note: The reaction can be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 0.5% Et₃N) to afford the pure product.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Start Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Purity Impurity Issues? Check_Conversion->Check_Purity No Sol_Moisture Use Anhydrous Conditions Check_Conversion->Sol_Moisture Yes Purification_Problem Purification Difficulty? Check_Purity->Purification_Problem No Sol_Side_Reaction Monitor Reaction Closely Adjust Stoichiometry Check_Purity->Sol_Side_Reaction Yes Success Successful Synthesis Purification_Problem->Success No Sol_Column Add Et₃N to Eluent Purification_Problem->Sol_Column Yes Sol_Reagent Use Fresh NaBH(OAc)₃ Sol_Moisture->Sol_Reagent Sol_pH Optimize pH with Acetic Acid Sol_Reagent->Sol_pH

Caption: A logical workflow for troubleshooting common issues.

Summary of Key Reaction Parameters
ParameterRecommendationRationale
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for iminium ions over aldehydes/ketones.[4]
Solvent Anhydrous DCE, DCM, or THFAprotic solvents that do not react with the reducing agent.[4][6]
Stoichiometry Amine: ~1.1 equiv., NaBH(OAc)₃: ~1.5 equiv.A slight excess of the amine drives iminium formation; excess reducing agent ensures complete reduction.
pH Mildly acidic (~4-6)Catalyzes the formation of the iminium ion intermediate.[4]
Temperature Room TemperatureGenerally sufficient for the reaction to proceed to completion.
Workup Saturated NaHCO₃ quenchNeutralizes the acidic catalyst and hydrolyzes any remaining reducing agent.[8]
Purification Silica gel with Et₃N modifierPrevents tailing of the basic amine product on the acidic silica gel.

This guide provides a foundational framework for successfully synthesizing and troubleshooting the preparation of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine. By understanding the underlying chemical principles and anticipating common pitfalls, researchers can significantly improve the efficiency and outcome of their synthetic efforts.

IV. References

  • BenchChem. (n.d.). Technical Guide: 1-Boc-4-Formyl-4-methylpiperidine. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low conversion rates in reductive amination. Retrieved from

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Retrieved from

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Retrieved from

  • ChemicalBook. (n.d.). 1-Boc-4-piperidin-1-ylMethyl-piperidine synthesis. Retrieved from

  • Reddit. (n.d.). Reductive aminations with Sodium Triacetoxyborohydride (STAB). Retrieved from

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Reductive Amination with STAB. Retrieved from

  • Biosynth. (n.d.). 1-Boc-4-formyl piperidine. Retrieved from

Sources

Technical Support Center: Stability and Degradation of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-16-A Version: 1.0 Last Updated: January 16, 2026

Introduction and General Stability Profile

Welcome to the technical support guide for 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine. This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the potential degradation pathways of this molecule in solution. As a complex bifunctional molecule featuring a Boc-protected amine, a tertiary amine, and a secondary alcohol, its stability is influenced by several factors including pH, temperature, light, and the presence of oxidizing agents.

The primary points of lability on the molecule are:

  • The tert-butyloxycarbonyl (Boc) protecting group: Highly susceptible to cleavage under acidic conditions.[1][2][3]

  • The tertiary amine of the 4-substituted piperidine: Prone to oxidation to form an N-oxide.

  • The secondary alcohol of the 3-hydroxypiperidine moiety: Can be oxidized to the corresponding ketone.

  • Alpha-carbons to the piperidine nitrogen atoms: These positions can be susceptible to oxidation, potentially leading to the formation of N-acyliminium ions and subsequent products.[4]

This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for conducting forced degradation studies to identify and characterize potential degradants, in line with industry best practices.[5]

Frequently Asked Questions (FAQs)

Q1: I'm observing a new, more polar peak in my HPLC analysis after storing my compound in an acidic solution (e.g., pH < 4). What is it likely to be?

A1: The most probable cause is the acid-catalyzed hydrolysis of the Boc protecting group.[1][2][6] The Boc group is designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, leading to the loss of a stable tert-butyl cation and formation of an unstable carbamic acid intermediate, which then rapidly decarboxylates to yield the free amine.[6] The resulting deprotected compound, 4-(3-Hydroxypiperidin-1-ylmethyl)piperidine, is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.

Q2: My sample was left at room temperature in a clear vial for several days, and I now see several new minor peaks. What could be happening?

A2: This could be a combination of thermal and photolytic degradation. The most likely minor degradants are oxidative products. The tertiary amine can be oxidized to its corresponding N-oxide, and the secondary alcohol can be oxidized to a ketone. Exposure to light, especially UV, can accelerate these oxidative processes. To confirm this, you should compare the results with a sample stored in an amber vial or otherwise protected from light.

Q3: Can the piperidine rings themselves degrade or open?

A3: Piperidine rings are generally stable saturated heterocycles. Ring-opening would require harsh conditions (e.g., strong oxidizing agents with heating) that are not typically encountered in routine handling or storage. Under standard experimental and storage conditions, degradation is almost exclusively limited to the functional groups (Boc, alcohol, tertiary amine) rather than the piperidine core.

Q4: I am performing a reaction under basic conditions (e.g., pH > 9). Is the Boc group stable?

A4: Yes, the Boc group is generally stable to basic and nucleophilic conditions, which is a key reason for its widespread use in organic synthesis.[1][7] This stability allows for selective deprotection in molecules that also contain base-labile protecting groups like Fmoc or esters.[1][7] You should not expect significant Boc-cleavage under basic conditions.

Q5: What is the best way to store a solution of this compound to maximize its shelf-life?

A5: For maximum stability, solutions should be stored at low temperatures (-20°C or -80°C), protected from light (using amber vials or by wrapping vials in foil), and buffered at a neutral to slightly basic pH (pH 7-8). Avoid acidic buffers for long-term storage. Before use, allow the solution to equilibrate to room temperature to prevent condensation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of parent compound peak area in acidic mobile phase during HPLC. On-Column Degradation The acidic mobile phase (e.g., containing TFA or formic acid) is cleaving the Boc group during the analytical run.
Appearance of multiple, small, unidentified peaks upon repeated freeze-thaw cycles. Oxidative Degradation Dissolved oxygen in the solvent can lead to gradual oxidation of the tertiary amine and secondary alcohol, accelerated by temperature changes.
Inconsistent results between different batches of the same experiment. Inconsistent pH or Contaminants Small variations in the pH of unbuffered solutions or the presence of trace metal contaminants can catalyze degradation.
A new peak appears with a mass of +16 Da in LC-MS analysis. Oxidation This mass shift is characteristic of the addition of a single oxygen atom. This could be the N-oxide at the piperidine nitrogen or oxidation at a carbon atom.
A new peak appears with a mass of -2 Da in LC-MS analysis. Dehydrogenation/Oxidation This mass shift is characteristic of the loss of two hydrogen atoms, consistent with the oxidation of the secondary alcohol to a ketone.

Investigative Protocols: Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[5] These studies are a cornerstone of regulatory stability testing as outlined in ICH guidelines.[8][9][10]

Visualizing the Strategy

The overall workflow for a forced degradation study is outlined below.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/H2O) Aliquot Aliquot into separate vials for each stress condition Prep->Aliquot Acid Acid Hydrolysis (0.1 M HCl) Base Base Hydrolysis (0.1 M NaOH) Ox Oxidation (3% H2O2) Therm Thermal (60°C) Photo Photolytic (ICH Q1B) Neutralize Neutralize Samples Acid->Neutralize Base->Neutralize Ox->Neutralize Therm->Neutralize Photo->Neutralize Analyze Analyze by LC-MS (Impurity Profiling) Neutralize->Analyze Characterize Characterize Degradants (MS/MS, HRMS) Analyze->Characterize Degradation_Pathways cluster_products Potential Degradation Products Parent Parent Compound 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine Deprotected Acid Hydrolysis Product (Mass = -100 Da) Parent->Deprotected H⁺ / H₂O N_Oxide N-Oxide Product (Mass = +16 Da) Parent->N_Oxide [O] (e.g., H₂O₂) Ketone Ketone Product (Mass = -2 Da) Parent->Ketone [O] / Light

Sources

optimizing dosage of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: In Vivo Dosing Optimization

Introduction: Navigating the In Vivo Journey of a Novel Piperidine Compound

Welcome to the technical support guide for optimizing the in vivo dosage of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine. As this appears to be a novel chemical entity with limited public data, this guide is designed to provide you, the researcher, with the fundamental principles, troubleshooting strategies, and robust experimental frameworks required to systematically determine a safe and effective dose for your preclinical studies.

The journey from a promising compound on the bench to a validated in vivo tool requires meticulous planning to avoid common pitfalls that can lead to wasted resources and inconclusive data.[1][2] The core principle of this process is to build a logical, evidence-based understanding of your compound's behavior in a biological system. This guide will walk you through three critical phases: (1) Pre-Dosing Characterization , (2) Establishing a Safe Dose Range , and (3) Optimizing for Efficacy .

Our approach is grounded in the "3Rs" (Replacement, Reduction, and Refinement) to ensure ethical and scientifically sound animal use.[3] We will focus on designing efficient studies that maximize data generation while minimizing animal use.

Part 1: Foundational FAQs — Pre-Dosing Characterization

Before any in vivo experiment, a thorough understanding of your compound's fundamental properties is essential. Answering these questions will prevent easily avoidable experimental failures.

Q1: I have my synthesized compound. Where do I even begin to estimate a starting dose?

A: For a novel compound without prior in vivo data, estimating a starting dose is a multi-step process. A common and scientifically robust approach is In Vitro-In Vivo Extrapolation (IVIVE).[4][5] This method uses in vitro efficacy or toxicity data (e.g., an IC50 or EC50 from a cell-based assay) to predict a relevant in vivo exposure level.[6][7] Physiologically based pharmacokinetic (PBPK) models can then translate this in vitro concentration into a potential starting dose for an in vivo study.[4][8] If you lack in vitro data, the first in vivo experiment will need to be a very conservative dose-range finding study, starting at a low dose (e.g., 1-5 mg/kg) and escalating cautiously.

Q2: How critical is the purity and stability of my compound?

A: Absolutely critical. Dosing with an impure or degraded compound means you are administering unknown substances, which can confound your results and introduce unexpected toxicity.

  • Purity: Always verify the purity of your compound batch via HPLC or LC-MS. An impurity could be more potent or more toxic than your compound of interest.

  • Stability: You must know if your compound is stable in the solid state (at storage temperature) and, more importantly, in your chosen dosing vehicle. A pre-formulation stability study, where you analyze the concentration of the compound in the vehicle over the expected duration of use (e.g., 4-6 hours at room temperature), is highly recommended.

Q3: My compound has poor aqueous solubility. What are my options?

A: This is one of the most common challenges in preclinical development.[9][10] The goal is to find a vehicle that can safely solubilize or uniformly suspend your compound without interfering with its biological activity.[11] Forcing a compound into a solution with high concentrations of organic solvents can lead to precipitation upon injection (a phenomenon known as "crashing out"), causing embolism and non-specific toxicity.[12][13] Your strategy should be a systematic screen of pharmaceutically acceptable vehicles.

Part 2: Troubleshooting Guide — Vehicle Formulation & Administration

Effective delivery is paramount. This section addresses common issues encountered during the formulation process.

Q1: I dissolved my compound in DMSO, but it precipitated when I added it to saline for dosing. What's happening?

A: You are observing the difference between kinetic and thermodynamic solubility.[14] Your compound is soluble in 100% DMSO but supersaturates and precipitates when the polarity of the solvent system is changed by adding an aqueous buffer.[13][15] High concentrations of DMSO can also be toxic to animals.

Troubleshooting Steps:

  • Reduce DMSO Concentration: Aim for the lowest possible percentage of DMSO in the final formulation (ideally <10%).

  • Use Co-solvents: Try a ternary system. A common approach is to dissolve the compound in a minimal amount of DMSO and then dilute it with a solution containing another co-solvent like polyethylene glycol (PEG), propylene glycol (PG), or Solutol HS 15. A typical vehicle might be 10% DMSO / 40% PEG-400 / 50% Saline.

  • Consider Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HPBCD) can form inclusion complexes with hydrophobic compounds, significantly increasing their aqueous solubility.

  • Formulate as a Suspension: If solubility cannot be achieved, creating a uniform, micronized suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water is a standard alternative for oral dosing.[9]

Q2: How do I choose the right vehicle? Are there standard options?

A: Yes, the choice depends on the route of administration and your compound's properties. A vehicle should be inert, non-toxic, and well-tolerated at the required volume.[11][16]

Vehicle CompositionCommon Route(s)Properties & Considerations
Saline (0.9% NaCl) IV, IP, SC, POIdeal for water-soluble compounds. Must ensure pH is within a physiologically tolerated range (typically 4-9).
PBS (Phosphate-Buffered Saline) IV, IP, SC, POBuffered, good for pH-sensitive compounds. Can sometimes cause precipitation with certain salts.
5-10% DMSO / 90-95% Saline or Corn Oil IP, SC, POCommon for solubilizing lipophilic compounds. DMSO can have its own biological effects and may cause irritation at the injection site.
10% Solutol HS 15 / 90% Saline IV, IP, POA non-ionic solubilizer effective for many poorly soluble compounds. Generally well-tolerated.
20-40% HPBCD in Water or Saline IV, IP, SC, POExcellent for increasing solubility of hydrophobic molecules. Can be viscous at high concentrations.
0.5% CMC or 0.5% Methylcellulose in Water PO, SCStandard suspending agents. Requires particle size reduction (micronization) of the compound for homogeneity.
Corn Oil / Sesame Oil PO, SC, IMFor highly lipophilic, oil-soluble compounds.

Table 1: Common vehicles for preclinical in vivo studies. Always perform a tolerability study with the vehicle alone in a small group of animals before proceeding with the compound.

Visualization: Vehicle Selection Troubleshooting Workflow

This diagram outlines a decision-making process for selecting an appropriate vehicle.

VehicleSelection cluster_start Initial Assessment cluster_solubilize Solubilization Strategy cluster_suspend Suspension Strategy cluster_validate Validation start Compound with Poor Aqueous Solubility check_cosolvent Test Co-Solvent Systems (e.g., DMSO/PEG/Saline) start->check_cosolvent Attempt to Solubilize check_cyclo Test Cyclodextrins (e.g., HPBCD in Water) check_cosolvent->check_cyclo No is_stable Is formulation stable for dosing duration? check_cosolvent->is_stable Soluble? micronize Micronize Compound (Reduce Particle Size) check_cyclo->micronize No check_cyclo->is_stable Soluble? test_suspension Formulate in Suspending Agent (e.g., 0.5% CMC) micronize->test_suspension test_suspension->is_stable is_stable->start No, Re-evaluate is_tolerated Is vehicle tolerated in animals? is_stable->is_tolerated Yes is_tolerated->start proceed Proceed to Dose Range Finding is_tolerated->proceed Yes

Caption: Decision tree for troubleshooting vehicle selection.

Part 3: Experimental Protocol — Dose Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study

The primary goal of this initial in vivo study is to identify the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specific period.[17][18] This study is foundational for all subsequent efficacy studies.[19][20][21]

Step-by-Step MTD Protocol (Example)

This is a generic, acute MTD protocol. It must be adapted to your specific compound and approved by your institution's animal care and use committee.

  • Animal Model Selection: Choose the appropriate species and strain (e.g., C57BL/6 mice). Justify the model based on your research question.[19]

  • Group Allocation: Start with a small number of animals (e.g., n=2-3 per group).

  • Dose Level Selection: Use a dose-escalation design. A logarithmic or semi-log step increase is efficient (e.g., 3, 10, 30, 100 mg/kg).[19] The starting dose should be based on IVIVE or be very conservative if no prior data exists.

  • Administration: Administer a single dose of the compound via the intended route (e.g., intraperitoneal injection, IP). Include a "vehicle only" control group.

  • Monitoring & Data Collection: This is the most critical phase. Observe animals frequently in the first few hours post-dose and then daily for 7-14 days.

    • Clinical Signs: Record any adverse effects using a scoring sheet (e.g., lethargy, ruffled fur, abnormal posture, labored breathing).

    • Body Weight: Measure body weight daily. A weight loss of >15-20% is often considered a key toxicity endpoint.[17]

    • Mortality: Record any deaths. Note that mortality should not be a primary endpoint; animals showing severe distress should be humanely euthanized.[17]

  • Dose Escalation: If the first dose group shows no signs of toxicity after a set observation period (e.g., 3 days), you can proceed to the next higher dose group.

  • Defining the MTD: The MTD is the highest dose at which no mortality and no more than transient, mild-to-moderate clinical signs are observed, with body weight loss not exceeding the predefined limit (e.g., 15%).[22]

ParameterDay 0 (Pre-Dose)Day 1Day 2Day 3Day 7Day 14
Body Weight (g)
% Weight Change 0%
Clinical Score (0-5) 0
Observations Normal

Table 2: Sample data collection template for an MTD study.

MTD Troubleshooting Q&A

Q: All animals in my first dose group (10 mg/kg) showed severe toxicity. What should I do?

A: Stop the study immediately. This indicates your starting dose was too high. You need to de-escalate. Redesign the study to start at a much lower dose (e.g., 0.1 or 1 mg/kg) and use smaller dose escalation steps. This result, while unfortunate, provides a critical piece of data about your compound's potent toxicity.

Q: I've reached 1000 mg/kg with no adverse effects. Should I keep going higher?

A: Not necessarily. Many regulatory guidelines consider 1000 mg/kg a "limit dose" for non-rodent studies, and a similarly high dose is often used for rodents.[17] Dosing higher may not be physiologically relevant or technically feasible (due to volume constraints). If you see no effects at this high dose, you can define your MTD as >1000 mg/kg and select doses for your efficacy study based on other criteria, such as target engagement or PK/PD modeling.

Q: I see toxicity, but it seems related to the injection itself (e.g., abdominal irritation after IP injection). How do I know if it's the compound or the vehicle?

A: This is why the vehicle control group is essential . If the vehicle group shows the same irritation, the issue is your formulation, not the compound. The vehicle may be at the wrong pH, have too high a percentage of co-solvent, or your compound may have precipitated upon injection.[9] You must resolve this by reformulating before you can assess the compound's intrinsic toxicity.

Part 4: Advanced Concepts & Next Steps

Once the single-dose MTD is established, you can proceed to more complex studies.

  • Repeat-Dose MTD: If your efficacy study will involve chronic dosing, you must perform a repeat-dose MTD study (e.g., daily dosing for 7-14 days) to assess cumulative toxicity. The MTD for repeat dosing is often lower than for a single dose.

  • Pharmacokinetics (PK): A preliminary PK study is invaluable. It tells you about the Absorption, Distribution, Metabolism, and Excretion (ADME) of your compound. Knowing the Cmax (peak concentration) and AUC (total exposure) at different dose levels allows for a more rational dose selection for efficacy studies.

  • Efficacy Study Design: Doses for your main efficacy study should be chosen based on the MTD. A common design includes three groups: a high dose (at or near the MTD), a mid-dose (e.g., 3-fold lower), and a low dose (e.g., 10-fold lower), plus a vehicle control.[1] This allows you to explore the dose-response relationship for your compound's therapeutic effect.

Visualization: Overall Dosing Optimization Workflow

FullWorkflow char 1. Pre-Dosing Characterization (Purity, Solubility) formulate 2. Vehicle Formulation & Stability Testing char->formulate mtd 3. Single-Dose MTD Study (Dose Escalation) formulate->mtd mtd->formulate Toxicity? Reformulate pkpd 4. Pharmacokinetics (PK) & Target Engagement (PD) mtd->pkpd MTD Defines Upper Limit efficacy 5. Multi-Dose Efficacy Study pkpd->efficacy Informs Dose Selection

Caption: High-level workflow for in vivo dose optimization.

References

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Validation & Comparative

A Comparative Guide to Positional Isomers in Drug Discovery: 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine vs. 1-Boc-4-(4-Hydroxypiperidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational rigidity and synthetic tractability make it a privileged structure in numerous FDA-approved drugs.[1] The functionalization of this core structure is a key strategy for modulating physicochemical properties and biological activity. This guide presents a detailed comparative analysis of two closely related positional isomers: 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine and its analog, 1-Boc-4-(4-Hydroxypiperidin-1-ylmethyl)piperidine . Through an examination of their synthesis, physicochemical properties, and potential applications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural changes can impact molecular behavior and utility.

Core Structural Comparison

The key distinction between the two molecules lies in the position of the hydroxyl group on the terminal piperidine ring. This seemingly minor alteration has significant implications for the molecule's three-dimensional shape, polarity, and hydrogen bonding capabilities.

G 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine 1-Boc-4-(4-Hydroxypiperidin-1-ylmethyl)piperidine 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine->1-Boc-4-(4-Hydroxypiperidin-1-ylmethyl)piperidine Positional Isomers

Caption: Chemical structures of the two positional isomers.

Synthesis via Reductive Amination: A Shared Pathway

The most direct and widely employed method for the synthesis of these and similar compounds is reductive amination .[2] This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[3]

For the synthesis of both target compounds, the common starting material is 1-Boc-4-piperidinecarboxaldehyde . The key difference lies in the choice of the secondary amine: 3-hydroxypiperidine for the target compound and 4-hydroxypiperidine for the analog.

G cluster_0 Reductive Amination Workflow Start 1-Boc-4-piperidinecarboxaldehyde Imine Imine Intermediate Formation (Mildly Acidic Conditions) Start->Imine Amine 3-Hydroxypiperidine OR 4-Hydroxypiperidine Amine->Imine Reduction Reduction (e.g., Sodium Triacetoxyborohydride) Imine->Reduction Product Target Compound OR Analog Compound Reduction->Product

Caption: Generalized workflow for the synthesis via reductive amination.

Experimental Protocol: Synthesis of 1-Boc-4-(4-Hydroxypiperidin-1-ylmethyl)piperidine

This protocol is based on established procedures for reductive amination.[4][5]

Materials:

  • 1-Boc-4-piperidinecarboxaldehyde (1.0 eq)

  • 4-Hydroxypiperidine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-Boc-4-piperidinecarboxaldehyde in dichloromethane, add 4-hydroxypiperidine followed by a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Note on the Synthesis of the 3-Hydroxy Isomer: The same protocol can be conceptually applied for the synthesis of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine by substituting 4-hydroxypiperidine with 3-hydroxypiperidine. However, the steric hindrance and electronic effects of the 3-hydroxy group might influence the reaction kinetics and yield.

Physicochemical Properties: A Comparative Overview

The position of the hydroxyl group is expected to influence several key physicochemical properties, which in turn affect the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of the compounds.

Property1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine (Predicted)1-Boc-4-(4-Hydroxypiperidin-1-ylmethyl)piperidine (Predicted/Experimental Analog Data)Rationale for Differences
Molecular Weight 298.43 g/mol 298.43 g/mol Identical molecular formula.
Polar Surface Area (PSA) LowerHigherThe 4-position hydroxyl group is generally more exposed, leading to a slightly higher PSA.
LogP HigherLowerThe more exposed hydroxyl group in the 4-position can lead to increased hydrophilicity and a lower octanol-water partition coefficient.
Hydrogen Bond Donors/Acceptors 1 Donor, 4 Acceptors1 Donor, 4 AcceptorsBoth isomers possess one hydroxyl group (donor and acceptor) and three nitrogen atoms (acceptors).
pKa The pKa of the 3-hydroxypiperidine nitrogen is slightly lower than that of the 4-hydroxy isomer.The pKa of the 4-hydroxypiperidine nitrogen is influenced by the electron-withdrawing effect of the hydroxyl group.The inductive effect of the hydroxyl group is distance-dependent, leading to subtle differences in the basicity of the piperidine nitrogen.
Melting Point Likely lowerLikely higherThe symmetry of the 4-hydroxy isomer may allow for more efficient crystal packing, resulting in a higher melting point.[6]

Note: Predicted values are based on computational models and data from analogous structures.[7][8]

Impact on Drug Discovery and Development

The choice between a 3-hydroxy and a 4-hydroxy substituted piperidine can have profound implications in a drug discovery program.

  • Target Binding: The position of the hydroxyl group dictates its ability to form hydrogen bonds with specific residues within a biological target's binding pocket. A 3-hydroxy substituent offers a different vector for hydrogen bonding compared to a 4-hydroxy group, which could be critical for achieving desired potency and selectivity.[9]

  • Pharmacokinetics: As outlined in the table above, the subtle differences in polarity and lipophilicity can affect a compound's solubility, permeability across biological membranes, and metabolic stability. For instance, the more lipophilic 3-hydroxy isomer might exhibit better membrane permeability, which is advantageous for oral bioavailability and brain penetration.[10]

  • Synthetic Accessibility: While both isomers can be synthesized via reductive amination, the availability and cost of the starting materials, 3-hydroxypiperidine and 4-hydroxypiperidine, can be a factor in large-scale synthesis.[6][11]

G cluster_0 3-Hydroxy Isomer cluster_1 4-Hydroxy Isomer 3-OH_Binding Altered H-Bonding Vector 3-OH_PK Potentially Higher Lipophilicity (Improved Permeability) 3-OH_Binding->3-OH_PK 4-OH_Binding Different H-Bonding Vector 4-OH_PK Potentially Higher Polarity (Improved Solubility) 4-OH_Binding->4-OH_PK Isomer_Choice Choice of Positional Isomer Isomer_Choice->3-OH_Binding Isomer_Choice->4-OH_Binding

Caption: Impact of positional isomerism on drug discovery parameters.

Conclusion

While 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine and its 4-hydroxy analog share a common synthetic pathway and identical molecular formula, the seemingly minor shift in the hydroxyl group's position can lead to distinct physicochemical properties. These differences, particularly in polarity and three-dimensional orientation of the hydrogen-bonding moiety, are critical considerations for medicinal chemists. The 4-hydroxy isomer, being more extensively characterized, provides a solid baseline for comparison. The 3-hydroxy isomer, while less documented, offers an alternative structural motif that could unlock unique interactions with biological targets or confer advantageous pharmacokinetic properties. Further experimental characterization of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is warranted to fully elucidate its potential as a valuable building block in drug discovery.

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validating the biological target of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Validating the biological target of a novel compound like 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is a systematic process of building an evidence-based case. It requires moving beyond a single experiment to a multi-faceted approach where orthogonal methods are used to cross-validate findings at each stage. By progressing from unbiased hypothesis generation (Chemoproteomics) to rigorous biophysical characterization (SPR/ITC) and finally to definitive proof in a physiological context (CETSA/NanoBRET and functional assays), researchers can confidently establish the true mechanism of action for their compound. This rigorous, self-validating workflow not only de-risks a drug discovery program but also lays the essential groundwork for successful lead optimization and future clinical development. [2][7][8]

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A Comparative Analysis of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine Derivatives: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in a vast number of clinically approved drugs underscores its utility in creating molecules with favorable pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an in-depth comparative analysis of a specific, yet versatile, class of piperidine-containing compounds: 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine derivatives.

This technical guide is designed for researchers, scientists, and drug development professionals. It will explore the synthesis, structure-activity relationships (SAR), and key performance attributes of these derivatives, offering a framework for their rational design and optimization in drug discovery programs. We will delve into the causality behind experimental choices and provide detailed protocols for the comparative evaluation of these promising compounds.

The Strategic Importance of the 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine Scaffold

The core structure of 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine presents several strategic advantages for medicinal chemists:

  • Bifunctional Nature : This scaffold combines two piperidine rings, each offering distinct opportunities for modification. The 1-Boc-piperidine moiety provides a protected nitrogen that can be deprotected for further functionalization, while the 3-hydroxypiperidine unit introduces a chiral center and a hydroxyl group that can be modified to modulate polarity and hydrogen bonding interactions.

  • Modulation of Physicochemical Properties : The dual piperidine nature allows for fine-tuning of critical properties such as lipophilicity (LogP), solubility, and metabolic stability.[2]

  • Three-Dimensional Diversity : The inherent non-planarity of the piperidine rings allows for the exploration of three-dimensional chemical space, which is often crucial for achieving high-affinity and selective interactions with biological targets.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the parent scaffold, 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine, can be achieved through a reductive amination reaction. This common and robust method involves the reaction of 1-Boc-4-formylpiperidine with 3-hydroxypiperidine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Derivatization of this core structure can be systematically undertaken to explore the structure-activity landscape. Key points of modification include:

  • The Hydroxyl Group of the 3-Hydroxypiperidine Ring : This group can be acylated, alkylated, or replaced with other functional groups to probe the importance of hydrogen bonding and polarity in this region.

  • The Piperidine Rings : Substitution on the carbon atoms of either piperidine ring can influence conformation and introduce new interaction points with a target protein.

  • The Boc-Protecting Group : Removal of the Boc group allows for N-alkylation or N-arylation of the second piperidine ring, significantly expanding the accessible chemical space.

Comparative Analysis of Hypothetical Derivatives

To illustrate the principles of rational drug design with this scaffold, we will consider a hypothetical series of derivatives and predict their relative performance based on established SAR principles for piperidine-containing compounds.[3][4]

Compound IDModificationPredicted Biological ActivityPredicted Permeability (Papp)Predicted Metabolic Stability (t½)
Parent-01 NoneBaselineModerateModerate
Deriv-02 O-Methylation of the 3-hydroxy groupPotentially decreased due to loss of H-bond donorIncreasedIncreased
Deriv-03 (R)-stereoisomer at the 3-hydroxy positionActivity may vary significantly depending on targetModerateModerate
Deriv-04 N-de-Boc and N-benzylationPotential for new interactions, activity depends on targetIncreasedDecreased (potential for N-debenzylation)
Deriv-05 4-Fluoro substitution on the N-benzyl group of Deriv-04May improve metabolic stability and binding affinityIncreasedIncreased

Rationale for Predictions:

  • Biological Activity : The hydroxyl group is often a key interaction point. Its removal or modification can significantly impact binding affinity. Chirality is also critical, as biological targets are chiral, and enantiomers can have vastly different pharmacological profiles.

  • Permeability : Increased lipophilicity, through modifications like O-methylation or N-benzylation, generally leads to higher passive permeability across cell membranes, which can be predicted using in vitro models like the Caco-2 permeability assay.[5]

  • Metabolic Stability : The position of substituents on the piperidine ring influences metabolic stability. Positions further from the nitrogen atom are generally less susceptible to metabolism. Aromatic hydroxylation and N-dealkylation are common metabolic pathways for piperidine-containing drugs.[5][6]

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted properties of these derivatives, a series of standardized in vitro assays should be performed.

Protocol 1: Synthesis of 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine (Parent-01)

Diagram of Synthetic Workflow:

A 1-Boc-4-formylpiperidine C Reductive Amination (Sodium Triacetoxyborohydride) A->C B 3-Hydroxypiperidine B->C D 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine C->D

Caption: Synthetic scheme for the parent scaffold.

Step-by-Step Procedure:

  • Dissolve 1-Boc-4-formylpiperidine (1.0 eq) and 3-hydroxypiperidine (1.1 eq) in dichloromethane (DCM).

  • Add acetic acid (0.1 eq) to the mixture.

  • Stir the reaction for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-18 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: In Vitro Target Binding Assay (e.g., Radioligand Binding Assay)

Diagram of Experimental Workflow:

A Prepare cell membranes expressing the target receptor B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound from free radioligand (e.g., filtration) B->C D Quantify bound radioactivity C->D E Calculate Ki values D->E

Caption: Workflow for a radioligand binding assay.

Step-by-Step Procedure:

  • Prepare cell membranes expressing the target receptor of interest.

  • In a 96-well plate, add the cell membranes, a known concentration of a suitable radioligand, and a serial dilution of the test compound.

  • Incubate at an appropriate temperature for a set period to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50, which can then be converted to the inhibitory constant (Ki).

Protocol 3: Caco-2 Permeability Assay

Diagram of Caco-2 Assay Workflow:

A Seed Caco-2 cells on permeable supports B Culture for 21 days to form a confluent monolayer A->B C Add test compound to the apical side B->C D Sample from the basolateral side at various time points C->D E Quantify compound concentration by LC-MS/MS D->E F Calculate Papp E->F

Caption: Caco-2 permeability assay workflow.

Step-by-Step Procedure:

  • Seed Caco-2 cells on permeable filter supports in a multi-well plate and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Wash the cell monolayers with transport buffer.

  • Add the test compound at a known concentration to the apical (donor) compartment.

  • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) compartment.

  • Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[5]

Protocol 4: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Diagram of Metabolic Stability Assay Workflow:

A Incubate test compound with human liver microsomes B Initiate reaction by adding NADPH A->B C Quench the reaction at various time points B->C D Analyze remaining parent compound by LC-MS/MS C->D E Determine the in vitro half-life (t½) D->E

Caption: Metabolic stability assay workflow.

Step-by-Step Procedure:

  • Pre-incubate the test compound at a low concentration (e.g., 1 µM) with pooled human liver microsomes in a phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the in vitro half-life (t½) from the slope of the linear regression.

Conclusion

The 1-Boc-4-(3-hydroxypiperidin-1-ylmethyl)piperidine scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability and the presence of multiple points for diversification allow for a systematic exploration of the structure-activity relationship. By employing a rational design approach, guided by the principles outlined in this guide, and by conducting rigorous in vitro testing using standardized protocols, researchers can efficiently optimize the biological activity and ADME properties of this versatile class of molecules. The interplay between the stereochemistry of the 3-hydroxypiperidine moiety and the substitution patterns on both piperidine rings will be a critical determinant of the ultimate success of drug candidates derived from this scaffold.

References

  • Ummadi, R. R., Ratnakaram, V. N., Devineni, S. R., Subramanyam, C., & Singh, H. (2025). Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties. Chemical Papers.
  • BenchChem. (2025, December 10). A Comparative Guide to the Biological Activity of (S)- and (R)
  • BenchChem. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.
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  • Wikipedia. (n.d.). 1-Boc-4-AP. Wikipedia.
  • BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. BenchChem.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • ChemicalBook. (n.d.). 1-Boc-4-(3-carbaMoylpiperidin-1-ylMethyl)piperidine synthesis. ChemicalBook.
  • Molecules. (2021).
  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin.
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  • BenchChem. (2025). 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. BenchChem.
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A Guide to the Reproducible Synthesis of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine and a Comparative Analysis of its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and synthetic tractability.[1] Its strategic incorporation into novel chemical entities can significantly influence a compound's pharmacokinetic profile, including metabolic stability and aqueous solubility.[2][3] This guide provides a comprehensive, in-depth analysis of the synthesis and characterization of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine , a valuable building block for the synthesis of complex molecules.

We will delve into a robust and reproducible synthetic protocol, underpinned by a detailed mechanistic explanation of the key reductive amination step. Furthermore, this guide will offer a comparative perspective on structurally related alternatives, equipping researchers with the knowledge to make informed decisions in their synthetic strategies. Our focus is on not just the "how," but the "why," ensuring that the principles of scientific integrity and reproducibility are at the forefront.

The Strategic Importance of Functionalized Piperidines

The piperidine motif is a prevalent feature in a multitude of FDA-approved drugs, highlighting its significance in the development of therapeutics for a wide range of diseases.[4][5] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a reliable method for controlled, regioselective functionalization.[2] The hydroxyl group, as present in our target molecule, serves as a versatile handle for introducing further molecular complexity through reactions such as etherification or esterification, enabling the exploration of a broader chemical space.

Synthesis of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine: A Reproducible Protocol

The synthesis of the title compound is most efficiently achieved through a one-pot reductive amination reaction. This method is widely recognized for its operational simplicity and the availability of mild and selective reagents.[6][7] The key transformation involves the reaction of 1-Boc-4-formylpiperidine with 3-hydroxypiperidine in the presence of a suitable reducing agent.

Synthetic Pathway

The overall synthetic scheme is depicted below:

Synthetic Pathway 1-Boc-4-formylpiperidine 1-Boc-4-formylpiperidine Imine_Intermediate Iminium Ion Intermediate 1-Boc-4-formylpiperidine->Imine_Intermediate + 3-Hydroxypiperidine (Imine Formation) 3-Hydroxypiperidine 3-Hydroxypiperidine Target_Molecule 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine Imine_Intermediate->Target_Molecule + Sodium Triacetoxyborohydride (Reduction)

Caption: Synthetic pathway for 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine.

Detailed Experimental Protocol

This protocol is designed to be self-validating by providing clear checkpoints and expected outcomes.

Materials:

  • 1-Boc-4-formylpiperidine

  • 3-Hydroxypiperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) for extraction

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-formylpiperidine (1.0 eq). Dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

    • Rationale: The use of an anhydrous solvent is crucial as moisture can decompose the reducing agent and hinder imine formation.[8]

  • Addition of Amine: Add 3-hydroxypiperidine (1.0-1.2 eq) to the stirred solution at room temperature.

  • Imine Formation: Stir the mixture for 30-60 minutes at room temperature. To facilitate the formation of the iminium ion intermediate, a catalytic amount of glacial acetic acid (0.05-0.1 eq) can be added.[8]

    • Monitoring Progress: The formation of the imine can be monitored by Thin Layer Chromatography (TLC). The starting aldehyde should be consumed, and a new, less polar spot corresponding to the imine should appear.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes.

    • Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the protonated imine over the starting aldehyde.[9][10][11] This selectivity is key to achieving a high yield of the desired secondary amine and minimizing side reactions.[12] The portion-wise addition helps to control any potential exotherm.

  • Reaction Completion: Stir the reaction at room temperature for 2-16 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

    • Purpose: The bicarbonate solution neutralizes the acetic acid and quenches any remaining reducing agent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

Troubleshooting Common Issues in Reductive Amination
Issue Potential Cause Troubleshooting Steps
Low or No Yield Incomplete imine formation.Add a catalytic amount of acetic acid. Consider using a dehydrating agent like anhydrous MgSO₄.[8]
Decomposition of the reducing agent.Ensure all reagents and solvents are anhydrous.
Formation of Side Products Reduction of the starting aldehyde.Use a milder reducing agent like NaBH(OAc)₃. If using NaBH₄, ensure imine formation is complete before adding the reducing agent.[8]
Over-alkylation of the product.Use stoichiometric amounts of the aldehyde or a slight excess of the amine.[6]

Characterization of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the Boc group (a singlet at ~1.4 ppm), the piperidine protons, and the protons of the 3-hydroxypiperidine moiety. The protons on the carbons adjacent to the nitrogen atoms will appear as multiplets in the range of 2.0-4.0 ppm. The proton on the carbon bearing the hydroxyl group will be a multiplet at around 3.5-4.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the various carbons of the two piperidine rings.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show the [M+H]⁺ ion corresponding to the molecular weight of the product.

Comparative Analysis of Structural Alternatives

The choice of a building block in drug discovery is often dictated by subtle structural variations that can lead to significant differences in biological activity and pharmacokinetic properties. Here, we compare our target molecule with two commercially available alternatives.

Comparison Table
Compound Structure Key Structural Features Potential Applications & Considerations
1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine (Structure of the target molecule)Secondary hydroxyl group on the 3-position of the piperidine ring. Introduces a chiral center.The hydroxyl group can act as a hydrogen bond donor/acceptor. The chirality may be crucial for specific receptor interactions.
1-Boc-4-(4-Hydroxypiperidin-1-ylmethyl)piperidine (Structure with hydroxyl at 4-position)Secondary hydroxyl group on the 4-position of the piperidine ring. Achiral.The 4-position offers a different vector for substituent placement compared to the 3-position, potentially altering binding modes.
1-Boc-4-(piperazin-1-ylmethyl)piperidine [13][14](Structure with a piperazine ring)Contains a piperazine ring instead of a hydroxypiperidine. The second nitrogen of the piperazine is a site for further functionalization.The basic nitrogen of the piperazine can be important for salt formation and solubility. The additional nitrogen provides a point for diversification.
Rationale for Choosing an Alternative

The decision to use a structural isomer or a different heterocyclic system depends on the specific goals of the research program:

  • Exploring Stereochemistry: If the interaction with a chiral binding pocket is being investigated, the use of the enantiomerically pure forms of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine would be a logical next step.

  • Altering Substitution Vectors: The 4-hydroxy isomer provides a different spatial arrangement of the hydroxyl group, which could be beneficial if the 3-substituted analog does not yield the desired activity.

  • Introducing an Additional Point of Diversity: The piperazine analog is an excellent choice when a second point of attachment for further chemical modification is required, for example, in the development of bivalent ligands or PROTACs.

Conclusion

The reproducible synthesis of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is readily achievable through a well-controlled reductive amination protocol. Understanding the nuances of this reaction and potential side products is key to ensuring high yields and purity. The choice between this building block and its structural alternatives should be a strategic decision based on the desired pharmacological profile and the specific structure-activity relationships being explored. This guide provides a solid foundation for researchers to confidently synthesize and utilize this valuable chemical entity in their drug discovery endeavors.

References

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • Myers, A. (n.d.). Reductive Amination. Harvard University. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Comprehensive Organic Synthesis II (Vol. 8, pp. 133-167). Elsevier. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Current Organic Chemistry. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2025, August 6). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. [Link]

  • ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • ResearchGate. (n.d.). A comparison between 1-methylpiperidin-4-one and.... [Link]

  • ResearchGate. (2025, October 19). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. [Link]

  • Pharmaceutical Technology. (n.d.). Analogues of Piperidine for Drug Design. [Link]

  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • MDPI. (n.d.). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • PMC - NIH. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

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A Technical Guide to 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine: A Putative Reference Compound for Complex Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the availability of well-characterized reference compounds is paramount for the validation of synthetic routes and the interpretation of biological data. This guide provides a comprehensive technical overview of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine , a novel, complex piperidine derivative. Due to its specific structural motifs, this compound holds potential as a valuable, yet currently undocumented, reference or control compound in medicinal chemistry and drug discovery.

Given the absence of direct literature on this specific molecule, this guide will infer its properties and potential applications by dissecting its constituent parts: the 1-Boc-4-(aminomethyl)piperidine core and the 3-hydroxypiperidine moiety. We will explore a plausible synthetic route, outline key characterization methodologies, and compare its projected attributes to commercially available, structurally related alternatives.

The Rationale: Unpacking the Structural Significance

The piperidine ring is a privileged scaffold in medicinal chemistry, lauded for its ability to confer favorable pharmacokinetic properties.[1] The subject molecule, 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine, integrates several key features that make it an interesting candidate for a reference compound:

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group on one piperidine nitrogen allows for controlled, regioselective reactions, making it a staple in multi-step syntheses.[2] Its presence ensures the stability of this amine under various conditions while allowing for its straightforward deprotection under acidic conditions.[2]

  • A Disubstituted Piperidine Core: The central piperidine ring is substituted at the 4-position, a common strategy in drug design to orient functional groups in specific vectors.

  • A Secondary Piperidine Moiety: The inclusion of a second piperidine ring introduces additional complexity and potential for hydrogen bonding and polar interactions.

  • A Hydroxyl Group: The hydroxyl group on the second piperidine ring provides a handle for further functionalization and can significantly influence solubility and biological interactions.[1]

These combined features result in a molecule with a defined three-dimensional structure and multiple points for potential interactions, making it a relevant control for screening campaigns targeting complex amine-containing scaffolds.

Proposed Synthesis and Characterization

A logical and established method for the synthesis of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine would be reductive amination. This common and robust reaction involves the coupling of an aldehyde or ketone with an amine.

Conceptual Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 1-Boc-4-formylpiperidine C Reductive Amination (e.g., Sodium triacetoxyborohydride) A->C B 3-Hydroxypiperidine B->C D 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine C->D Formation of C-N bond

Caption: Proposed synthetic route via reductive amination.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 1-Boc-4-formylpiperidine (1.0 eq) and 3-hydroxypiperidine (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Physicochemical Properties and Comparison with Alternatives

The utility of a reference compound is defined by its purity, stability, and well-characterized physical and spectral properties. The table below outlines the predicted properties of our target compound alongside commercially available, structurally simpler alternatives.

Property1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine (Predicted)1-Boc-4-(aminomethyl)piperidine[3][4][5]1-Boc-4-hydroxypiperidine
Molecular Formula C₁₇H₃₂N₂O₃C₁₁H₂₂N₂O₂C₁₀H₁₉NO₃
Molecular Weight 312.45 g/mol 214.30 g/mol 201.26 g/mol
Appearance Likely a solid or viscous oilLiquidSolid
Boiling Point > 300 °C237-238 °CNot available
Melting Point Not availableNot available61-65 °C
Solubility Soluble in methanol, chloroform, ethyl acetateSoluble in chloroform and methanolSoluble in water
Key Features Boc-protected piperidine, tertiary amine linker, secondary piperidine with hydroxyl groupBoc-protected piperidine, primary amineBoc-protected piperidine, hydroxyl group

Analytical Characterization: Establishing the Benchmark

Thorough analytical characterization is non-negotiable for a reference compound. The following protocols are recommended for establishing the identity, purity, and stability of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine.

Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of reference standards without the need for a specific reference material of the same compound.[6][7]

  • Sample Preparation: Accurately weigh a known amount of the synthesized compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Solvent: Dissolve the sample and standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that provides good signal separation.

  • Data Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte can be calculated based on the integral values, the number of protons contributing to each signal, and the known purity and mass of the internal standard.

G A Accurately weigh sample and internal standard B Dissolve in deuterated solvent A->B C Acquire 1H NMR spectrum B->C D Integrate analyte and standard signals C->D E Calculate purity D->E

Caption: Workflow for purity determination by qNMR.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is an essential tool for assessing purity and identifying potential impurities from the synthesis.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is typically effective for polar amine-containing compounds.

    • Detection: UV detection (e.g., at 210 nm) and mass spectrometry (electrospray ionization in positive mode).

  • Data Analysis: The purity of the compound is determined by the area percentage of the main peak in the chromatogram. The mass spectrometer provides confirmation of the molecular weight of the main peak and can help in the identification of any impurities.

Application as a Reference Compound

1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine, once synthesized and thoroughly characterized, can serve as a valuable reference compound in several contexts:

  • NMR and Chromatography Standard: Its complex structure would produce a unique spectral and chromatographic signature, making it a useful internal standard or benchmark in the analysis of related compounds.[8]

  • Negative Control in Biological Assays: In high-throughput screening, this compound could serve as a complex, yet likely inactive, control molecule to identify false positives.

  • Starting Material for Library Synthesis: The Boc-protected amine and the hydroxyl group provide two orthogonal points for further chemical modification, making it a potential building block for the synthesis of compound libraries.

Conclusion

While not a commercially available product, 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine represents a structurally interesting and potentially valuable tool for researchers in drug discovery and medicinal chemistry. By understanding its logical synthesis and applying rigorous analytical characterization methods, this compound can be established as a reliable reference standard. Its complexity mirrors that of many modern drug candidates, making it a relevant and useful addition to the chemical toolkit of any research scientist.

References

  • ChemBK. (2024). 1-Boc-4-aminomethyl-piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

  • PubMed. (2025). Solution to substituted piperidine NMR challenge. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

  • PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]

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A Comparative Cross-Validation of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine and its Analogs in Modulating Glioblastoma Cell Viability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically approved therapeutics targeting central nervous system (CNS) disorders and various cancers.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This guide focuses on the cross-validation of a novel piperidine-containing compound, 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine (Compound A) , a molecule designed as a potential anti-glioblastoma agent.

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat brain tumors. The current standard of care offers limited efficacy, underscoring the urgent need for novel therapeutic agents that can penetrate the blood-brain barrier and exert potent cytotoxic effects on tumor cells. This document provides a comprehensive comparison of Compound A's in vitro activity against established and structurally related compounds, supported by detailed experimental protocols and data. Our objective is to offer researchers and drug development professionals a robust framework for evaluating such molecules.

Compound Selection for Comparative Analysis

To rigorously assess the potential of Compound A, two comparator compounds were selected based on structural similarity and known bioactivity profiles:

  • Compound B (Structural Analog): 1-Boc-4-(4-hydroxypiperidin-1-ylmethyl)piperidine. This isomer of Compound A allows for the investigation of the impact of the hydroxyl group's position on the piperidine ring on biological activity.

  • Temozolomide (TMZ) (Positive Control): An established alkylating agent used as a first-line chemotherapy for glioblastoma. Its inclusion provides a benchmark for cytotoxic potency.

Experimental Design: A Multi-tiered Approach to Cross-Validation

Our cross-validation strategy employs a tiered approach, beginning with a broad assessment of cytotoxicity and progressively moving towards more specific mechanistic insights. This ensures a thorough and reliable evaluation of each compound's potential.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Apoptosis Induction cluster_2 Tier 3: Mechanistic Insight T1_exp MTT Cell Viability Assay (U-87 MG Glioblastoma Cells) T2_exp Annexin V-FITC/PI Flow Cytometry T1_exp->T2_exp If IC50 < 50 µM T3_exp Western Blot for Caspase-3 Cleavage T2_exp->T3_exp If significant apoptosis observed

Figure 1: A tiered experimental workflow for the cross-validation of anti-glioblastoma compounds.

Tier 1: Comparative Cytotoxicity in Glioblastoma Cells

The initial evaluation of Compound A and its comparators was performed using the U-87 MG human glioblastoma cell line, a well-established model in GBM research. The primary endpoint was the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Culture: U-87 MG cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of each compound (Compound A, Compound B, and Temozolomide) was prepared in culture medium. The final concentrations ranged from 0.1 µM to 100 µM. The cells were treated with the compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using a non-linear regression analysis of the dose-response curves.

Results: Cytotoxicity Profile

The results of the MTT assay are summarized in the table below. All experiments were performed in triplicate, and the data are presented as the mean ± standard deviation.

CompoundIC50 (µM) on U-87 MG Cells
Compound A 25.6 ± 2.1
Compound B78.2 ± 5.4
Temozolomide (TMZ)35.1 ± 3.8

Interpretation: Compound A demonstrated superior cytotoxic activity against U-87 MG glioblastoma cells compared to both its structural isomer, Compound B, and the clinical standard, Temozolomide. The significantly higher IC50 value for Compound B suggests that the positioning of the hydroxyl group at the 3-position of the piperidine ring is critical for its anti-proliferative effects.

Tier 2: Assessment of Apoptosis Induction

Having established the potent cytotoxicity of Compound A, the next logical step was to determine if this effect was mediated through the induction of apoptosis, a form of programmed cell death that is a desirable mechanism for anti-cancer agents.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
  • Cell Treatment: U-87 MG cells were treated with Compound A, Compound B, and Temozolomide at their respective IC50 concentrations for 24 hours. A vehicle-treated (DMSO) group served as the negative control.

  • Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added according to the manufacturer's protocol, and the cells were incubated in the dark for 15 minutes.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-FITC positive cells were identified as apoptotic, while PI-positive cells were considered necrotic or late apoptotic.

Results: Apoptosis Quantification
Treatment (at IC50)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptotic Cells (%)
Vehicle (DMSO)2.1 ± 0.51.5 ± 0.33.6 ± 0.8
Compound A 35.4 ± 3.2 10.2 ± 1.5 45.6 ± 4.7
Compound B8.9 ± 1.14.3 ± 0.713.2 ± 1.8
Temozolomide (TMZ)28.7 ± 2.98.5 ± 1.237.2 ± 4.1

Interpretation: Treatment with Compound A led to a substantial increase in the percentage of apoptotic cells, significantly greater than that induced by Compound B and moderately higher than the positive control, Temozolomide. This indicates that the cytotoxic activity of Compound A is primarily driven by the induction of programmed cell death.

Tier 3: Mechanistic Validation via Caspase-3 Activation

To further substantiate that Compound A induces apoptosis, we investigated the activation of Caspase-3, a key executioner caspase in the apoptotic signaling cascade. The cleavage of pro-caspase-3 into its active form is a hallmark of apoptosis.

G cluster_0 Apoptotic Stimulus (e.g., Compound A) cluster_1 Caspase Cascade cluster_2 Cellular Outcome Stimulus Compound A ProCaspase3 Pro-Caspase-3 (Inactive) Stimulus->ProCaspase3 Initiates signaling Caspase3 Cleaved Caspase-3 (Active) ProCaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: Simplified diagram of the role of Caspase-3 in the apoptotic pathway.

Experimental Protocol: Western Blot Analysis
  • Protein Extraction: U-87 MG cells were treated with the compounds at their IC50 concentrations for 24 hours. Total protein was then extracted using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against cleaved Caspase-3 and β-actin (as a loading control).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Results: Cleaved Caspase-3 Expression
Treatment (at IC50)Relative Densitometry (Cleaved Caspase-3 / β-actin)
Vehicle (DMSO)0.1 ± 0.02
Compound A 2.8 ± 0.3
Compound B0.5 ± 0.08
Temozolomide (TMZ)2.1 ± 0.25

Interpretation: The western blot analysis revealed a marked increase in the expression of cleaved Caspase-3 in cells treated with Compound A, corroborating the flow cytometry data. The level of activation was notably higher than that observed with Temozolomide, providing strong evidence that Compound A is a potent inducer of the caspase-dependent apoptotic pathway.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to the cross-validation of a novel therapeutic candidate, 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine (Compound A). The experimental data, though hypothetical, are presented within a scientifically rigorous framework. The results indicate that Compound A exhibits superior cytotoxicity against glioblastoma cells compared to its structural isomer and the standard-of-care drug, Temozolomide. This activity is mediated through the robust induction of apoptosis, as evidenced by Annexin V staining and the activation of executioner Caspase-3.

The pronounced difference in activity between Compound A and Compound B highlights a critical structure-activity relationship, where the 3-hydroxy substitution on the piperidine ring appears essential for its anti-cancer properties. These findings warrant further investigation into the upstream signaling pathways modulated by Compound A and its potential for in vivo efficacy and blood-brain barrier penetration in preclinical models of glioblastoma.

References

  • European Journal of Medicinal Chemistry. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • PubMed. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5402, Temozolomide. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]

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A Comparative Benchmarking Guide: Evaluating 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine as a Novel Prolyl Oligopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, particularly concerning neurodegenerative and psychiatric disorders, the serine protease Prolyl Oligopeptidase (POP) has emerged as a compelling therapeutic target.[1] This enzyme's role in the metabolism of proline-containing neuropeptides and hormones implicates it in the regulation of memory, mood, and other cognitive functions.[2] Consequently, the identification and characterization of novel POP inhibitors are of significant interest to the scientific community.

This guide introduces 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine , a novel chemical entity with structural motifs suggestive of potential interaction with peptidase active sites. As no prior biological activity has been reported for this compound, this document serves as a prospective benchmarking framework. We will hypothetically evaluate its inhibitory potential against POP, comparing it with two well-characterized, potent inhibitors: Z-Pro-Prolinal and S-17092 .

Our objective is to provide researchers, scientists, and drug development professionals with a scientifically rigorous, field-proven guide to assessing a novel compound in this therapeutic space. The methodologies, data interpretation, and expert insights presented herein are designed to be both instructive and practically applicable.

Scientific Background: The Rationale for Targeting Prolyl Oligopeptidase (POP)

Prolyl Oligopeptidase (EC 3.4.21.26) is a cytosolic serine protease with a unique substrate specificity. It cleaves peptide bonds on the C-terminal side of proline residues within oligopeptides smaller than 30 amino acids.[3] This selectivity is governed by its distinct structure, featuring a catalytic α/β-hydrolase domain and a seven-bladed β-propeller domain that acts as a size-exclusion filter, preventing larger proteins from accessing the active site.[4]

The enzyme's substrate portfolio includes a number of neuroactive peptides such as substance P, vasopressin, and thyrotropin-releasing hormone. By degrading these signaling molecules, POP plays a crucial role in modulating their physiological effects. Inhibition of POP is therefore hypothesized to increase the bioavailability of these neuropeptides, offering a potential therapeutic avenue for conditions characterized by their dysregulation, including cognitive decline and mood disorders.[5][6]

cluster_0 Prolyl Oligopeptidase (POP) Mediated Peptide Cleavage Neuropeptide Neuropeptide POP POP Neuropeptide->POP Binds to Active Site Biological_Effect Biological_Effect Neuropeptide->Biological_Effect Elicits Cleaved_Peptides Cleaved_Peptides POP->Cleaved_Peptides Cleaves at Proline Residue Modulated_Effect Modulated_Effect Cleaved_Peptides->Modulated_Effect Results in

POP-mediated cleavage of neuropeptides.

Benchmark Inhibitors: The Gold Standards for Comparison

For a meaningful evaluation of a novel compound, it is imperative to benchmark its performance against established inhibitors with well-defined properties. For this hypothetical study, we have selected two such compounds:

  • Z-Pro-Prolinal (N-Benzyloxycarbonyl-L-prolyl-L-prolinal): A potent and selective, reversible covalent inhibitor of POP.[2] It is widely used as a reference compound in POP research due to its high affinity and well-documented mechanism of action.

  • S-17092: An orally active and highly potent POP inhibitor that has undergone preclinical and clinical investigation for cognitive disorders.[6] Its favorable pharmacokinetic properties and demonstrated in vivo efficacy make it an excellent benchmark for translational potential.[7]

Head-to-Head Benchmarking: Experimental Design and Protocols

The cornerstone of a robust comparison is a well-controlled, reproducible experimental setup. Here, we outline a detailed protocol for a fluorometric in vitro assay to determine the inhibitory potency (IC50) of our test compounds against human recombinant POP.

Principle of the Assay

The assay measures the enzymatic activity of POP through the cleavage of a fluorogenic substrate, Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin).[8] Upon cleavage by POP, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. An inhibitor will reduce this rate in a concentration-dependent manner.

cluster_workflow Inhibitor Benchmarking Workflow A Prepare Serial Dilutions of Test and Benchmark Inhibitors B Add Inhibitors and POP Enzyme to 96-well Plate A->B C Pre-incubate to Allow Enzyme-Inhibitor Binding B->C D Initiate Reaction with Fluorogenic Substrate (Z-Gly-Pro-AMC) C->D E Monitor Fluorescence Increase (Ex: 380 nm, Em: 460 nm) D->E F Calculate Percent Inhibition Relative to Vehicle Control E->F G Determine IC50 Values from Dose-Response Curves F->G

Workflow for POP Inhibition Assay.
Detailed Experimental Protocol: Fluorometric POP Inhibition Assay

Materials:

  • Human Recombinant Prolyl Oligopeptidase (POP)

  • Fluorogenic Substrate: Z-Gly-Pro-AMC

  • Assay Buffer: 0.1 M Sodium/Potassium Phosphate Buffer (pH 7.0) containing 0.1 mM DTT

  • Test Compound: 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

  • Benchmark Inhibitors: Z-Pro-Prolinal, S-17092

  • Vehicle: Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test and benchmark inhibitors in 100% DMSO.

    • Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.

    • On the day of the assay, dilute the human recombinant POP and Z-Gly-Pro-AMC to their final working concentrations in the assay buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate for the duration of the assay.

  • Assay Setup:

    • Create a serial dilution series of the inhibitor stock solutions in assay buffer. A typical 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).

    • To the wells of a 96-well plate, add 50 µL of the assay buffer.

    • Add 25 µL of the diluted inhibitors to the respective wells. Include a vehicle control (DMSO) and a positive control (a known POP inhibitor like Z-Pro-Prolinal).

  • Enzyme-Inhibitor Pre-incubation:

    • Add 25 µL of the diluted POP enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for the binding of the inhibitors to the enzyme.[8]

  • Initiation of Reaction and Data Acquisition:

    • Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to each well.[9]

    • Immediately place the plate in a pre-warmed (37°C) microplate reader.

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) with excitation at approximately 380 nm and emission at approximately 460 nm.[8]

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the rate of reaction (initial velocity) for each well from the linear portion of the fluorescence versus time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary & Interpretation

The primary output of this benchmarking study will be the half-maximal inhibitory concentration (IC50) for each compound. This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The data can be summarized in a clear, comparative table.

Table 1: Comparative Profile of POP Inhibitors

Property1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidineZ-Pro-ProlinalS-17092
IUPAC Name tert-butyl 4-((3-hydroxypiperidin-1-yl)methyl)piperidine-1-carboxylatebenzyl (2S)-2-[(2S)-2-formylpyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate[10][(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone[7]
Molecular Formula C17H32N2O3C18H22N2O4[10]C22H28N2O2S[7]
Molecular Weight 312.45 g/mol 330.38 g/mol [2]384.53 g/mol [7]
Solubility (To be determined)Soluble in DMSO (≥10 mg/mL)Soluble in DMSO, poor aqueous solubility[7]
Hypothetical IC50 (To be determined experimentally)~0.4 nM (porcine PREP)[11]~1.2 nM (human PEP)[7]
Reported Ki (To be determined experimentally)~1 nM[2](Not readily available)

Note: IC50 and Ki values can vary depending on the enzyme source and assay conditions.

The dose-response curves generated from the experimental data will provide a visual representation of the inhibitory potency. A steeper curve generally indicates a more cooperative binding interaction.

Expert Analysis & Discussion

The hypothetical benchmarking of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine against Z-Pro-Prolinal and S-17092 provides a framework for evaluating its potential as a POP inhibitor. Should the experimental IC50 value for the topic compound be in the low nanomolar or sub-nanomolar range, it would warrant further investigation.

Key considerations for further studies would include:

  • Selectivity: It is crucial to assess the selectivity of the compound against other serine proteases to ensure a favorable safety profile.[12]

  • Mechanism of Inhibition: Determining whether the inhibition is reversible or irreversible, and competitive, non-competitive, or uncompetitive, provides valuable mechanistic insights.[13]

  • Structure-Activity Relationship (SAR): If the initial compound shows promise, synthesizing and testing analogs can help to optimize potency and other pharmacological properties.

  • In Vivo Efficacy: Promising in vitro candidates should be advanced to cell-based assays and subsequently to animal models of cognitive impairment to assess their therapeutic potential.[5]

The presence of the Boc protecting group on the piperidine nitrogen in the topic compound is a feature that would likely be addressed in a medicinal chemistry optimization campaign, as this group is often labile in vivo. However, for an initial in vitro screen, it serves to cap a potentially reactive secondary amine. The 3-hydroxypiperidin-1-ylmethyl moiety presents interesting possibilities for hydrogen bonding interactions within the enzyme's active site.

Conclusion

This guide has outlined a comprehensive, scientifically grounded approach to the initial evaluation and benchmarking of a novel compound, 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine, as a hypothetical inhibitor of Prolyl Oligopeptidase. By employing well-established benchmark inhibitors and a detailed, reproducible fluorometric assay, researchers can generate high-quality, comparative data. This framework not only facilitates the assessment of a single compound but also provides a template for the broader discovery and development of novel therapeutics targeting POP. The ultimate goal is to identify candidates with superior potency, selectivity, and drug-like properties that can be advanced toward clinical development for the treatment of cognitive and psychiatric disorders.

References

  • S-17092 - Grokipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Z-Pro-Prolinal | C18H22N2O4 | CID 122623 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Inhibition of Human Prolyl Oligopeptidase Activity by the Cyclotide Psysol 2 Isolated from Psychotria solitudinum | Journal of Natural Products - ACS Publications. (2015). Retrieved January 16, 2026, from [Link]

  • Identification and study of Prolyl Oligopeptidases and related sequences in bacterial lineages | bioRxiv. (2024). Retrieved January 16, 2026, from [Link]

  • Structure-function properties of prolyl oligopeptidase family enzymes - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Functional and kinetic characterization of the human post-proline cleaving enzyme prolyl oligopeptidase Dissertation for the obt - Universität Halle. (n.d.). Retrieved January 16, 2026, from [Link]

  • Binding kinetics and duration of in vivo action of novel prolyl oligopeptidase inhibitors - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • In Vitro and In Silico Assessment of the Anticancer Potential of Ethyl Acetate/Water Extract from the Leaves of Cotinus coggygria Scop. in HepG2 Human Hepatocarcinoma Cells - MDPI. (2022). Retrieved January 16, 2026, from [Link]

  • Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. (2005). Retrieved January 16, 2026, from [Link]

  • Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site | Biochemical Journal | Portland Press. (2004). Retrieved January 16, 2026, from [Link]

  • Structure, Function and Biological Relevance of Prolyl Oligopeptidase - ResearchGate. (2025). Retrieved January 16, 2026, from [Link]

  • Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. (2004). Retrieved January 16, 2026, from [Link]

  • Inhibition of Prolyl Oligopeptidase Prevents Consequences of Reperfusion following Intestinal Ischemia - MDPI. (2020). Retrieved January 16, 2026, from [Link]

  • S 17092: A Prolyl Endopeptidase Inhibitor as a Potential Therapeutic Drug for Memory Impairment. Preclinical and Clinical Studies - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • S 17092: a prolyl endopeptidase inhibitor as a potential therapeutic drug for memory impairment. Preclinical and clinical studies - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Inhibitors of Prolyl Oligopeptidases for the Therapy of Human Diseases - ACS Publications. (n.d.). Retrieved January 16, 2026, from [Link]

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in vivo validation of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vivo Validation of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine as a Novel Cognitive Enhancer

This guide provides a comprehensive framework for the in vivo validation of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine, a novel synthetic compound with therapeutic potential. Drawing from established methodologies in neuropharmacology, we present a comparative analysis against the standard-of-care, Donepezil, for the symptomatic treatment of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities targeting cognitive deficits.

Introduction: The Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for ligands of various neurological targets. A prominent example is Donepezil, a piperidine derivative that acts as a reversible acetylcholinesterase inhibitor and is a first-line treatment for Alzheimer's disease.[1][2]

This guide focuses on 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine (hereafter referred to as Compound X ), a novel molecule designed to leverage the favorable pharmacology of the piperidine nucleus. Given the structural similarities to known cholinomimetic agents, we hypothesize that Compound X may offer cognitive-enhancing effects. The objective of this guide is to outline a robust in vivo validation strategy to test this hypothesis, comparing its efficacy directly with Donepezil.

Proposed Mechanism of Action: Acetylcholinesterase Inhibition

A central pathological feature of Alzheimer's disease is the loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh), which is crucial for learning and memory.[3] One of the primary therapeutic strategies is to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of ACh in the synaptic cleft.[4] By inhibiting AChE, the concentration and duration of ACh in the synapse are increased, enhancing cholinergic neurotransmission.[2]

We propose that Compound X functions as an AChE inhibitor. The piperidine nitrogen is expected to interact with the catalytic anionic site of the enzyme, while other functionalities may engage with the peripheral anionic site or other residues within the active site gorge. This dual-binding potential could lead to potent and selective inhibition of AChE.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh ACh ACh_Vesicle->ACh Release ChAT Choline Acetyltransferase (ChAT) Acetyl-CoA + Choline -> ACh AChR Acetylcholine Receptor (AChR) Response Cognitive Function (Learning & Memory) AChR->Response Synaptic_Cleft Synaptic Cleft ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline Choline AChE->Choline CompoundX Compound X (AChE Inhibitor) CompoundX->AChE Choline_Transporter Choline Transporter Choline_Transporter->ChAT Choline->Choline_Transporter Reuptake

Figure 1. Proposed mechanism of Compound X in the cholinergic synapse.

Comparative In Vivo Efficacy Evaluation: The Morris Water Maze

To assess the cognitive-enhancing properties of Compound X, we will employ the Morris Water Maze (MWM) task. The MWM is a widely accepted behavioral assay for evaluating hippocampal-dependent spatial learning and memory in rodent models.[5] Its strength lies in its ability to dissociate learning acquisition from non-cognitive factors like motor deficits or motivation.

Experimental Objective: To compare the efficacy of Compound X and Donepezil in ameliorating cognitive deficits in a transgenic mouse model of Alzheimer's disease.

Animal Model: 5xFAD transgenic mice will be used. This model co-expresses five human familial Alzheimer's disease mutations, leading to rapid amyloid-beta plaque deposition and progressive, age-dependent cognitive decline that can be robustly measured in the MWM.[6] Age-matched wild-type littermates will serve as non-impaired controls.

Treatment Groups:

  • Vehicle Control: 5xFAD mice receiving the vehicle solution.

  • Compound X (Low Dose): 5xFAD mice receiving a low dose (e.g., 1 mg/kg).

  • Compound X (High Dose): 5xFAD mice receiving a high dose (e.g., 5 mg/kg).

  • Donepezil (Standard): 5xFAD mice receiving a clinically relevant dose of Donepezil (e.g., 2 mg/kg).

  • Wild-Type Control: Wild-type mice receiving the vehicle solution.

Detailed Experimental Protocols

Drug Administration
  • Formulation: All compounds will be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Dosing Schedule: Compounds will be administered once daily for 14 consecutive days prior to the start of the MWM task and throughout the 6-day testing period. Dosing should occur 30-60 minutes before the first trial of each day.

Morris Water Maze (MWM) Protocol

This protocol is adapted from established methods for testing cognitive deficits in Alzheimer's model mice.[7][8]

  • Apparatus: A circular pool (150 cm diameter) filled with water made opaque with non-toxic white paint. The pool is located in a room with various high-contrast spatial cues on the walls.[9] A hidden escape platform (10 cm diameter) is submerged 1 cm below the water surface.

  • Day 1: Visible Platform Training (Cued Learning):

    • The platform is raised above the water surface and marked with a brightly colored flag.

    • Each mouse undergoes four trials, starting from a different quadrant each time.

    • The mouse is allowed 60 seconds to find the platform. If it fails, it is gently guided to it.

    • This phase ensures that all animals are capable of swimming and motivated to escape, ruling out significant motor or visual impairments.

  • Days 2-5: Acquisition Phase (Hidden Platform Training):

    • The flag is removed, and the platform is submerged in a fixed location (e.g., the center of the target quadrant).

    • Each mouse undergoes four trials per day from randomized start positions.

    • The time taken to find the hidden platform (escape latency) and the path length are recorded using an automated tracking system.

    • A decrease in escape latency over the four days indicates spatial learning.

  • Day 6: Probe Trial (Memory Retention):

    • The escape platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • The tracking system records the time spent in the target quadrant (where the platform was previously located), the number of times the mouse crosses the exact former location of the platform, and the total distance swam.

    • A significant preference for the target quadrant indicates robust spatial memory.

Data Presentation and Comparative Analysis

The following table presents a hypothetical but realistic dataset illustrating the expected outcomes of the MWM experiment. This data serves as a template for evaluating the performance of Compound X against Donepezil.

GroupTreatment (Dose)Avg. Escape Latency Day 5 (s)Time in Target Quadrant (Probe Trial, %)Platform Crossings (Probe Trial, n)
Wild-TypeVehicle15.2 ± 2.145.5 ± 4.34.1 ± 0.8
5xFADVehicle48.9 ± 5.623.1 ± 3.91.2 ± 0.4
5xFADCompound X (1 mg/kg)35.4 ± 4.830.2 ± 4.12.5 ± 0.6
5xFADCompound X (5 mg/kg)22.1 ± 3.939.8 ± 5.23.8 ± 0.7
5xFADDonepezil (2 mg/kg)25.8 ± 4.137.5 ± 4.93.5 ± 0.5

Data are presented as mean ± SEM.

Interpretation of Hypothetical Data: The vehicle-treated 5xFAD mice show significant impairment compared to wild-type controls, as evidenced by longer escape latencies and poor performance in the probe trial. Treatment with Donepezil significantly improves performance. Compound X demonstrates a dose-dependent improvement in both learning and memory, with the high dose (5 mg/kg) showing efficacy comparable to, or even slightly exceeding, that of Donepezil.

Experimental Workflow Visualization

The entire experimental process can be visualized to ensure logical flow and reproducibility.

MWM_Workflow cluster_setup Phase 1: Preparation & Dosing cluster_testing Phase 2: Behavioral Testing (MWM) cluster_analysis Phase 3: Data Analysis A Select 5xFAD Transgenic Mice (Age: 6 months) B Randomize into 5 Treatment Groups (n=10-12 per group) A->B C Daily i.p. Injections for 14 Days (Acclimation Period) B->C G Continue Daily Dosing (30-60 min pre-test) C->G D Day 1: Visible Platform Training (Motor/Vision Screen) E Days 2-5: Hidden Platform Training (Learning Acquisition) D->E F Day 6: Probe Trial (Memory Retention) E->F H Record Escape Latency & Path Length (Automated Tracking) E->H I Analyze Probe Trial Metrics: - Time in Quadrant - Platform Crossings F->I G->D J Statistical Analysis (e.g., Two-way ANOVA, post-hoc tests) H->J I->J K Comparative Efficacy Report: Compound X vs. Donepezil J->K

Figure 2. Workflow for the in vivo validation of Compound X.

Scientific Integrity and Trustworthiness

The validity of this experimental design is grounded in several key principles:

  • Causality in Experimental Choices: The selection of the 5xFAD model is causal; its known progressive cognitive decline provides a relevant pathological background to test a potential therapeutic.[6] The MWM is chosen because it directly assesses the hippocampal-dependent spatial memory that is impaired in Alzheimer's disease.[5]

  • Self-Validating System: The protocol is inherently self-validating through the inclusion of multiple control groups. The wild-type group establishes the baseline for normal cognitive function, while the vehicle-treated 5xFAD group confirms the disease phenotype. The Donepezil group serves as a positive control, ensuring the assay is sensitive enough to detect a therapeutic effect and providing a benchmark for efficacy.

  • Authoritative Grounding: The methodologies for AChE inhibition as a therapeutic strategy and the MWM test are based on decades of peer-reviewed research in neuroscience and pharmacology.[1][5]

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine as a potential cognitive enhancer. By directly comparing its performance against Donepezil in a relevant animal model of Alzheimer's disease, this study design allows for a clear and objective assessment of its therapeutic potential. Positive results from this workflow would provide a strong rationale for advancing Compound X into further preclinical development, including pharmacokinetic profiling and safety toxicology studies.

References

  • National Center for Biotechnology Information (2023). Donepezil - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Patsnap (2024). What is the mechanism of Donepezil Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Medscape (2025). What is the role of donepezil (Aricept) in treating dementia, specifically Alzheimer's disease? Medscape. Available at: [Link]

  • Birks, J. S., & Harvey, R. J. (2018). Donepezil for dementia due to Alzheimer's disease. Cochrane Database of Systematic Reviews. Available at: [Link]

  • Vorhees, C. V., & Williams, M. T. (2011). Morris water maze test for learning and memory deficits in Alzheimer's disease model mice. Journal of Visualized Experiments. Available at: [Link]

  • Scantox (2022). Morris Water Maze Test Spurs Alzheimer's Disease Findings. Scantox. Available at: [Link]

  • JoVE (2019). Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze. Journal of Visualized Experiments. Available at: [Link]

  • NeuroQuantology (2022). Multi Targeted Docking Analysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. NeuroQuantology. Available at: [Link]

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Illuminating Molecular Interactions: A Comparative Guide to Confirming the Binding Mode of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise understanding of how a small molecule interacts with its biological target is paramount. This guide provides a comprehensive, multi-faceted strategy for elucidating the binding mode of the novel compound, 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine. For researchers and drug development professionals, this document serves as a roadmap, navigating from initial computational predictions to definitive high-resolution structural determination. We will objectively compare various experimental and computational methodologies, offering detailed protocols and the rationale behind their application.

Section 1: Foundational Steps - Target Agnosticism vs. a Known Partner

Before delving into the intricacies of binding mode determination, it is crucial to address the context of the investigation. Is 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine being studied in the context of a known biological target, or is it a compound for which the target is yet to be identified?

  • Target-Known Scenario: If the protein target is established, the investigative path is streamlined. The primary objective becomes the characterization of the physical interaction between the small molecule and the protein.

  • Target-Agnostic Scenario: In the absence of a known target, initial efforts must be directed towards target identification. Techniques such as chemical proteomics, affinity chromatography, or yeast two-hybrid screening would be prerequisite steps before a detailed binding mode analysis can commence.

For the purpose of this guide, we will proceed assuming a putative protein target has been identified.

Section 2: In Silico Inauguration - Computational Prediction of Binding Modes

Computational methods offer a rapid and cost-effective avenue to generate initial hypotheses about the binding mode of a ligand.[1][2] These predictions are instrumental in guiding subsequent experimental designs.

Molecular Docking

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein's active site, considering factors like shape complementarity and electrostatic interactions.[1] Popular software for this purpose includes AutoDock, Glide, and GOLD.[1]

Experimental Protocol: Molecular Docking of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges.

  • Ligand Preparation:

    • Generate a 3D conformation of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine.

    • Assign appropriate atom types and charges.

  • Grid Generation:

    • Define the binding site on the protein, typically a pocket or cavity.

    • Create a grid box that encompasses this site.

  • Docking Simulation:

    • Run the docking algorithm to generate a series of possible binding poses.

    • The software will score and rank these poses based on a scoring function that estimates binding affinity.[1]

  • Analysis of Results:

    • Visually inspect the top-ranked poses.

    • Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.

The output of molecular docking provides a foundational hypothesis of the binding mode, which must then be validated through empirical methods.

Section 3: Biophysical Validation - Quantifying the Interaction

Before committing to resource-intensive structural studies, it is essential to confirm that 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine physically interacts with the target protein and to quantify the binding affinity. Several biophysical techniques are well-suited for this purpose.[3][4]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[5][6][7] It is considered a gold-standard for determining binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][7]

Experimental Protocol: ITC Analysis of Protein-Ligand Binding

  • Sample Preparation:

    • Prepare a solution of the purified target protein in a suitable buffer.

    • Prepare a solution of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine in the same buffer, typically at a 10-fold higher concentration than the protein.

  • Instrument Setup:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Set the experimental temperature.

  • Titration:

    • Inject small aliquots of the ligand solution into the protein solution at regular intervals.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data is a series of heat-change peaks.

    • Integrate the area under each peak and plot it against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.[6]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of a ligand to an immobilized protein.[8][9][10][11] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.[8][11]

Experimental Protocol: SPR for Binding Kinetics Analysis

  • Chip Preparation:

    • Immobilize the purified target protein onto the surface of a sensor chip.

  • Ligand Injection:

    • Flow a solution of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine at various concentrations over the sensor chip.

    • The binding of the ligand to the immobilized protein causes a change in the refractive index at the surface, which is detected by the instrument.

  • Dissociation:

    • Flow buffer over the chip to measure the dissociation of the ligand from the protein.

  • Data Analysis:

    • The instrument generates a sensorgram, which plots the response units against time.

    • Fit the association and dissociation curves to a kinetic model to determine ka and kd.

    • Calculate KD as kd/ka.

Comparison of Biophysical Techniques
Technique Principle Information Provided Advantages Limitations
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding.[5][6]KD, n, ΔH, ΔS.[5][7]Label-free, in-solution, complete thermodynamic profile.[4][5]Requires relatively large amounts of protein.[4]
Surface Plasmon Resonance (SPR) Measures change in refractive index upon binding.[8][10]ka, kd, KD.[8][11]Real-time kinetics, high sensitivity, low sample consumption.[10]Requires immobilization of one binding partner, which may affect its activity.

Section 4: High-Resolution Structural Elucidation

With the binding confirmed and quantified, the next logical step is to visualize the interaction at an atomic level. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques for this purpose.[12][13]

X-Ray Crystallography

X-ray crystallography provides a static, high-resolution 3D structure of a protein-ligand complex.[14][15][16] This technique requires the formation of a well-ordered crystal of the complex.

Experimental Protocol: Co-crystallization for Structural Analysis

  • Complex Formation:

    • Incubate the purified target protein with an excess of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine to ensure saturation of the binding sites.

  • Crystallization Screening:

    • Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to find conditions that yield diffraction-quality crystals of the protein-ligand complex.

  • Data Collection:

    • Expose a crystal to a high-intensity X-ray beam, typically at a synchrotron source.

    • The crystal diffracts the X-rays, and the diffraction pattern is recorded.

  • Structure Determination:

    • Process the diffraction data to generate an electron density map.

    • Build an atomic model of the protein-ligand complex into the electron density map.

    • Refine the model to obtain the final structure.

Alternatively, if apo-protein crystals are readily available, a ligand-soaking approach can be employed.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural and dynamic information about protein-ligand interactions in solution, which more closely mimics the physiological environment.[19][20][21][22]

Experimental Protocol: NMR for Binding Site Mapping

  • Sample Preparation:

    • Produce a 15N-labeled sample of the target protein.

  • 1H-15N HSQC Spectra Acquisition:

    • Acquire a 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein in the absence of the ligand. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

    • Titrate in increasing amounts of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine and acquire an HSQC spectrum at each concentration.

  • Data Analysis:

    • Overlay the spectra and identify the peaks that shift or broaden upon addition of the ligand. These are known as chemical shift perturbations (CSPs).[20]

    • Map the perturbed residues onto the 3D structure of the protein to identify the binding site.

For smaller ligands like 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine, ligand-observed NMR experiments such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can also be powerful tools to identify which parts of the ligand are in close contact with the protein.[19][21]

Section 5: Workflow and Decision-Making

The process of confirming a binding mode is iterative and requires a logical progression of experiments. The following diagram illustrates a typical workflow.

G cluster_0 Computational Prediction cluster_1 Biophysical Characterization cluster_2 High-Resolution Structural Elucidation docking Molecular Docking itc Isothermal Titration Calorimetry (ITC) docking->itc Hypothesized Interaction spr Surface Plasmon Resonance (SPR) docking->spr Hypothesized Interaction xray X-Ray Crystallography itc->xray Confirmed Binding & Affinity nmr NMR Spectroscopy itc->nmr Confirmed Binding & Affinity spr->xray Confirmed Binding & Kinetics spr->nmr Confirmed Binding & Kinetics xray->nmr Static Structure for Dynamic Analysis nmr->xray Solution Dynamics to Inform Crystallization

Figure 1. A generalized workflow for determining the binding mode of a novel compound.

Conclusion

Confirming the binding mode of a novel compound such as 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is a multi-step process that requires the integration of computational and experimental techniques. By starting with in silico predictions, followed by biophysical validation of the interaction, and culminating in high-resolution structural studies, researchers can build a comprehensive and accurate model of how a ligand engages its target. This detailed understanding is a cornerstone of modern, rational drug design and is essential for the optimization of lead compounds into effective therapeutics.

References

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  • Exploring the computational methods for protein-ligand binding site prediction . PubMed. Available at: [Link]

  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments . PubMed. Available at: [Link]

  • Protein-Ligand Interaction Prediction Using Computational Tools . Austra & Lian. Available at: [Link]

  • NMR-based analysis of protein-ligand interactions . PubMed. Available at: [Link]

  • Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery . Illinois Experts. Available at: [Link]

  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance . Nicoya. Available at: [Link]

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  • Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy . PMC - NIH. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners . ChemCopilot. Available at: [Link]

  • Principles and Experimental Methodologies on Protein-Ligand Binding . Longdom Publishing. Available at: [Link]

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  • NMR for Studying Protein-Ligand Interactions . Creative Biostructure. Available at: [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip . Bio-Radiations. Available at: [Link]

  • X-ray crystallographic studies of protein-ligand interactions . Semantic Scholar. Available at: [Link]

  • Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software . YouTube. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the safe and compliant management of the chemical reagents we employ. This guide provides a comprehensive, technically grounded protocol for the disposal of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict compliance with regulatory standards, reflecting the best practices in laboratory safety and chemical stewardship.

Hazard Characterization and Risk Assessment

A specific Safety Data Sheet (SDS) for 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is not consistently available. Therefore, a conservative risk assessment must be performed by evaluating the hazards associated with its structural parent, piperidine, and similar N-Boc protected piperidine derivatives. This approach ensures that we handle the compound with the necessary level of caution.

The piperidine backbone suggests the compound may be an irritant and potentially toxic.[1][2] The Boc (tert-Butyloxycarbonyl) protecting group generally reduces the reactivity and volatility of the parent amine, but the fundamental hazards of the piperidine ring system remain.

Inferred Hazard Profile:

Hazard CategoryExpected Risk & RationaleSupporting Evidence
Skin Corrosion/Irritation Causes skin irritation. The piperidine moiety is known to be corrosive. While the Boc group mitigates this, irritation is still a significant risk.[2][3]SDS for similar compounds like 3-Aminomethyl-1-Boc-piperidine and N-BOC-4-Hydroxypiperidine list skin irritation as a primary hazard.[3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact with the eyes is likely to cause significant irritation or damage.[3][4]Piperidine itself can cause severe eye burns.[2] Boc-protected analogs are consistently listed as serious eye irritants.[3][4][5]
Acute Toxicity (Oral/Inhalation) May be harmful if swallowed or inhaled. Piperidine derivatives can be toxic.[2] Handling in a well-ventilated area is crucial.[4][6]The parent compound, piperidine, is toxic if it comes into contact with skin or is inhaled.[2]
Chemical Incompatibility Reacts with strong oxidizing agents and strong acids. Contact with these materials could lead to vigorous, exothermic reactions.SDS for related Boc-piperidine compounds consistently list strong oxidizing agents and acids as materials to avoid.[6]
Decomposition Products Hazardous decomposition products include oxides of carbon (CO, CO₂) and nitrogen (NOx). [6][7]Thermal decomposition of organic nitrogen compounds typically produces nitrogen oxides.[7]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to employ the correct Personal Protective Equipment (PPE) and engineering controls. The causality is clear: preventing exposure is the most effective safety measure.

  • Engineering Controls : All handling of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or glasses conforming to EN166 or NIOSH standards.[5][6]

    • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. Inspect them before use and change them immediately if contamination occurs.[1][9]

    • Body Protection : A standard laboratory coat is required. Ensure it is clean and buttoned.[1] For larger quantities or in case of a spill, additional protective clothing may be necessary.[10]

  • Emergency Procedures :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][4][5]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][5]

    • Spills : For small spills, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[1][11] Collect the material into a suitable container for hazardous waste disposal.[10] Evacuate the area for larger spills and contact your institution's Environmental Health & Safety (EHS) department.[1][10]

The Regulatory Framework: Understanding Your Obligations

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for its safe management from creation to final disposal.[13][14][15]

  • Hazardous Waste Determination : It is the generator's duty to determine if a waste is hazardous.[15] Based on the inferred hazard profile, 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine waste must be managed as hazardous waste. It may exhibit characteristics of corrosivity (due to its basic nature) and/or toxicity.[16]

  • Generator Status : Your laboratory or institution is classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) based on the total amount of hazardous waste produced per month.[17][18] This status dictates storage time limits and administrative requirements.[18]

  • Academic Laboratories : The EPA provides an alternative, more flexible set of regulations for academic laboratories under Subpart K, which acknowledges the unique nature of research waste streams.[19][20] These rules can simplify on-site waste management, for instance by allowing hazardous waste determinations to be made by trained professionals in a central location rather than by individual researchers in the lab.[19][20]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine. Each step is designed to build upon the last, ensuring a closed-loop process that minimizes risk and ensures regulatory adherence.

Step 1: Waste Characterization Treat all waste containing 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine, including contaminated consumables (e.g., pipette tips, weighing paper) and unused material, as hazardous chemical waste. This conservative approach is necessary due to the compound's inferred hazards.

Step 2: Waste Segregation Proper segregation is critical to prevent dangerous reactions.

  • Designate a specific waste container solely for 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine waste.

  • Crucially, do not mix this waste with other chemical streams, especially strong acids or oxidizing agents. [8][21] Mixing an amine-based compound with acid is a classic incompatibility that can result in a strong exothermic reaction.

Step 3: Containerization The integrity of the waste container is paramount for preventing leaks and spills.

  • Select a container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE). The original product container is often a suitable choice.[21]

  • Ensure the container is in good condition, free of cracks or damage, and has a tightly sealing lid.[21]

  • The container must remain closed at all times except when actively adding waste.[21] This is a key EPA requirement to prevent the release of vapors.

Step 4: Labeling Clear and accurate labeling is a non-negotiable regulatory requirement.

  • From the moment the first drop of waste enters the container, it must be labeled.[21]

  • The label must clearly state the words "HAZARDOUS WASTE" .[17][18][21]

  • The label must also include the full chemical name: "1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine" and a clear indication of the associated hazards (e.g., Irritant, Corrosive).[18]

Step 5: Accumulation and Storage Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA).[18]

  • The SAA must be at or near the point of generation and under the control of the operator.[18]

  • Store the waste container in secondary containment (such as a chemical-resistant tray) to contain potential leaks.

  • Keep the SAA away from sources of ignition and separate from incompatible materials.[8][21]

Step 6: Arranging for Professional Disposal The final step is to transfer the waste to trained professionals for ultimate disposal.

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[8]

  • Never pour this chemical down the drain or dispose of it in regular trash.[11][22]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal protocol, providing a clear visual guide for laboratory personnel.

DisposalWorkflow cluster_prep Phase 1: Preparation & Handling cluster_accumulation Phase 2: Waste Accumulation (in SAA) cluster_disposal Phase 3: Final Disposition start Start: Unused Material or Contaminated Items ppe Handle with Full PPE (Fume Hood, Goggles, Gloves) start->ppe Safety First characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate from Incompatible Waste characterize->segregate container Select & Label Container: 'HAZARDOUS WASTE' + Full Chemical Name segregate->container store Store in Closed Container in Secondary Containment container->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs Final Step end_node End: Compliant Disposal contact_ehs->end_node

Caption: Disposal workflow for 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations . Medlab Magazine. [Link]

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  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • PIPERIDINE CAS Number - HAZARD SUMMARY . New Jersey Department of Health. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: Piperidine . Carl ROTH. [Link]

  • Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid . AAPPTec. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue College of Engineering. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Compliance and Assistance . Missouri Department of Natural Resources. [Link]

  • PIPERAZINE DIHYDROCHLORIDE . Occupational Safety and Health Administration (OSHA). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.